molecular formula C9H7Cl2NO3 B098186 2-[(3,4-Dichlorobenzoyl)amino]acetic acid CAS No. 17321-80-1

2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Cat. No.: B098186
CAS No.: 17321-80-1
M. Wt: 248.06 g/mol
InChI Key: TVWQKCYNJSKYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dichlorobenzoyl)amino]acetic acid is a useful research compound. Its molecular formula is C9H7Cl2NO3 and its molecular weight is 248.06 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-Dichlorobenzamido)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91465. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(3,4-dichlorobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c10-6-2-1-5(3-7(6)11)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWQKCYNJSKYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293686
Record name N-(3,4-Dichlorobenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-80-1
Record name 17321-80-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-Dichlorobenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3,4-dichlorophenyl)formamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-[(3,4-Dichlorobenzoyl)amino]acetic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-[(3,4-Dichlorobenzoyl)amino]acetic Acid

Introduction

This compound, also known as N-(3,4-Dichlorobenzoyl)glycine, is a derivative of the amino acid glycine. Its structure, featuring a dichlorinated benzene ring linked to a glycine moiety via an amide bond, suggests potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by detailed experimental methodologies for their determination.

Molecular and Physicochemical Properties

The foundational physical properties of a compound dictate its handling, reactivity, and formulation possibilities. For this compound, these properties are summarized below. The presence of a carboxylic acid group, an amide linkage, and a halogenated aromatic ring are the primary determinants of its characteristics.

Summary of Physical Properties
PropertyValueSource
Molecular Formula C₉H₇Cl₂NO₃[1][2]
Molecular Weight 248.06 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 135-139°C[1][3]
Boiling Point 439.7 ± 45.0 °C (Predicted)[1][3]
Density 1.505 ± 0.06 g/cm³ (Predicted)[1][3]
pKa 3.41 ± 0.10 (Predicted)[1][3]
Storage Sealed in dry, Room Temperature[1][3]
Chemical Structure

The structure of this compound is central to its physical properties.

Caption: Chemical structure of this compound.

Thermal Analysis: Melting Point Determination

The melting point is a critical parameter indicating purity. For crystalline solids, a sharp melting range is indicative of high purity. Differential Scanning Calorimetry (DSC) is the preferred method for this determination as it provides more information than a simple melting point apparatus, including the heat of fusion (enthalpy).[4][5]

Expert Rationale for Using DSC

DSC is chosen over traditional capillary methods for several reasons.[6][7] It precisely measures the heat flow into the sample as a function of temperature, allowing for the determination of the melting onset, peak, and enthalpy of fusion. This data is invaluable for characterizing the material's thermodynamic properties and detecting potential polymorphisms or impurities, which would manifest as broadened peaks or additional thermal events.[8]

Experimental Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-3 mg of the solid sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 180°C).

    • Record the heat flow versus temperature to generate a thermogram.

  • Data Analysis: Determine the onset and peak temperature of the endothermic event corresponding to melting. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

Acidity and Solubility

pKa: A Measure of Acidity

The pKa is a measure of the acidity of the carboxylic acid proton. The predicted pKa of approximately 3.41 suggests it is a moderately strong organic acid, which is expected due to the electron-withdrawing effects of the adjacent amide and dichlorobenzoyl group.[1][3] Carboxylic acids typically have pKa values in the 4-5 range, but this can be influenced by nearby functional groups.[9][10]

Experimental Protocol: Potentiometric Titration for pKa Determination
  • Solution Preparation: Prepare a dilute aqueous solution of the compound of known concentration (e.g., 0.01 M). Due to its limited water solubility, a co-solvent like ethanol may be necessary. If a co-solvent is used, the result will be an apparent pKa (pKa*).

  • Titration:

    • Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

    • Slowly titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve).[11]

Solubility Profile
  • Aqueous Solubility: Expected to be low in neutral water but will increase significantly in basic solutions (pH > pKa) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. It is sparingly soluble in aqueous buffers.[12]

  • Organic Solubility: The compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[12] This is crucial for preparing stock solutions for various assays.

Spectroscopic Characterization

Spectroscopy is essential for confirming the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.[13] Key expected absorptions include:

  • O-H Stretch (Carboxylic Acid): A very broad peak in the 3000-2500 cm⁻¹ region.[14]

  • N-H Stretch (Amide): A peak around 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid & Amide): Strong absorptions in the 1780-1630 cm⁻¹ region. Typically, the carboxylic acid C=O appears around 1780-1710 cm⁻¹ and the amide C=O (Amide I band) appears around 1690-1630 cm⁻¹.[14]

  • Aromatic C=C Bending: Peaks in the 1700-1500 cm⁻¹ region.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the glycine unit, the amide proton (-NH-), and the carboxylic acid proton (-COOH). The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton is often a broad singlet and can be highly variable in its chemical shift (often >10 ppm).[15][16]

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbons (amide and carboxylic acid, typically >160 ppm), the aromatic carbons, and the methylene carbon.[17]

Comprehensive Analytical Workflow

The determination and verification of these physical properties follow a logical workflow, ensuring data integrity and a complete compound profile.

G cluster_0 Sample Preparation & Initial Assessment cluster_1 Structural & Compositional Analysis cluster_2 Thermal & Physicochemical Properties cluster_3 Data Consolidation & Reporting start Pristine Sample of this compound visual Visual Inspection (Appearance, Color) start->visual nmr NMR Spectroscopy (¹H, ¹³C) visual->nmr Confirms Identity ir IR Spectroscopy visual->ir Confirms Identity elemental Elemental Analysis visual->elemental Confirms Identity dsc Differential Scanning Calorimetry (DSC) visual->dsc Characterizes Properties pka Potentiometric Titration visual->pka Characterizes Properties sol Solubility Studies visual->sol Characterizes Properties data_table Physical Properties Data Table nmr->data_table Structure Confirmed ir->data_table Functional Groups Confirmed elemental->data_table Formula Verified dsc->data_table Melting Point, ΔHfus pka->data_table pKa Value sol->data_table Solubility Profile report Technical Data Sheet / Whitepaper data_table->report Finalized Data

Sources

Chemical structure of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[(3,4-Dichlorobenzoyl)amino]acetic Acid

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No: 17321-80-1), a dichlorinated N-acyl derivative of the amino acid glycine.[1][2] This document details the molecule's synthesis via the Schotten-Baumann reaction, purification protocols, and in-depth structural elucidation through modern spectroscopic techniques including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Physicochemical properties, safety and handling protocols, and potential applications are also discussed, offering a complete resource for researchers and professionals in chemical synthesis and drug development.

Molecular Identity and Structure

This compound is an organic compound featuring a glycine backbone N-acylated with a 3,4-dichlorobenzoyl group. This structure combines the functionalities of a carboxylic acid and a secondary amide, attached to a halogenated aromatic ring.

  • IUPAC Name: this compound

  • Synonyms: N-(3,4-Dichlorobenzoyl)glycine, (3,4-dichlorobenzoyl)glycine[2][3]

  • CAS Number: 17321-80-1[1][2]

  • Molecular Formula: C₉H₇Cl₂NO₃[1][2]

  • Molecular Weight: 248.06 g/mol [1][3]

Caption: .

Synthesis and Purification

Synthetic Pathway: The Schotten-Baumann Reaction

The synthesis of this compound is efficiently achieved through the acylation of glycine with 3,4-dichlorobenzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction , a robust method for forming amides from amines and acid chlorides.[4][5][6] The reaction is typically performed under biphasic conditions, using an aqueous base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[4][6]

The underlying mechanism is a nucleophilic acyl substitution . The deprotonated amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the final amide product.[4][5][7]

G cluster_workflow Synthesis Workflow A 1. Dissolve Glycine in NaOH(aq) C 3. Combine Reactants (Biphasic Mixture) A->C B 2. Dissolve 3,4-Dichlorobenzoyl Chloride in Organic Solvent (e.g., DCM) B->C D 4. Vigorous Stirring at Room Temperature C->D E 5. Acidification (HCl) to Precipitate Product D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Recrystallization (e.g., Ethanol/Water) F->G H 8. Dry to Yield Pure Product G->H

Caption: General workflow for the synthesis and purification.

Experimental Protocol: Synthesis
  • Reagents: Glycine, 3,4-Dichlorobenzoyl Chloride, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Dichloromethane (DCM), Deionized Water.

  • Procedure:

    • In a flask, dissolve glycine (1.0 equivalent) in an aqueous solution of NaOH (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath.

    • In a separate vessel, dissolve 3,4-dichlorobenzoyl chloride (1.05 equivalents) in an organic solvent such as dichloromethane.

    • Add the acid chloride solution dropwise to the cold glycine solution under vigorous stirring. The biphasic nature of the Schotten-Baumann conditions minimizes the hydrolysis of the reactive acid chloride.[4][6]

    • Maintain the temperature below 10 °C during the addition. After completion, allow the mixture to warm to room temperature and stir for 2-4 hours to ensure the reaction goes to completion.

    • Transfer the mixture to a separatory funnel and discard the organic layer.

    • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 2. A white precipitate should form.

    • Collect the crude product by vacuum filtration, washing with cold deionized water to remove inorganic salts.

Protocol: Purification by Recrystallization

The primary purification technique for N-acyl amino acids is recrystallization, which leverages differences in solubility between the desired product and impurities at varying temperatures.[8][]

  • Procedure:

    • Transfer the crude solid to a flask.

    • Add a minimal amount of a suitable hot solvent system (e.g., an ethanol/water mixture) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified white, crystalline solid by vacuum filtration.

    • Dry the product under vacuum to remove residual solvent. The expected appearance is a white to off-white solid.[2]

Physicochemical Properties

The following table summarizes key physical and chemical properties of the title compound. Experimental values are provided where available; otherwise, computationally predicted data is presented.

PropertyValueSource
Appearance White to off-white solid[2]
Melting Point 135-139 °C[2][10]
Boiling Point 439.7 ± 45.0 °C (Predicted)[2][10]
Density 1.505 ± 0.06 g/cm³ (Predicted)[2][10]
pKa 3.41 ± 0.10 (Predicted)[2][10]

Structural Elucidation via Spectroscopy

Confirming the chemical structure requires a multi-faceted spectroscopic approach. The predicted data below serves as a benchmark for researchers analyzing this molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the 2800-3500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[11]

  • N-H Stretch (Amide): A distinct, moderately broad peak for the secondary amide N-H stretch should appear between 3100 and 3500 cm⁻¹.[12]

  • C=O Stretch (Carbonyls): Two strong, sharp peaks in the carbonyl region are definitive.

    • The carboxylic acid C=O stretch is anticipated around 1700-1725 cm⁻¹.[11]

    • The amide C=O stretch (Amide I band) is expected at a lower wavenumber, typically 1650-1690 cm⁻¹, due to resonance with the nitrogen lone pair.[13][14]

  • N-H Bend (Amide II Band): A significant band resulting from N-H bending coupled with C-N stretching is expected around 1530-1550 cm⁻¹ for a secondary amide.[14]

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region will confirm the presence of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR Spectrum (Predicted):

    • ~10-13 ppm (1H, broad singlet): Carboxylic acid proton (-COOH).

    • ~8.5-9.0 ppm (1H, triplet): Amide proton (-NH-), coupled to the adjacent CH₂ group.

    • ~7.5-8.0 ppm (3H, multiplet): Aromatic protons on the dichlorophenyl ring.

    • ~4.1 ppm (2H, doublet): Methylene protons (-CH₂-), coupled to the amide N-H.

  • ¹³C NMR Spectrum (Predicted):

    • ~172 ppm: Carboxylic acid carbonyl carbon (-COOH).[13]

    • ~167 ppm: Amide carbonyl carbon (-C=O(NH)-).[13][14]

    • ~128-138 ppm: Six signals corresponding to the aromatic carbons.

    • ~42 ppm: Methylene carbon (-CH₂-).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. The presence of two chlorine atoms creates a highly characteristic isotopic signature.

  • Molecular Ion Peak Cluster: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in a distinctive cluster of peaks:

    • M⁺ (m/z ≈ 247): Contains two ³⁵Cl isotopes.

    • M+2 (m/z ≈ 249): Contains one ³⁵Cl and one ³⁷Cl isotope.

    • M+4 (m/z ≈ 251): Contains two ³⁷Cl isotopes.

    • The expected relative intensity ratio of these peaks is approximately 9:6:1 , which is a definitive indicator of a dichlorinated compound.[15][16][17]

  • Key Fragmentation: A primary fragmentation pathway for N-acyl compounds is the cleavage of the C-C bond alpha to the carbonyl group or the N-C bond, leading to the formation of a stable acylium ion.[14]

    • [3,4-Cl₂C₆H₃CO]⁺ (m/z = 173): This acylium ion, resulting from the cleavage of the amide bond, would be a prominent fragment and would also exhibit a characteristic M⁺/M+2/M+4 isotopic pattern for two chlorine atoms.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, information from structurally related compounds provides guidance.

  • Hazard Identification:

    • May cause skin irritation (H315).[18]

    • Causes serious eye irritation (H319).[18]

    • May cause respiratory irritation (H335).[18]

    • May be harmful if swallowed.[19]

  • Recommended Precautions:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[18]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]

    • Avoid breathing dust.[18] Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][10][18] Keep away from incompatible substances such as strong oxidizing agents.

Potential Applications

N-acyl amino acids (NAAAs) are a versatile class of molecules with established roles in various industries.[21] Their amphiphilic nature makes them effective as surfactants in cosmetics and personal care products.[22]

The specific structure of this compound, containing a dichlorinated phenyl ring, suggests its primary utility as an intermediate or building block in the synthesis of more complex molecules. The dichlorobenzene moiety is a common feature in many agrochemicals and pharmaceuticals, where the chlorine atoms can modulate lipophilicity, metabolic stability, and binding affinity.[6][23] Therefore, this compound is a valuable precursor for drug discovery and crop protection research.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • Chemistry LibreTexts. (2020, August 22). 16.
  • Oregon State University. (n.d.).
  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR).
  • ResearchGate. (2025, August 7). The Infrared Spectra of Amides. Part 1.
  • Chemistry LibreTexts. (2023, August 29).
  • Chemistry LibreTexts. (2022, September 24). 21.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube.
  • Sigma-Aldrich. (2024, August 6).
  • datapdf.com. (n.d.). Optical Resolution of N-Acyl-DL-amino Acids by Preferential Crystallization Procedure.
  • AK Scientific, Inc. (n.d.).
  • Cayman Chemical. (2025, November 21).
  • Sinfoo Biotech. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid.
  • Fisher Scientific. (2025, December 22).
  • ChemicalBook. (n.d.). This compound | 17321-80-1.
  • Local Pharma Guide. (n.d.). CAS NO. 17321-80-1 | this compound.
  • ChemicalBook. (n.d.). This compound CAS 17321-80-1 Property.
  • PubChem. (n.d.). 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid.
  • AA Blocks. (2025, January 18).
  • PrepChem.com. (n.d.). Synthesis of (1) 3,4-Dichlorobenzylthio-acetic acid.
  • Reddit. (2021, May 24). wondering if anyone can help with the synthesis of the unnatural amino acid.... r/OrganicChemistry.
  • ResearchGate. (2025, August 6).
  • PubChemLite. (n.d.). Acetic acid, (2-(((3,4-dichlorophenyl)amino)carbonyl)phenoxy)-.
  • Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
  • PubMed. (2024, February 16). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
  • MDPI. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
  • Thermo Scientific Chemicals. (n.d.). 3,4-Dichlorobenzoyl chloride, 97% 100 g.
  • SpectraBase. (n.d.). 2-[(3,5-Dimethoxybenzoyl)amino]acetic acid methyl ester.
  • Appchem. (n.d.). 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid.
  • PubMed. (2025, September 23). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)
  • BOC Sciences. (n.d.).
  • Google Patents. (n.d.). WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.
  • Google Patents. (n.d.). EP0474334A2 - Process for preparing glycine in high yield.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of ((3-Chlorophenyl)sulfonyl)glycine.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid.

Sources

An In-Depth Technical Guide to 2-(3,4-Dichlorobenzamido)acetic Acid (CAS Number: 17321-80-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 17321-80-1: 2-(3,4-Dichlorobenzamido)acetic acid, also known as N-(3,4-Dichlorobenzoyl)glycine. A critical initial clarification is that the topic name initially provided, "1-Cyclopropyl-2-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid," corresponds to the antibiotic Ciprofloxacin (CAS 85721-33-1) and is chemically distinct from the compound associated with CAS 17321-80-1. This guide will focus exclusively on the verified compound, 2-(3,4-Dichlorobenzamido)acetic acid. The document collates its known physical and chemical properties, outlines a representative synthetic protocol, discusses its potential applications derived from its structural characteristics, and provides essential safety and handling information. This guide is intended to serve as a foundational resource for researchers interested in this specific N-acylated amino acid derivative.

Chemical Identity and Physicochemical Properties

2-(3,4-Dichlorobenzamido)acetic acid is a derivative of glycine, the simplest proteinogenic amino acid, where the amino group is acylated with a 3,4-dichlorobenzoyl group. This structural modification imparts significant changes to the molecule's properties compared to parent glycine, introducing a rigid, lipophilic aromatic ring with electron-withdrawing chlorine substituents.

Core Properties

The fundamental physicochemical properties of 2-(3,4-Dichlorobenzamido)acetic acid are summarized in the table below. These values are compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 17321-80-1[1]
Molecular Formula C₉H₇Cl₂NO₃[1]
Molecular Weight 248.06 g/mol [1]
IUPAC Name 2-[(3,4-dichlorobenzoyl)amino]acetic acidN/A
Synonyms N-(3,4-Dichlorobenzoyl)glycine, (3,4-dichlorobenzoyl)glycine[2]
Appearance White to off-white solid[2]
Melting Point 135-139 °C[2]
Boiling Point 439.7 ± 45.0 °C (Predicted)[2]
Density 1.505 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.41 ± 0.10 (Predicted)[2]
SMILES O=C(O)CNC(=O)C1=CC(Cl)=C(Cl)C=C1[1]

Synthesis and Characterization

While specific, peer-reviewed synthesis protocols for 2-(3,4-Dichlorobenzamido)acetic acid are not extensively detailed in the literature, its structure suggests a straightforward synthesis via standard amide bond formation.

General Synthesis Protocol: Acylation of Glycine

The most common and logical route to synthesize N-acylated amino acids is through the reaction of the amino acid (or its ester derivative) with an activated carboxylic acid, such as an acyl chloride.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Glycine Glycine Reaction + Glycine->Reaction Base (e.g., NaOH) in Water/Solvent DichlorobenzoylChloride 3,4-Dichlorobenzoyl chloride DichlorobenzoylChloride->Reaction Schotten-Baumann conditions FinalProduct 2-(3,4-Dichlorobenzamido)acetic acid (CAS 17321-80-1) Reaction->FinalProduct

Figure 1: General synthesis workflow for 2-(3,4-Dichlorobenzamido)acetic acid.

Step-by-Step Methodology (Schotten-Baumann Reaction):

  • Dissolution of Glycine: Dissolve glycine in an aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The base serves to deprotonate the amino group, making it a more potent nucleophile, and to neutralize the HCl byproduct formed during the reaction.

  • Addition of Acyl Chloride: To the chilled (typically 0-5 °C) aqueous glycine solution, add 3,4-dichlorobenzoyl chloride, either neat or dissolved in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane), dropwise with vigorous stirring. The two-phase system or the use of a water-miscible co-solvent like THF is characteristic of the Schotten-Baumann reaction, which is well-suited for acylating water-soluble amines.

  • Reaction Maintenance: Continue stirring vigorously for a period of 1-3 hours, maintaining a low temperature and slightly alkaline pH. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, acidify the reaction mixture with a mineral acid (e.g., dilute HCl) to a pH of approximately 2-3. This protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution.

  • Purification: The crude solid product can be collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization

The identity and purity of the synthesized 2-(3,4-Dichlorobenzamido)acetic acid would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons on the dichlorophenyl ring, the methylene protons of the glycine backbone, and the amide and carboxylic acid protons. ¹³C NMR would confirm the presence of the expected number of carbon atoms in their respective chemical environments (aromatic, carbonyl, aliphatic).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, an N-H stretch for the amide, and two distinct C=O stretches for the amide and carboxylic acid carbonyl groups.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound (248.06 g/mol ) and provide fragmentation patterns consistent with its structure.

Potential Applications and Areas of Research

While there is limited published research on the specific biological activities of 2-(3,4-Dichlorobenzamido)acetic acid, its structure as an N-acyl amino acid derivative suggests several potential areas of interest for researchers in drug discovery and chemical biology.

  • Chemical Intermediate: This compound is commercially available and can serve as a key building block or intermediate in the synthesis of more complex molecules, such as peptides, peptidomimetics, or other heterocyclic compounds.

  • Glycine Receptor/Transporter Modulation: Glycine itself is a crucial neurotransmitter, and its receptors and transporters are targets for various therapeutic areas. N-acylated glycine derivatives have been investigated as modulators of these systems. For instance, research has been conducted on N-acyl amino acids that selectively inhibit the glycine transporter 2 (GlyT2) for potential analgesic applications[3]. The dichlorobenzoyl moiety of CAS 17321-80-1 could confer specific binding properties to such targets.

  • Enzyme Inhibition: The general structure of N-acyl glycine sulfonamides has been shown to inhibit enzymes like diacylglycerol lipase[4]. While not a sulfonamide, the N-acylated glycine structure of 2-(3,4-Dichlorobenzamido)acetic acid could be explored as a scaffold for designing inhibitors of other enzymes, particularly hydrolases.

  • Bioactivity of the Dichlorophenyl Moiety: The 3,4-dichlorophenyl group is present in a number of biologically active compounds. For example, derivatives of 2-(3,4-dichloro-benzoyl)-benzoic acid have been synthesized and shown to possess antimicrobial activity[5]. While the linker and core are different, the presence of this halogenated phenyl ring may confer some inherent biological properties worth investigating.

Safety, Handling, and Storage

As a laboratory chemical with limited toxicological data, 2-(3,4-Dichlorobenzamido)acetic acid should be handled with appropriate care.

Hazard Identification

Based on available Safety Data Sheets (SDS) and predictions, the compound is classified as follows:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye damage (H318)[2]

  • May cause respiratory irritation (H335)[2]

Recommended Handling and Personal Protective Equipment (PPE)

A standard workflow for handling this chemical is outlined below.

Figure 2: Recommended safety, handling, and storage workflow.

  • Engineering Controls: Handle exclusively in a chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

  • First Aid Measures:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

Storage

Store in a tightly sealed container in a dry and well-ventilated place at room temperature[2].

Conclusion

2-(3,4-Dichlorobenzamido)acetic acid (CAS 17321-80-1) is a distinct chemical entity from Ciprofloxacin. It is an N-acylated glycine derivative that is readily synthesizable through standard organic chemistry techniques. While specific applications and in-depth biological studies are not widely reported in current literature, its structural features suggest it may be a valuable molecule for researchers in medicinal chemistry and drug discovery, particularly as a chemical intermediate or as a scaffold for developing modulators of glycine-related biological targets or other enzymes. Due diligence in safety and handling is required when working with this compound. This guide serves as a consolidated source of its known properties and provides a framework for future research endeavors.

References

  • Appchem (n.d.). 2-(3,4-Dichlorobenzamido)acetic acid.
  • Borges, J. P., Sætra, R. S., Volchuk, A., Bugge, M., Devant, P., Sporsheim, B., ... & Kagan, J. C. (2022).
  • Electronic Supplementary Information - The Royal Society of Chemistry (n.d.).
  • Halford, B. (2015).
  • Hyma Synthesis Pvt. Ltd. (n.d.). 17321-80-1 | 2-(3,4-Dichlorobenzamido)acetic acid, 96%New.
  • Iqbal, M. N., Asim, M., & Khan, I. U. (2024). Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. Journal of Molecular Structure, 1298, 137013.
  • Rana, A., & Singh, P. (2016). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Serya, R. A., El-Gamal, M. I., & Ali, A. M. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Bioorganic & Medicinal Chemistry Letters, 27(4), 1017-1025.
  • Miller, D. D., & Therkelsen, C. A. (1992). Process for the preparation of 2,4-dichlorophenoxyacetic acid. U.S. Patent No. 5,095,188. Washington, DC: U.S.
  • Borges, J. P., Sætra, R. S., Volchuk, A., Bugge, M., Devant, P., Sporsheim, B., ... & Kagan, J. C. (2022).
  • Frizzo, C. P., Martins, M. A. P., & Zanatta, N. (2012). Synthesis of 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives and their in vitro antimicrobial activity. Acta Poloniae Pharmaceutica, 69(5), 893-900.
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). Journal of Medicinal Chemistry.
  • Chronic Treatment With Antidepressants Affects glycine/NMDA Receptor Function: Behavioral Evidence. (1998). Neuropsychopharmacology.
  • Cytoprotection by inhibition of chloride channels: the mechanism of action of glycine and strychnine. (1994). Journal of Pharmacology and Experimental Therapeutics.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
  • Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. (2019). Journal of Medicinal Chemistry.
  • Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces. (2025). Scientific Programming.
  • Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. (2016). Critical Reviews in Food Science and Nutrition.
  • and glycine-induced [3H]N-(1-[2-thienyl]cyclohexyl)-3,4-piperidine binding. (1993). European Journal of Pharmacology.
  • Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels. (2012). British Journal of Pharmacology.
  • Development of Enzyme Inhibitors from ((3-Chlorophenyl)sulfonyl)glycine: Application Notes and Protocols. (n.d.). Benchchem.
  • Development of Enzyme Inhibitors from ((3-Chlorophenyl)sulfonyl)glycine: Application Notes and Protocols. (n.d.). Benchchem.

Sources

An In-Depth Technical Guide to the Solubility of 2-[(3,4-Dichlorobenzoyl)amino]acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(3,4-Dichlorobenzoyl)amino]acetic acid, with the CAS Number 17321-80-1, is a molecule of interest in pharmaceutical research and development.[1][2] Its chemical structure, featuring a dichlorinated benzene ring linked to a glycine moiety via an amide bond, imparts a unique combination of lipophilic and hydrophilic characteristics. Understanding the solubility of this compound in various organic solvents is paramount for a wide range of applications, including synthesis, purification, formulation, and the development of analytical methods. This guide provides a comprehensive overview of the physicochemical properties of this compound, a theoretical assessment of its expected solubility in different classes of organic solvents, and detailed experimental protocols for determining its solubility.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting and explaining its solubility behavior. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 17321-80-1[1][2]
Molecular Formula C₉H₇Cl₂NO₃[3][4]
Molecular Weight 248.06 g/mol [3][4]
Melting Point 135-139°C[5][6]
Predicted pKa 3.41 ± 0.10[7]
Predicted LogP 2.2

The presence of a carboxylic acid group with a predicted pKa of 3.41 suggests that the compound is acidic. This allows for the formation of salts with bases, which can significantly alter its solubility profile, particularly in aqueous systems. The predicted LogP value of 2.2 indicates a moderate lipophilicity, suggesting that the compound will have a preference for organic phases over water, but will still possess some degree of polarity.

Theoretical Assessment of Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of this compound in a given organic solvent will be dictated by the balance of intermolecular forces between the solute and the solvent.

dot

cluster_solute This compound cluster_solvents Organic Solvents Solute Dichlorobenzoyl moiety (Lipophilic) Amide group (Polar, H-bond donor/acceptor) Carboxylic acid (Polar, H-bond donor/acceptor) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic High Solubility Expected (H-bonding, dipole-dipole) PolarAprotic Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO) Solute->PolarAprotic Moderate to High Solubility Expected (Dipole-dipole) NonPolar Non-Polar (e.g., Toluene, Hexane) Solute->NonPolar Low Solubility Expected (Weak van der Waals forces)

Caption: Predicted solubility of this compound in different solvent classes.

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid and amide groups of the target molecule can readily form hydrogen bonds with these solvents, leading to a high likelihood of good solubility.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess significant dipole moments but lack acidic protons. They can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and amide protons of the solute. The dichlorobenzoyl moiety can also engage in dipole-dipole interactions with these solvents. Therefore, moderate to high solubility is anticipated in this class of solvents.

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. The polar functional groups of this compound will have limited favorable interactions with non-polar solvents, leading to an expectation of low solubility.

The following table provides a list of common organic solvents and their properties, which can be used to guide solvent selection for solubility studies.

SolventPolarity IndexDielectric Constant (20°C)Hydrogen Bond Donor/Acceptor
Hexane 0.11.88Neither
Toluene 2.42.38Acceptor
Dichloromethane 3.19.08Acceptor
Ethyl Acetate 4.46.02Acceptor
Acetone 5.120.7Acceptor
Acetonitrile 5.837.5Acceptor
Ethanol 4.324.5Both
Methanol 5.132.7Both
Dimethyl Sulfoxide (DMSO) 7.246.7Acceptor

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, well-defined experimental protocols are essential. The two most common methods for determining the solubility of a solid in a liquid are the thermodynamic (shake-flask) method and the kinetic method.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

dot

A Add excess solid to solvent in a sealed vial B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Allow solid to settle B->C D Withdraw a clear aliquot of the supernatant C->D E Filter the aliquot (e.g., 0.22 µm syringe filter) D->E F Dilute the filtrate with a suitable mobile phase E->F G Quantify concentration using a validated analytical method (e.g., HPLC-UV) F->G H Calculate solubility (e.g., in mg/mL or mol/L) G->H A Prepare a high-concentration stock solution in DMSO B Dispense the stock solution into a microplate A->B C Add the target organic solvent to each well B->C D Incubate for a short period (e.g., 1-2 hours) with shaking C->D E Measure precipitation/turbidity (e.g., nephelometry or UV-Vis spectroscopy) D->E F Determine the concentration at which precipitation occurs E->F

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a critical physicochemical property of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid: its melting point. This parameter is fundamental for the identification, purity assessment, and quality control of this compound in research and development settings. This document delves into the theoretical underpinnings of melting point determination, presents a reliable experimental value, and offers a detailed, field-proven protocol for its verification. Furthermore, a robust synthetic method for the compound is described, ensuring a holistic understanding for researchers. The methodologies are presented with a focus on scientific integrity, causality behind experimental choices, and authoritative grounding.

Introduction to this compound

This compound, also known by its synonyms N-(3,4-Dichlorobenzoyl)glycine and (3,4-dichlorobenzoyl)glycine, is a derivative of glycine, an essential amino acid. The incorporation of a dichlorinated benzoyl moiety imparts specific chemical characteristics that are of interest in various fields of chemical and pharmaceutical research. The structural features, particularly the presence of the halogenated aromatic ring, influence its reactivity, solubility, and crystalline nature. Accurate determination of its physical constants, such as the melting point, is a cornerstone of its scientific characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 17321-80-1[1][2]
Molecular Formula C₉H₇Cl₂NO₃[1][2]
Molecular Weight 248.06 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 135-139 °C [1]
Boiling Point (Predicted) 439.7 ± 45.0 °C[1]
Density (Predicted) 1.505 ± 0.06 g/cm³[1]
pKa (Predicted) 3.41 ± 0.10[1]

The Critical Role of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; impurities typically cause a depression and broadening of the melting point range. Therefore, accurate melting point determination is indispensable for:

  • Identity Confirmation: Comparing the experimentally determined melting point with a known value can help confirm the identity of the compound.

  • Purity Assessment: A sharp melting point range close to the literature value suggests a high degree of purity.

  • Quality Control: In a manufacturing setting, consistent melting point measurements ensure batch-to-batch consistency.

Synthesis of this compound via Schotten-Baumann Reaction

The synthesis of N-acylated amino acids such as this compound is commonly achieved through the Schotten-Baumann reaction. This robust and versatile method involves the acylation of an amine with an acid chloride in the presence of a base.

Reaction Principle

The lone pair of electrons on the nitrogen atom of the glycine amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dichlorobenzoyl chloride. The reaction is conducted in a two-phase system (aqueous and organic) with a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials:

  • Glycine

  • 3,4-Dichlorobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Distilled water

Procedure:

  • Preparation of Glycine Solution: In a flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Acylation: While vigorously stirring the cooled glycine solution, slowly and simultaneously add 3,4-dichlorobenzoyl chloride (1.1 equivalents) and an aqueous solution of sodium hydroxide (1.1 equivalents) from separate dropping funnels. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted acid chloride and other organic impurities. The desired product will remain in the aqueous layer.

  • Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3. The product, this compound, will precipitate as a white solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold distilled water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a crystalline solid with a sharp melting point.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Glycine Glycine in aq. NaOH Acylation Schotten-Baumann Acylation (0-5 °C) Glycine->Acylation AcidChloride 3,4-Dichlorobenzoyl chloride AcidChloride->Acylation Wash Wash with Diethyl Ether Acylation->Wash Acidify Acidification (HCl) Wash->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallization Filter->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Experimental Determination of the Melting Point

The following protocol outlines the determination of the melting point of this compound using a modern digital melting point apparatus.

Principle of Capillary Melting Point Determination

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a calibrated apparatus at a controlled rate. The temperatures at which the substance begins to melt (the first appearance of liquid) and is completely molten are recorded as the melting point range.

Detailed Protocol

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Watch glass

  • Sample of this compound (dried)

Procedure:

  • Sample Preparation: Place a small amount of the dried, crystalline this compound on a clean, dry watch glass. Finely powder the sample using a spatula.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube. The sample height should be approximately 2-3 mm.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid tightly into the bottom.

  • Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid determination by heating at a fast rate (e.g., 10-20 °C/minute) to get a rough estimate.

  • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Insert a new capillary tube with the sample. Set the heating rate to a slow and steady 1-2 °C/minute.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point range is T1-T2.

  • Repeatability: For ensuring accuracy, repeat the measurement at least twice. The results should be consistent.

Melting_Point_Determination Start Start Prep Prepare Powdered Sample Start->Prep Load Load Capillary Tube (2-3 mm) Prep->Load Pack Pack Sample to Bottom Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat at 1-2 °C/min Insert->Heat Observe Observe for Melting Heat->Observe RecordT1 Record T1 (First Liquid) Observe->RecordT1 RecordT2 Record T2 (All Liquid) RecordT1->RecordT2 Result Melting Point Range = T1 - T2 RecordT2->Result End End Result->End

Caption: Experimental workflow for melting point determination.

Conclusion

The melting point of this compound is a key parameter for its unequivocal identification and purity assessment. The established melting point range of 135-139 °C serves as a reliable benchmark for researchers. By following the detailed synthetic and analytical protocols provided in this guide, scientists and drug development professionals can ensure the quality and integrity of their work with this compound. The principles and methodologies described herein are foundational to good laboratory practice and contribute to the generation of robust and reproducible scientific data.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
  • Sinfoo Biotech. (n.d.). This compound.

Sources

2-[(3,4-Dichlorobenzoyl)amino]acetic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[(3,4-Dichlorobenzoyl)amino]acetic Acid: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of this compound (also known as N-(3,4-Dichlorobenzoyl)glycine), a molecule of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide detailed protocols for its synthesis and analytical characterization, and explore its potential therapeutic applications based on its classification as an N-acyl amino acid.

Core Molecular Profile

This compound belongs to the class of N-acyl amino acids, which are endogenous signaling molecules.[1][2] The structure consists of a glycine amino acid backbone whose amino group is acylated by a 3,4-dichlorobenzoyl moiety. This structural motif is crucial for its physicochemical properties and potential biological activity.

Physicochemical Properties

A precise understanding of the molecule's properties is the foundation for any experimental work. The key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₇Cl₂NO₃[2][3][4]
Molecular Weight 248.06 g/mol [2][3][4][5]
CAS Number 17321-80-1[3][4][5]
Melting Point 135-139 °C[5][6]
pKa (Predicted) 3.41 ± 0.10[6]
Boiling Point (Predicted) 439.7 ± 45.0 °C[5][6]
Density (Predicted) 1.505 ± 0.06 g/cm³[6]
SMILES O=C(O)CNC(=O)C1=CC=C(Cl)C(Cl)=C1[4]

Synthesis Protocol: N-Acylation of Glycine

The synthesis of this compound is reliably achieved via the Schotten-Baumann reaction, a robust method for acylating amines.[7] This involves the reaction of glycine with 3,4-dichlorobenzoyl chloride in an alkaline aqueous medium. The base serves to neutralize the hydrochloric acid byproduct and deprotonate the amino group of glycine, enhancing its nucleophilicity.

Causality and Experimental Choices
  • Choice of Base: Sodium hydroxide is a strong, inexpensive base that effectively drives the reaction to completion. The use of a biphasic system (e.g., DCM/water) can be employed, but for glycine's water solubility, a single aqueous phase is efficient.[7]

  • Temperature Control: The reaction is initiated at 0 °C. This is critical because the hydrolysis of the acyl chloride is a competitive and exothermic reaction. Dropwise addition of the acyl chloride to the cold glycine solution minimizes this side reaction and ensures maximal yield of the desired amide.

  • Acidification: The product, N-(3,4-Dichlorobenzoyl)glycine, exists as a sodium salt in the alkaline reaction mixture. Acidification with a strong acid like HCl protonates the carboxylate, causing the water-insoluble free acid to precipitate, which provides a straightforward method for isolation.

Step-by-Step Synthesis Workflow

Materials:

  • Glycine (1.0 eq)

  • 3,4-Dichlorobenzoyl chloride (1.05 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1 M

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Glycine Solution: Dissolve glycine (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq) in a round-bottom flask. Stir until a clear solution is formed.

  • Cooling: Cool the flask to 0 °C in an ice-water bath. Vigorous stirring is essential.

  • Preparation of Acyl Chloride Solution: In a separate flask, dissolve 3,4-dichlorobenzoyl chloride (1.05 eq) in a minimal volume of DCM or THF.

  • Acylation Reaction: Add the 3,4-dichlorobenzoyl chloride solution dropwise to the stirring, cooled glycine solution over a period of 30-45 minutes. Maintain the temperature at 0-5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Progress Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting materials.

  • Product Isolation: Once the reaction is complete, re-cool the mixture to 0 °C and carefully acidify to pH 2-3 using 1 M HCl. A white precipitate of this compound will form.

  • Extraction: Extract the product into ethyl acetate or DCM (3 x volume of the aqueous phase).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Glycine Glycine (1.0 eq) in 1M NaOH (2.2 eq) ReactionVessel Reaction at 0-5 °C, then warm to RT Glycine->ReactionVessel AcylCl 3,4-Dichlorobenzoyl Chloride (1.05 eq) in DCM/THF AcylCl->ReactionVessel Acidify Acidify to pH 2-3 with 1M HCl ReactionVessel->Acidify Precipitation Extract Extract with Ethyl Acetate Acidify->Extract Purify Wash, Dry, Concentrate, Recrystallize Extract->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Fig 1. Synthesis workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for verifying the molecular weight and assessing the purity of the final compound.

Rationale:

  • Chromatography: Reversed-phase HPLC (using a C18 column) separates the target compound from residual starting materials and byproducts based on polarity.

  • Mass Spectrometry: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or acetonitrile. Dilute to a working concentration of 1-10 µg/mL in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions (ESI in Negative Mode):

    • Ionization Mode: ESI- (Negative ion mode is preferred to detect the deprotonated molecule [M-H]⁻).

    • Expected m/z: 246.97 (for [M-H]⁻, C₉H₆Cl₂NO₃⁻). The characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio for M, M+2, M+4 peaks) should be observed.

    • Capillary Voltage: 3.0-4.0 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.

Rationale:

  • ¹H NMR: Identifies the number and connectivity of protons. Expected signals include the amide N-H, the methylene (-CH₂-) protons of the glycine backbone, and the aromatic protons on the dichlorophenyl ring.

  • ¹³C NMR: Confirms the carbon skeleton, including the two carbonyl carbons (amide and carboxylic acid) and the aromatic carbons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons (N-H and COOH).

  • Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiments: Standard ¹H, ¹³C, and 2D correlation experiments like COSY and HSQC can be run to assign all signals unambiguously.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • ~12.8 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • ~9.2 ppm (triplet, 1H): Amide proton (-NH-).

    • ~7.8-8.1 ppm (multiplets, 3H): Aromatic protons of the 3,4-dichlorophenyl ring.

    • ~4.0 ppm (doublet, 2H): Methylene protons (-CH₂-) of the glycine backbone.

Role in Drug Development and Therapeutic Potential

N-acyl amino acids are an emerging class of lipid signaling molecules with diverse biological roles, making them attractive scaffolds for drug design.[1][2] While specific biological data for this compound is not widely published, its structural class suggests several potential therapeutic avenues.

Potential Mechanisms of Action

N-acyl glycines have been shown to interact with several key biological targets:

  • Enzyme Inhibition: This class of molecules can act as inhibitors for enzymes involved in metabolic pathways, such as Fatty Acid Amide Hydrolase (FAAH) and various aminoacylases.[2][8] Inhibition of these enzymes can modulate the levels of other signaling lipids or metabolic processes.

  • Glycine Transporter (GlyT) Modulation: Certain N-acyl glycines are known inhibitors of the glycine transporter GlyT2.[4][6] Since GlyT2 is involved in regulating glycine levels in the spinal cord, its inhibition is a promising strategy for treating chronic pain.[6]

  • Anti-inflammatory and Analgesic Effects: Endogenous N-acyl glycines are linked to antinociceptive and anti-inflammatory pathways.[5] Synthetic analogs can be developed to mimic or enhance these effects.

G cluster_targets Potential Biological Targets cluster_outcomes Potential Therapeutic Outcomes Molecule 2-[(3,4-Dichlorobenzoyl) amino]acetic Acid (N-Acyl Glycine Analog) Enzymes Enzymes (e.g., FAAH, Aminoacylases) Molecule->Enzymes Inhibition Transporters Neurotransmitter Transporters (e.g., Glycine Transporter GlyT2) Molecule->Transporters Modulation Receptors Receptors (e.g., GPCRs) Molecule->Receptors Interaction Neuromodulation Neuromodulation Enzymes->Neuromodulation Analgesia Analgesia (Chronic Pain) Transporters->Analgesia AntiInflammation Anti-Inflammation Receptors->AntiInflammation

Fig 2. Potential biological targets and therapeutic outcomes for N-acyl glycine analogs.
Future Directions for Research

Given its structure, this compound is a prime candidate for screening in assays related to pain and inflammation. Key research steps would include:

  • In Vitro Screening: Test the compound's inhibitory activity against human GlyT2, FAAH, and other relevant enzymes.

  • Cell-Based Assays: Evaluate its ability to modulate inflammatory responses in cell models (e.g., measuring cytokine release in macrophages).

  • In Vivo Models: If in vitro activity is confirmed, assess its efficacy in animal models of neuropathic pain or inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides the foundational chemical knowledge required to synthesize, characterize, and further investigate the therapeutic potential of this compound. Its membership in the bioactive N-acyl amino acid family marks it as a compound of considerable interest for future drug discovery programs.

References

  • Appchem. 2-(3,4-Dichlorobenzamido)acetic acid.
  • Greco, R., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Frontiers in Molecular Biosciences.
  • Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 20(23), 6031.
  • Vandenberg, R. J., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry, 62(5), 2445-2558.

Sources

Literature review of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[(3,4-Dichlorobenzoyl)amino]acetic acid: From Synthesis to Biological Significance

This guide provides a comprehensive technical overview of this compound, also known as N-(3,4-Dichlorobenzoyl)glycine. We will delve into its chemical synthesis, physicochemical properties, and explore its dual identity as both a product of xenobiotic metabolism and a potential bioactive modulator of critical neurological targets. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's scientific context and research applications.

Introduction: Unveiling a Molecule of Dual Identity

This compound belongs to the N-acylglycine family, a class of molecules gaining significant attention for their diverse biological activities, including anti-inflammatory and pain-relieving effects.[1] Its structure, featuring a glycine core linked to a dichlorinated benzoyl group, places it at the intersection of two critical biochemical pathways: xenobiotic detoxification and neurotransmitter modulation.

On one hand, it represents the likely metabolic end-product of 3,4-dichlorobenzoic acid, detoxified via the glycine conjugation pathway mediated by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[2][3] On the other hand, its structural similarity to known N-acyl amino acid analgesics suggests it may act as an inhibitor of Glycine Transporters (GlyTs), key regulators of glycine levels in the central nervous system.[4][5] This guide will explore both facets, providing the theoretical framework and practical methodologies to investigate its potential.

Physicochemical Properties

A foundational understanding of a compound begins with its physical and chemical characteristics. These properties are critical for designing synthetic routes, purification strategies, and formulation for biological assays.

PropertyValueSource(s)
CAS Number 17321-80-1[6][7][8]
Molecular Formula C₉H₇Cl₂NO₃[6][7][8]
Molecular Weight 248.06 g/mol [6][7][8]
IUPAC Name This compound[8]
Synonyms N-(3,4-Dichlorobenzoyl)glycine, (3,4-dichlorobenzoyl)glycine[8]
Melting Point 135-139 °C[8][9]
Boiling Point 439.7 ± 45.0 °C (Predicted)[8][9]
Density 1.505 ± 0.06 g/cm³ (Predicted)[9]
pKa 3.41 ± 0.10 (Predicted)[9]

Synthesis and Characterization

The synthesis of this compound is a straightforward N-acylation reaction. The most common and efficient method involves the reaction of glycine with an activated form of 3,4-dichlorobenzoic acid, typically the acyl chloride.

Synthetic Pathway Overview

The reaction follows a nucleophilic acyl substitution mechanism. The amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dichlorobenzoyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_products Products glycine Glycine (H₂NCH₂COOH) target_molecule This compound glycine->target_molecule + Reaction acyl_chloride 3,4-Dichlorobenzoyl Chloride acyl_chloride->target_molecule hcl HCl base Base (e.g., Triethylamine) solvent Anhydrous Solvent (e.g., Dichloromethane)

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for N-acylation of amino acids.[10][11]

Materials:

  • Glycine (1.0 equivalent)

  • 3,4-Dichlorobenzoyl chloride (1.05 equivalents)[12]

  • Triethylamine (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen), suspend glycine (1.0 eq) in anhydrous DCM in a round-bottom flask. Add triethylamine (2.2 eq) and stir the mixture for 15 minutes.

  • Reaction: Cool the flask in an ice bath to 0 °C. Dissolve 3,4-dichlorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring glycine suspension over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (acyl chloride) is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction:

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), water, and brine.

    • To isolate the product, which may be in the organic or aqueous layer depending on the pH, acidify the entire mixture with 1M HCl to a pH of ~2. This protonates the carboxylate, making the product more soluble in the organic layer.

    • Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of two chlorine atoms.

  • Infrared Spectroscopy (IR): To identify key functional groups (amide C=O, carboxylic acid O-H and C=O).

Core Biological Relevance: Metabolism vs. Modulation

The scientific interest in this molecule stems from its position in two distinct but equally important biological contexts.

A Product of Detoxification: The Glycine Conjugation Pathway

Many xenobiotic carboxylic acids, like benzoic acid and its derivatives, are detoxified in the liver and kidney mitochondria.[2] This process, known as glycine conjugation, renders the compounds more water-soluble for excretion. The key enzyme is Glycine N-acyltransferase (GLYAT).[3][13]

The pathway involves two steps:

  • Activation: The xenobiotic (e.g., 3,4-Dichlorobenzoic acid) is first activated to its Coenzyme A (CoA) thioester (e.g., 3,4-Dichlorobenzoyl-CoA) by an acyl-CoA ligase.

  • Conjugation: GLYAT catalyzes the transfer of the acyl group from CoA to the amino group of glycine, forming the final N-acylglycine product and regenerating free CoA.[3]

A deficiency in GLYAT can lead to the accumulation of acyl-CoA intermediates, which can sequester the free CoA pool and impair mitochondrial energy production.[2]

G cluster_mito Mitochondrial Matrix Xenobiotic 3,4-Dichlorobenzoic Acid (Xenobiotic) AcylCoA 3,4-Dichlorobenzoyl-CoA Xenobiotic->AcylCoA Acyl-CoA Ligase + ATP, CoA Product This compound (Excretable Product) AcylCoA->Product GLYAT + Glycine Excretion Excretion Product->Excretion G cluster_presynaptic Presynaptic Inhibitory Neuron cluster_postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Transporter Vesicle Glycine Vesicle GlyT2->Vesicle Re-uptake & Refill SynapticCleft Synaptic Glycine Vesicle->SynapticCleft Release GlyR Glycine Receptor (GlyR) SynapticCleft->GlyT2 Clearance SynapticCleft->GlyR Binding -> Inhibition Inhibitor Potential Inhibitor (N-(3,4-Dichlorobenzoyl)glycine) Inhibitor->GlyT2 BLOCKS

Caption: Potential inhibition of the GlyT2 transporter at an inhibitory synapse.

Protocols for Biological Evaluation

To ascertain the biological activity of this compound, the following in vitro assays are recommended.

Protocol: Glycine Transporter Inhibition Assay (FLIPR-Based)

This protocol uses a fluorescent membrane potential dye to measure the activity of electrogenic transporters like GlyT1 and GlyT2 expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing human GlyT1 or GlyT2.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock, then serially diluted.

  • Reference Inhibitor: ALX-1393 (for GlyT2) or Bitopertin (for GlyT1). [14]* Substrate: Glycine.

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescence Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the GlyT-expressing HEK293 cells into 384-well plates at an appropriate density and grow overnight.

  • Dye Loading: Aspirate the culture medium and add Assay Buffer containing the membrane potential dye. Incubate for 1 hour at 37 °C.

  • Compound Addition: Prepare a plate with serial dilutions of the test compound and reference inhibitor in Assay Buffer.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for ~10 seconds.

    • The instrument will automatically add the compound solutions to the cell plate. Record fluorescence changes for 2-3 minutes.

    • Add a solution of glycine (at its EC₈₀ concentration) to initiate transporter activity. Record the subsequent change in fluorescence for another 2-3 minutes.

  • Data Analysis:

    • The glycine-induced change in fluorescence is proportional to transporter activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle (DMSO) control.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Pharmacokinetics and Drug Development Outlook

While detailed pharmacokinetic studies are yet to be published, we can infer potential properties based on its structure. [15][16]

  • Metabolism: As it is already a product of Phase II metabolism, it is likely to be metabolically stable and primarily cleared by renal or biliary excretion.

  • Absorption & Distribution: The presence of a carboxylic acid group may limit passive diffusion across membranes, including the blood-brain barrier (BBB). However, many successful CNS drugs possess this moiety. Its ability to cross the BBB would be a critical determinant of its utility for targeting central GlyTs.

  • Toxicity: The parent compound, 3,4-dichlorobenzoic acid, and related chlorinated aromatic compounds can have associated toxicities. While glycine conjugation is a detoxification step, comprehensive safety and toxicology profiling would be essential for any therapeutic development.

Conclusion and Future Directions

This compound is a fascinating molecule with a well-defined chemical profile and a compelling, dual-natured biological context. It serves as a textbook example of a xenobiotic metabolite while simultaneously possessing the structural hallmarks of a potential neuromodulatory agent targeting glycine transporters.

Future research should focus on:

  • Systematic Biological Screening: Executing in vitro assays, as described above, to definitively determine its activity and selectivity against GlyT1 and GlyT2.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the dichlorophenyl ring and the glycine backbone to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Should in vitro activity be confirmed, evaluation in established animal models of neuropathic pain is the logical next step to assess its therapeutic potential.

  • Pharmacokinetic Profiling: Conducting ADME studies to understand its stability, distribution (especially BBB penetration), and clearance mechanisms in vivo.

This guide provides the foundational knowledge and experimental framework for scientists to unlock the full potential of this intriguing compound.

References

  • Sinfoo Biotech. This compound.
  • PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid. National Center for Biotechnology Information.
  • Local Pharma Guide. CAS NO. 17321-80-1 | this compound.
  • ChemicalBook. This compound | 17321-80-1.
  • ChemicalBook. This compound CAS 17321-80-1 Property.
  • Benchchem. 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid.
  • Ali, S. F., et al. (1993). 2, 4-dichloro phenoxy acetic acid alters monoamine levels, acetylcholinesterase activity & operant learning in rats. PubMed.
  • Benchchem. Technical Support Center: Synthesis of ((3-Chlorophenyl)sulfonyl)glycine.
  • van der Sluis, R., et al. (2021). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. National Institutes of Health.
  • MedchemExpress. Glycine transporters.
  • Al-Ostath, A., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed.
  • Carland, J. E., et al. (2019). The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep binding pocket. Journal of Biological Chemistry.
  • Karcz-Kubicha, M., et al. (2022). Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. MDPI.
  • Al-Hamed, M. H., et al. (2022). Glycine N-Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism. PubMed Central.
  • Al-Hayali, M. N., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. PubMed.
  • Okamura, T., et al. (2012). Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma. PubMed.
  • Thermo Scientific Chemicals. 3,4-Dichlorobenzoyl chloride, 97% 100 g.
  • Dalvie, D. K., et al. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. PubMed.
  • Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. PubMed.
  • Johansen, J. E., et al. (2010). Identification of glycine N-acyltransferase-like 2 (GLYATL2) as a transferase that produces N-acyl glycines in humans. PubMed.
  • Pérez-González, Y. N., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. MDPI.
  • Wang, M. L., et al. (2009). Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis. ResearchGate.

Sources

Discovery and history of N-(3,4-dichlorobenzoyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on N-(3,4-dichlorobenzoyl)glycine: Synthesis, Metabolism, and Biological Context

Introduction

N-(3,4-dichlorobenzoyl)glycine is an N-acylglycine derivative of the xenobiotic 3,4-dichlorobenzoic acid. While not a widely studied compound with a documented history of discovery for a specific application, its structure places it at the intersection of two significant biochemical concepts: the metabolism of foreign compounds and the growing field of N-acylglycines as signaling molecules. This guide provides a comprehensive technical overview of its synthesis, its likely role in metabolic pathways, and the potential, though currently unexplored, biological activities based on its structural class.

This document is intended for researchers in drug metabolism, toxicology, and medicinal chemistry, offering a foundational understanding and practical methodologies for the synthesis and study of this and similar compounds.

Part 1: Historical Context and Postulated Discovery

The specific discovery or first synthesis of N-(3,4-dichlorobenzoyl)glycine is not prominently documented in scientific literature, suggesting its existence is more likely as a metabolic byproduct or a chemical intermediate rather than a compound developed for a specific bioactive purpose. Its conceptual origin can be understood from two primary perspectives:

  • Metabolic Detoxification: The conjugation of xenobiotic carboxylic acids with amino acids, particularly glycine, is a well-established phase II metabolic pathway in mammals, first identified with the discovery of N-benzoylglycine (hippuric acid) in the 19th century.[1][2] This process, catalyzed by glycine N-acyltransferase (GLYAT), enhances the water solubility of lipophilic acids, facilitating their renal excretion.[3][4] Given that 3,4-dichlorobenzoic acid is a known chemical, its glycine conjugate, N-(3,4-dichlorobenzoyl)glycine, is a predicted and likely metabolite in any organism exposed to the parent acid.[5] A study on the related compound 3,4-dichlorobenzyloxyacetic acid identified its glycine conjugate as a urinary metabolite in rats, lending strong support to this metabolic pathway.[6]

  • Chemical Synthesis Intermediate: The N-acylglycine scaffold is a key structural component in more complex molecules. For example, the related isomer N-(2,5-dichlorobenzoyl)glycine is a pivotal intermediate in the synthesis of the proteasome inhibitor drug Ixazomib.[7][8] It is plausible that N-(3,4-dichlorobenzoyl)glycine has been synthesized in various research and development settings as part of compound libraries for screening or as a building block for more complex pharmaceutical agents.

Part 2: Chemical Synthesis

The synthesis of N-(3,4-dichlorobenzoyl)glycine follows a standard peptide coupling procedure. The most common and efficient method is the Schotten-Baumann reaction, which involves the acylation of glycine with 3,4-dichlorobenzoyl chloride under basic conditions.

Proposed Synthetic Workflow

The logical flow for the synthesis and purification of N-(3,4-dichlorobenzoyl)glycine is outlined below.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Analysis A Dissolve Glycine in Aqueous NaOH Solution B Cool solution in ice bath A->B D Add Acyl Chloride and NaOH solution dropwise simultaneously to Glycine solution B->D C Prepare 3,4-Dichlorobenzoyl Chloride in an inert solvent (e.g., Toluene) C->D E Maintain pH > 10 and Temp < 5°C D->E F Stir at room temperature post-addition E->F G Wash with organic solvent to remove unreacted acyl chloride F->G H Acidify aqueous layer with conc. HCl to pH ~2 G->H I Precipitate forms H->I J Collect solid by vacuum filtration I->J K Wash precipitate with cold water J->K L Recrystallize from Ethanol/Water mixture K->L M Dry under vacuum L->M N Characterize by NMR, IR, MS M->N G cluster_0 Mitochondrial Matrix cluster_1 Excretion A 3,4-Dichlorobenzoic Acid (Xenobiotic) C 3,4-Dichlorobenzoyl-CoA A->C Acyl-CoA Synthetase B ATP + CoA-SH E N-(3,4-dichlorobenzoyl)glycine C->E Glycine N-Acyltransferase (GLYAT) D Glycine F Transport out of cell and into urine E->F

Caption: The metabolic pathway for glycine conjugation of 3,4-dichlorobenzoic acid.

Potential Biological Activity

While no specific biological activity has been reported for N-(3,4-dichlorobenzoyl)glycine, the broader class of N-acylglycines (NAGs) are recognized as endogenous signaling molecules. [3][9]They are structurally related to endocannabinoids and have been shown to be involved in:

  • Neuromodulation and Pain Signaling [10]* Anti-inflammatory actions [10]* Regulation of metabolic processes [3] Furthermore, various chlorinated aromatic compounds are known to possess biological activity. For instance, derivatives of 3,4-dichlorocinnamic acid have shown potent antibacterial activity. [11]The presence of the dichloro-phenyl moiety suggests that N-(3,4-dichlorobenzoyl)glycine could be investigated for a range of activities, including antimicrobial, anti-inflammatory, or as a modulator of specific enzyme or receptor systems. However, any such activity is purely speculative without direct experimental evidence.

Part 4: Physicochemical Data

As quantitative biological data for the title compound is unavailable, this table summarizes the properties of its precursors, which are essential for its synthesis and understanding its metabolic origin.

Property3,4-Dichlorobenzoic AcidGlycine
PubChem CID 5817750
Molecular Formula C₇H₄Cl₂O₂C₂H₅NO₂
Molecular Weight 191.01 g/mol 75.07 g/mol
Appearance White to off-white crystalline powderWhite crystalline powder
Melting Point 201-204 °C240 °C (decomposes)
Solubility in Water 0.116 g/L at 25 °C249.9 g/L at 25 °C
pKa 3.742.34 (carboxyl), 9.6 (amino)
Reference [5]PubChem CID 750

Conclusion

N-(3,4-dichlorobenzoyl)glycine represents a molecule of interest primarily from a metabolic and synthetic chemistry standpoint. While its history is not one of a targeted therapeutic agent, its structure is fundamentally linked to the detoxification of common chlorinated aromatic xenobiotics. The provided synthetic protocol offers a reliable method for its preparation, enabling further study. Future research could explore its potential, though currently unknown, biological activities, drawing inspiration from the diverse functions of the N-acylglycine family and other dichlorinated compounds. This guide serves as a foundational resource to stimulate and support such investigations.

References

  • Benchchem. An In-depth Technical Guide to the Endogenous Function of N-Acylglycines in Metabolic Pathways. Benchchem Technical Guides. URL: https://www.benchchem.com/product/b187625
  • Ghatpande, A. S., & Melethil, S. (1990). 3,4-Dichlorobenzyloxyacetic acid is extensively metabolized to a taurine conjugate in rats. Drug Metabolism and Disposition, 18(5), 723-727. URL: https://pubmed.ncbi.nlm.nih.gov/1981656/
  • Avanti Polar Lipids. N-Acylglycine (NAGly). Avanti Research. URL: https://avantilipids.com/research-areas/n-acyl-amino-acids/n-acylglycine-nagly
  • Keereweer, S., et al. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. Prostaglandins & Other Lipid Mediators. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6003923/
  • Jeffries, K. A., et al. (2016). Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation in N18TG2 cells. Journal of Lipid Research. URL: https://digitalcommons.usf.edu/chb_facpub/70/
  • Di Marzo, V., & Piscitelli, F. (2020). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. URL: https://www.mdpi.com/2218-273X/10/5/759
  • Hutt, A. J., & Caldwell, J. (1984). Effect of chlorophenoxyacetic acid herbicides on glycine conjugation of benzoic acid. Biochemical Pharmacology. URL: https://pubmed.ncbi.nlm.nih.gov/6732731/
  • Organic Syntheses. (1925). DL-PHENYLGLYCINE. Organic Syntheses, 5, 91. URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0451
  • PubChem. 3,4-Dichlorobenzoic acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/5817
  • PrepChem. Synthesis of N-(3,4-dichlorobenzoyl)proline. PrepChem.com. URL: https://www.prepchem.com/synthesis-of-n-3-4-dichlorobenzoyl-proline
  • A B Enterprises. Glycine, N-(3,4-dichlorobenzoyl)- 17321-80-1. IndiaMART. URL: https://www.indiamart.com/proddetail/glycine-n-3-4-dichlorobenzoyl-17321-80-1-8695260055.html
  • Google Patents. (2018). CN108794520B - Synthesis method of boric acid citrate compounds including ixazomib. Google Patents. URL: https://patents.google.
  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Pharmaceuticals. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950550/
  • Ghasemi, Z., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10459345/
  • Pang, K. S., et al. (1994). Glycine conjugation activity of benzoic acid and its acinar localization in the perfused rat liver. Journal of Pharmacology and Experimental Therapeutics. URL: https://pubmed.ncbi.nlm.nih.gov/8289354/
  • Welsch, M. E., et al. (2008). Chemical substructures that enrich for biological activity. Bioinformatics. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2732274/
  • Organic Syntheses. (1932). ACETYLGLYCINE. Organic Syntheses, 12, 2. URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0011
  • Badenhorst, C. P., et al. (2014). A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids. Drug Metabolism Reviews. URL: https://pubmed.ncbi.nlm.nih.gov/24754494/
  • Nichols, A. C., & Yielding, K. L. (1998). Anticonvulsant activity of 4-urea-5,7-dichlorokynurenic acid derivatives that are antagonists at the NMDA-associated glycine binding site. Molecular and Chemical Neuropathology. URL: https://pubmed.ncbi.nlm.nih.gov/10343967/
  • PharmaCompass. N-(2,5-Dichlorobenzoyl)glycine. PharmaCompass.com. URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/n-2-5-dichlorobenzoyl-glycine
  • European Patent Office. (1992). EP 0474334 A2 - Process for preparing glycine in high yield. Google Patents. URL: https://patents.google.
  • Benchchem. In-Depth Technical Guide on the Biological Activity of N-(4-methoxybenzoyl)glycine. Benchchem Technical Guides. URL: https://www.benchchem.com/product/B187625/technical-guide
  • PubChem. N-(4-Chlorobenzoyl)glycine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/26009
  • PubChem. N-(4-Methoxybenzyl)glycine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/302090
  • Hangzhou Longshine Bio-Tech. N-(2,5-Dichlorobenzoyl)glycine/667403-46-5. longshinebiotech.com. URL: https://www.longshinebiotech.com/api-intermediate/n-2-5-dichlorobenzoyl-glycine-667403-46-5.html

Sources

Spectroscopic Data for 2-[(3,4-Dichlorobenzoyl)amino]acetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-[(3,4-Dichlorobenzoyl)amino]acetic Acid

This compound belongs to the N-acylglycine family of compounds. Its structure comprises a glycine amino acid backbone N-acylated with a 3,4-dichlorobenzoyl group. The presence of the dichlorinated aromatic ring, an amide linkage, and a carboxylic acid functionality dictates its unique physicochemical and spectroscopic properties. Understanding these properties is crucial for its identification, characterization, and quality control in various applications.

Chemical Structure:

  • IUPAC Name: this compound

  • Synonyms: N-(3,4-Dichlorobenzoyl)glycine, 3,4-Dichlorohippuric acid

  • CAS Number: 17321-80-1[1]

  • Molecular Formula: C₉H₇Cl₂NO₃[1]

  • Molecular Weight: 248.06 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual nuclei. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the glycine moiety, the amide proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1HThe chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.[2]
Amide (-NH-)8.5 - 9.5Triplet1HThe coupling with the adjacent methylene protons will result in a triplet. The exact shift can vary with solvent and temperature.
Aromatic (H-2')~7.9Doublet1HThis proton is ortho to the carbonyl group and will be deshielded.
Aromatic (H-5')~7.6Doublet of doublets1HThis proton is meta to the carbonyl group and ortho to a chlorine atom.
Aromatic (H-6')~7.4Doublet1HThis proton is meta to the carbonyl group and ortho to a chlorine atom.
Methylene (-CH₂-)~4.2Doublet2HThese protons are adjacent to the amide nitrogen and the carboxylic acid group, leading to a downfield shift. They will be split by the amide proton.[3]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule, with the carbonyl carbons appearing at the most downfield shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carboxylic Acid Carbonyl (-COOH)170 - 175The chemical shift is characteristic of carboxylic acids.[4]
Amide Carbonyl (-C=O)165 - 170Typical chemical shift for an amide carbonyl.[5]
Aromatic (C-1')135 - 140Quaternary carbon attached to the carbonyl group.
Aromatic (C-3')132 - 135Quaternary carbon attached to a chlorine atom.
Aromatic (C-4')130 - 133Quaternary carbon attached to a chlorine atom.
Aromatic (C-5')128 - 131Aromatic CH carbon.
Aromatic (C-2')127 - 130Aromatic CH carbon.
Aromatic (C-6')125 - 128Aromatic CH carbon.
Methylene Carbon (-CH₂-)40 - 45This carbon is deshielded by the adjacent nitrogen and carbonyl group.[6]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -COOH and -NH).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments.

    • Process the FID using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample (5-10 mg in 0.6 mL solvent) transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Shim) transfer->setup acquire Acquire FID (¹H and ¹³C) setup->acquire process Process FID (FT, Phase/Baseline Correction) acquire->process reference Reference Spectra process->reference analyze Spectral Analysis (Peak Integration, Assignment) reference->analyze

Caption: NMR Data Acquisition and Analysis Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show prominent absorption bands for the O-H, N-H, C=O, and C-Cl bonds.

Predicted FT-IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, StrongThe broadness is due to intermolecular hydrogen bonding.[7]
N-H Stretch (Amide)3200 - 3400MediumCharacteristic of a secondary amide.[7]
C-H Stretch (Aromatic)3000 - 3100Medium to WeakTypically observed just above 3000 cm⁻¹.[8]
C=O Stretch (Carboxylic Acid)1700 - 1725StrongThe position can be influenced by hydrogen bonding.[9]
C=O Stretch (Amide I)1640 - 1680StrongA characteristic absorption for secondary amides.
N-H Bend (Amide II)1510 - 1570MediumAnother characteristic band for secondary amides.
C=C Stretch (Aromatic)1450 - 1600Medium to WeakMultiple bands are expected in this region.
C-O Stretch (Carboxylic Acid)1210 - 1320Medium
C-N Stretch (Amide)1200 - 1300Medium
C-Cl Stretch (Aromatic)1000 - 1100StrongThe presence of two chlorine atoms may lead to multiple bands.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Data Acquisition and Processing:

    • Place the sample (KBr pellet or on the ATR crystal) in the sample compartment.

    • Acquire the interferogram over a specified number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The instrument's software will perform a Fourier transform on the interferogram to generate the IR spectrum (transmittance vs. wavenumber).

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis mix Mix Sample with KBr (1:100 ratio) press Press into Pellet mix->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction) sample_scan->process analyze Peak Identification and Functional Group Assignment process->analyze

Caption: FT-IR Data Acquisition and Analysis Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. The fragmentation pattern will be dominated by cleavage at the amide bond.

m/z Proposed Fragment Notes
247/249/251[M]⁺Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
173/175/177[Cl₂C₆H₃CO]⁺Acylium ion formed by cleavage of the amide C-N bond. This is expected to be a major fragment.[10]
75[H₂NCH₂COOH]⁺Glycine fragment.
74[H₂N=CHCOOH]⁺Resulting from the loss of a hydrogen atom from the glycine fragment.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample solution as required by the sensitivity of the mass spectrometer.

  • Instrument Setup and Data Acquisition:

    • Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally preferred for polar molecules like this.

    • Introduce the sample into the ion source via direct infusion or coupled with a liquid chromatograph (LC-MS).

    • Set the mass spectrometer to acquire data in full scan mode over a relevant m/z range (e.g., 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.[11]

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern.

    • Propose structures for the major fragment ions and correlate them with the molecular structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample (e.g., in Methanol) dilute Dilute to Final Concentration dissolve->dilute infuse Introduce Sample (e.g., ESI source) dilute->infuse acquire Acquire Mass Spectrum (Full Scan / MS/MS) infuse->acquire identify Identify Molecular Ion and Isotopic Pattern acquire->identify analyze Analyze Fragmentation Pattern identify->analyze

Caption: Mass Spectrometry Data Acquisition and Analysis Workflow.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for the identification and characterization of this compound. The interpretation of the spectral features is grounded in the fundamental principles of spectroscopy and data from analogous molecules. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data for the specific compound of interest.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Narvekar, K. U., & Srinivasan, B. R. (2018). Crystal structures of two isostructural bivalent metal N-benzoylglycinates.
  • Ogoshi, T., & Umeda, T. (2013).
  • LibreTexts. (2023, August 29).
  • mzCloud. (2015, February 4). Hippuric acid.
  • Chemguide. (n.d.).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Van Bramer, S. (2022, July 3). 6.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • LibreTexts. (2022, July 3). 6.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Chemguide. (n.d.). Interpreting C-13 NMR spectra.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2025, November 11). Synthesis of Benzoyl glycine and Anti-bacterial screening.
  • NIST. (n.d.). Hippuric acid. NIST Chemistry WebBook.
  • LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • IndiaMART. (n.d.). Glycine, N-(3,4-dichlorobenzoyl)- 17321-80-1.
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Fuchs, P. L., & Bunnell, C. A. (1979). Carbon-13 NMR Based Spectral Problems. John Wiley.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • Supplementary material Table S1 The FTIR spectra of various formul
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubChem. (n.d.).
  • Chemsrc. (2025, August 25). N-(2,5-Dichlorobenzoyl)glycine.
  • ResearchGate. (n.d.). FT-IR spectra of (a) acetic acid, (b) isopropanol, (c) isopropyl....
  • ResearchGate. (2025, August 5). (PDF)
  • ChemicalBook. (n.d.). 3,4-Dichlorobenzoyl chloride synthesis.
  • PubChem. (n.d.). N-(2,5-Dichlorobenzoyl)glycine.
  • Google Patents. (n.d.). CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.

Sources

Methodological & Application

Synthesis Protocol for 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and reproducible protocol for the synthesis of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid. This compound, and N-acyl amino acids in general, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The described synthesis is based on the well-established Schotten-Baumann reaction, a robust method for forming amide bonds.[1][2][3] This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for product characterization. The protocol is designed for researchers, scientists, and professionals in the field of drug development.

Introduction

N-acyl amino acids are a class of compounds that have garnered considerable attention in pharmaceutical research.[4][5][6] The amide linkage in these molecules is a common motif in many biologically active compounds. The specific target molecule, this compound, incorporates a dichlorinated benzene ring, a structural feature often associated with modulation of biological activity.

The synthesis of N-acyl amino acids is commonly achieved through the acylation of the amino group of an amino acid with an acyl chloride.[4] The Schotten-Baumann reaction is a classic and highly effective method for this transformation, typically carried out in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2][7][8] This protocol details the synthesis of this compound from glycine and 3,4-dichlorobenzoyl chloride.

Reaction Principle: The Schotten-Baumann Reaction

The synthesis of this compound is achieved via a nucleophilic acyl substitution reaction between 3,4-dichlorobenzoyl chloride and glycine. This specific application of the Schotten-Baumann reaction involves the nucleophilic attack of the amino group of glycine on the electrophilic carbonyl carbon of the acyl chloride.[1][2] The reaction is facilitated by a base, typically sodium hydroxide, which serves two primary purposes: it deprotonates the amino group of glycine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid that is formed as a byproduct, preventing the protonation of the starting amine and driving the equilibrium towards the product.[8]

The general mechanism can be visualized as follows:

Schotten_Baumann cluster_reactants Reactants cluster_products Products glycine Glycine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate glycine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride 3,4-Dichlorobenzoyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate base Base (e.g., NaOH) neutralized_byproduct NaCl + H₂O base->neutralized_byproduct product This compound (Amide Product) tetrahedral_intermediate->product Chloride Elimination byproduct HCl (Byproduct) tetrahedral_intermediate->byproduct byproduct->neutralized_byproduct Neutralization

Caption: Schotten-Baumann Reaction Pathway

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
GlycineC₂H₅NO₂75.0756-40-6≥99%Sigma-Aldrich
3,4-Dichlorobenzoyl chlorideC₇H₃Cl₃O209.463024-72-4≥97%Thermo Scientific
Sodium Hydroxide (NaOH)NaOH40.001310-73-2≥98%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS GradeVWR
Hydrochloric Acid (HCl)HCl36.467647-01-037% (w/w)J.T. Baker
Deionized WaterH₂O18.027732-18-5-In-house
Equipment
  • Magnetic stirrer with stir bar

  • Round-bottom flask (250 mL)

  • Addition funnel (100 mL)

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

1. Preparation of the Glycine Solution: a. In a 250 mL round-bottom flask, dissolve 7.51 g (0.1 mol) of glycine in 100 mL of deionized water. b. Cool the solution to 0-5 °C in an ice bath with continuous stirring. c. Slowly add a solution of 4.00 g (0.1 mol) of sodium hydroxide in 20 mL of deionized water to the glycine solution, ensuring the temperature remains below 10 °C. This forms the sodium salt of glycine, which is more soluble and a better nucleophile.

2. Preparation of the Acyl Chloride Solution: a. In a separate beaker, dissolve 20.95 g (0.1 mol) of 3,4-dichlorobenzoyl chloride in 50 mL of dichloromethane.

3. Reaction: a. Transfer the 3,4-dichlorobenzoyl chloride solution to an addition funnel. b. Add the acyl chloride solution dropwise to the cold, stirring glycine solution over a period of 30-45 minutes. c. Simultaneously, add a 10% (w/v) aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 10 and 11. The addition of base is crucial to neutralize the hydrochloric acid formed during the reaction.[8] d. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours to ensure the reaction goes to completion.

4. Work-up and Isolation: a. Transfer the reaction mixture to a separatory funnel. b. Separate the aqueous and organic layers. The product is expected to be in the aqueous layer as its sodium salt. c. Wash the aqueous layer with 25 mL of dichloromethane to remove any unreacted 3,4-dichlorobenzoyl chloride and other organic impurities. d. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the product, this compound. e. Collect the white precipitate by vacuum filtration using a Büchner funnel. f. Wash the solid with cold deionized water to remove any inorganic salts. g. Dry the product under vacuum or in a desiccator to a constant weight.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • Melting Point: The melting point of the product should be determined and compared to the literature value (135-139 °C).[9]

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the synthesized molecule.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

    • IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O stretch (typically around 1650 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its molecular formula (C₉H₇Cl₂NO₃, MW: 248.06 g/mol ).[10]

Safety Information

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3,4-Dichlorobenzoyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[11][12][13] It is also moisture-sensitive and will react with water to produce hydrochloric acid.[13] Avoid inhalation of its vapors.[11][12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12][13]

  • Sodium Hydroxide: A strong base that is corrosive and can cause severe burns. Handle with care.

  • Hydrochloric Acid: A strong acid that is corrosive and can cause severe burns. Handle with care.

  • Dichloromethane: A volatile organic solvent that is a suspected carcinogen. Avoid inhalation and skin contact.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reaction.Ensure the pH is maintained between 10 and 11 during the addition of the acyl chloride. Extend the reaction time.
Loss of product during work-up.Ensure the pH is sufficiently low (around 2) to fully precipitate the product. Avoid excessive washing of the precipitate.
Oily ProductPresence of impurities.Recrystallize the product from a suitable solvent system (e.g., ethanol/water).
Broad Melting Point RangeImpure product.Recrystallize the product.

Conclusion

The protocol described in this application note provides a straightforward and efficient method for the synthesis of this compound using the Schotten-Baumann reaction. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs.

References

  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Grokipedia. Schotten–Baumann reaction.
  • Fisher Scientific. Amide Synthesis.
  • J&K Scientific LLC. Schotten-Baumann Reaction. (2021-03-23).
  • BYJU'S. Schotten Baumann Reaction. (2019-11-17).
  • Fisher Scientific. SAFETY DATA SHEET - 3,4-Dichlorobenzoyl chloride.
  • ECHEMI.
  • SAFETY DATA SHEET - 3,4-Dichlorobenzoyl chloride.
  • ResearchGate. The synthesis, properties, and applications of N-acyl-α-aminoacids. (2025-08-05).
  • PubMed. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024-02-16).
  • NIH.
  • Sinfoo Biotech. This compound.
  • ChemicalBook. This compound | 17321-80-1.
  • ChemicalBook. This compound CAS.

Sources

Application Note: A Robust, Science-Driven HPLC Method for the Analysis of N-(3,4-dichlorobenzoyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a systematic and robust method for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(3,4-dichlorobenzoyl)glycine. Grounded in the principles of Quality by Design (QbD) and adhering to the latest international regulatory standards, this guide provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals. We detail a science-driven approach, from initial analyte characterization and selection of chromatographic parameters to full method validation as prescribed by the International Council for Harmonisation (ICH) guidelines Q14 and Q2(R2). The final validated method demonstrates excellent specificity, linearity, accuracy, and precision, proving its suitability for its intended purpose in a regulated environment.

Introduction and Method Rationale

N-(3,4-dichlorobenzoyl)glycine is an aromatic carboxylic acid. The accurate and precise quantification of such molecules is essential in various stages of pharmaceutical development, from purity assessment of active pharmaceutical ingredients (APIs) to stability testing of final drug products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.

This guide eschews a "one-size-fits-all" template. Instead, it follows a logical, risk-based workflow that begins with a thorough understanding of the analyte's physicochemical properties. This foundational knowledge allows for rational, scientifically justified decisions throughout the method development process, ensuring a more robust and reliable final method. The entire process is developed within the framework of the ICH guidelines, which emphasize a lifecycle approach to analytical procedures[1][2].

Analyte Characterization: The Scientific Foundation

A deep understanding of the analyte's properties is the critical first step in any logical method development process.

Structure: N-(3,4-dichlorobenzoyl)glycine consists of a dichlorinated benzene ring linked to a glycine molecule via an amide bond.

Physicochemical Properties: A summary of the key properties of N-(3,4-dichlorobenzoyl)glycine and related structures is presented in Table 1.

PropertyEstimated Value/ObservationRationale for HPLC Method Development
Molecular Weight ~248.06 g/mol (based on similar structures[3])Suitable for standard HPLC analysis; does not require specialized large-molecule columns.
LogP (Octanol-Water Partition Coefficient) ~2.2 - 2.8 (estimated from similar dichlorinated benzoyl/phenyl glycine structures[3][4])Indicates moderate hydrophobicity. The molecule is non-polar enough for good retention on a reversed-phase C18 or C8 stationary phase but not so hydrophobic as to require excessively high organic solvent concentrations for elution.
pKa (Acid Dissociation Constant) ~3.0 - 4.0 (estimated for the carboxylic acid group, influenced by the electron-withdrawing benzoyl group)The presence of an ionizable carboxylic acid makes mobile phase pH a critical parameter. To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled to be at least 1.5-2 pH units away from the analyte's pKa[5][6]. Operating at a low pH (e.g., pH < 2.5) will fully protonate the carboxylic acid, maximizing its hydrophobicity and retention.
UV Absorbance Strong absorbance expected ~240-260 nm due to the dichlorinated benzoyl chromophore.A UV detector is highly suitable for this analysis. A diode-array detector (DAD) or photodiode-array (PDA) detector should be used initially to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

The Method Development Workflow: A Systematic Approach

Our strategy follows a systematic progression from initial screening to final optimization and validation. This workflow is designed to efficiently identify robust operating conditions.

Method_Development_Workflow cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (LogP, pKa, UV Scan) Column_Select Column Selection (Start with C18, 5 µm) Analyte->Column_Select Informs choice Detector_Select Detector Setup (Scan for λmax) Analyte->Detector_Select Informs choice Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, Acidified Water) Column_Select->Mobile_Phase_Screen Scout_Gradient Scouting Gradient Run (e.g., 5-95% Organic) Detector_Select->Scout_Gradient Mobile_Phase_Screen->Scout_Gradient Gradient_Opt Gradient Optimization (Adjust slope and time) Scout_Gradient->Gradient_Opt Provides starting point pH_Opt pH & Buffer Optimization (Fine-tune selectivity/peak shape) Gradient_Opt->pH_Opt Temp_Opt Temperature Study (Assess impact on resolution) pH_Opt->Temp_Opt Final_Method Final Method Lock-in & System Suitability Temp_Opt->Final_Method Validation Full Method Validation (ICH Q2(R2)) Final_Method->Validation

Caption: HPLC Method Development and Validation Workflow.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and DAD/PDA detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Columns:

    • Screening Column 1 (Primary): Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Screening Column 2 (Alternate Selectivity): Zorbax Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Chemicals:

    • N-(3,4-dichlorobenzoyl)glycine reference standard (>99% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Formic acid, LC-MS grade.

    • Water, HPLC grade (e.g., from a Milli-Q system).

Protocol 1: Initial Parameter Selection & Scouting Gradient

Causality: The goal here is not to achieve a perfect separation, but to quickly determine the approximate elution conditions and confirm the suitability of the chosen stationary phase. A broad gradient ensures the analyte elutes within a reasonable time.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of N-(3,4-dichlorobenzoyl)glycine in ACN. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of water and ACN.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial to suppress the ionization of the analyte's carboxylic acid group, thereby ensuring good peak shape and stable retention[7].

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detector Wavelength Selection:

    • Inject the working standard.

    • Using the DAD/PDA, acquire the UV spectrum from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax) and use this for all subsequent analysis. For this compound, it is expected to be near 245 nm.

  • Chromatographic Conditions (Scouting Gradient):

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Evaluation: Analyze the resulting chromatogram to determine the approximate retention time and the percentage of organic modifier (%B) at which the analyte elutes. This information is the foundation for optimization.

Protocol 2: Method Optimization

Causality: This protocol uses the information from the scouting run to develop a more efficient, targeted gradient that provides adequate resolution from any impurities in a shorter run time.

  • Gradient Slope Adjustment: Based on the scouting run, design a new gradient. For example, if the analyte eluted at 15 minutes (corresponding to ~50% B), a new, shallower gradient can be created around this point.

  • Optimized Gradient Program (Example):

    • Gradient:

      Time (min) %B
      0.0 35
      10.0 65
      12.0 95
      14.0 95
      14.1 35

      | 17.0 | 35 |

  • Further Optimization (If Necessary):

    • Selectivity Tuning: If co-elution with impurities is an issue, replace Acetonitrile (Mobile Phase B) with Methanol. Methanol offers different selectivity for aromatic compounds and can alter elution order.

    • Temperature Effects: Analyze the sample at different column temperatures (e.g., 25 °C, 30 °C, 35 °C). Temperature can subtly affect selectivity and viscosity, which in turn impacts resolution and backpressure[8].

Final Optimized Method and System Suitability

The following method was determined to be optimal for the analysis of N-(3,4-dichlorobenzoyl)glycine.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 35% to 65% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD/PDA at 245 nm
Injection Volume 5 µL
Run Time 17 minutes
System Suitability Testing (SST)

Causality: SST is a self-validating check performed before any sample analysis to ensure the chromatographic system is performing adequately on that day. The criteria are set to guarantee the validity of the results.

  • Procedure: Inject the working standard solution (0.1 mg/mL) five times consecutively.

  • Acceptance Criteria:

    SST Parameter Acceptance Criteria Rationale
    Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, critical for accurate integration.
    Theoretical Plates (N) ≥ 2000 Measures column efficiency and performance.
    Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0% Demonstrates the stability and precision of the pump and system.

    | Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |

Method Validation Protocol (ICH Q2(R2))

The developed method must be formally validated to prove it is fit for its intended purpose[9][10]. The validation will be performed according to the ICH Q2(R2) guideline[10].

Validation_Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.
Protocol: Validation Experiments
  • Specificity:

    • Inject a blank (diluent), a placebo (sample matrix without the analyte), and the analyte solution.

    • Acceptance: No interfering peaks should be observed at the retention time of N-(3,4-dichlorobenzoyl)glycine.

  • Linearity and Range:

    • Prepare at least five standard solutions of N-(3,4-dichlorobenzoyl)glycine covering a range of 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • Acceptance: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance: The mean recovery should be within 98.0% to 102.0%[11].

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the standard solution at 100% concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance: The %RSD for the peak areas should be ≤ 2.0%[11].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (S/N).

    • Acceptance: LOD is typically where S/N is 3:1. LOQ is where S/N is 10:1. The LOQ should be confirmed for acceptable precision and accuracy.

  • Robustness:

    • Systematically make small, deliberate variations to the method parameters.

    • Parameters to vary: Flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (e.g., % organic ±2%).

    • Acceptance: The system suitability criteria should still be met, and the results should not be significantly impacted by these minor changes. This is a key part of the modern analytical procedure lifecycle approach[12].

Conclusion

This application note provides a comprehensive, scientifically-grounded guide for the development and validation of an RP-HPLC method for N-(3,4-dichlorobenzoyl)glycine. By starting with a thorough understanding of the analyte's physicochemical properties and following a logical workflow, a robust, specific, and reliable method was established. The detailed protocols for method development and validation, framed within the context of ICH Q14 and Q2(R2) guidelines, ensure that the resulting analytical procedure is fit for purpose in a regulated pharmaceutical environment.

References

  • Biotage. (2023).
  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
  • Subirats, X., et al. (2007).
  • Welch. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. [Link]
  • Moravek, Inc. (2023).
  • AMS Biotechnology (Europe) Ltd. (2024).
  • Net-con. (2024). Impact of the ICH Q14 Framework on the Development and Validation of Analytical Methods. Net-con. [Link]
  • Altabrisa Group. (2024). What Is ICH Q2R2 Method Validation and Its Importance? Altabrisa Group. [Link]
  • ACD/Labs. (2023). Implement ICH Q14 Guidelines More Easily with Method Development Software. ACD/Labs. [Link]
  • European Medicines Agency. (2023). ICH Q2(R2) validation of analytical procedures - scientific guideline. EMA. [Link]
  • Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]
  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
  • International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]
  • Contract Pharma. (2024). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. Contract Pharma. [Link]
  • LCGC International. (2012). Column Selection for Reversed-Phase HPLC.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. [Link]
  • Phenomenex. (2018). Reversed Phase Selectivity. Phenomenex. [Link]
  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
  • PubChem. N-(4-Chlorobenzoyl)glycine.
  • PharmaCompass. N-(2,5-Dichlorobenzoyl)glycine. PharmaCompass. [Link]
  • PubChem. Glycine.
  • PubChem. N-(3,4-dimethoxybenzyl)glycine.
  • PubChem. N-(2,4-Dichlorophenyl)glycine.
  • PubChem. N-((3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)glycine.

Sources

Using 2-[(3,4-Dichlorobenzoyl)amino]acetic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Utilization of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid as a Synthetic Intermediate

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern pharmaceutical and fine chemical synthesis, the efficiency and success of a multi-step process often hinge on the strategic selection of key intermediates.[1][2] These molecules are the foundational building blocks from which complex active pharmaceutical ingredients (APIs) are constructed.[1][] this compound (CAS No. 17321-80-1) represents a quintessential example of such a crucial intermediate.[4][5]

Structurally, this compound possesses three key features that make it a versatile precursor for organic synthesis:

  • A 3,4-dichlorobenzoyl moiety : The chlorinated phenyl ring provides a scaffold that is common in many biologically active molecules and offers sites for further functionalization.

  • An amide linkage : This stable bond is a core feature in countless drug molecules and provides specific stereochemical and hydrogen-bonding properties.

  • A carboxylic acid group : As a reactive handle, this group is primed for a variety of classical organic transformations, most notably the formation of esters and amides, making it an excellent point for coupling with other synthetic fragments.[6]

This guide serves as a detailed application note for researchers, chemists, and drug development professionals, providing in-depth protocols and technical insights into the practical application of this compound in the synthesis of advanced chemical entities.

Physicochemical Properties and Safety Protocols

Before commencing any experimental work, a thorough understanding of the intermediate's properties and safety requirements is paramount.

Data Summary
PropertyValueSource
Chemical Name This compound[4][5]
Synonyms (3,4-dichlorobenzoyl)glycine; N-(3,4-dichlorobenzoyl)glycine[5]
CAS Number 17321-80-1[4][5]
Molecular Formula C₉H₇Cl₂NO₃[4]
Molecular Weight 248.06 g/mol [4]
Appearance White to off-white solid (typical)N/A
Melting Point 136 - 140 °C (for related dichlorophenoxyacetic acid)[7]

Note: Some physical properties are extrapolated from closely related structures and should be confirmed by the end-user.

Hazard Identification and Safe Handling

Based on safety data for structurally related dichlorinated aromatic compounds, this compound should be handled with care, assuming it may present similar hazards.[7][8]

  • Hazard Statements : Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] It may also be harmful if swallowed (H302).[7][9]

  • Precautionary Measures :

    • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[8] Facilities should be equipped with an eyewash station.[8]

    • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[8] If dust is generated, use a NIOSH-approved respirator (e.g., N95 type).

    • Handling : Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or fumes. Wash hands thoroughly after handling and before breaks.[8]

    • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[8]

    • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Do not let the product enter drains.[9]

Core Application: Synthesis of Thiazolidin-4-one Derivatives

A primary application of N-acyl-amino acids like our target intermediate is in the synthesis of heterocyclic scaffolds, which are prevalent in medicinal chemistry. One such scaffold is the thiazolidin-4-one ring system, known for a wide range of biological activities, including anti-inflammatory properties.[10][11]

The carboxylic acid moiety of this compound can be activated and reacted with a suitable amine to form a new amide, which can then undergo cyclization to form the desired heterocyclic product. This section outlines a representative protocol for such a transformation.

Synthetic Workflow Overview

The overall process involves a two-step sequence starting from our intermediate: first, an amide coupling reaction to form a hydrazide, followed by a cyclocondensation reaction to yield the final thiazolidin-4-one derivative.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Cyclocondensation Intermediate This compound Hydrazide Intermediate Hydrazide Intermediate->Hydrazide Hydrazine Hydrate, EDC/HOBt or similar Product Substituted Thiazolidin-4-one Hydrazide->Product Ethyl 2-chloroacetoacetate, Base (e.g., NaOAc)

Caption: General workflow for synthesizing thiazolidin-4-ones.

Detailed Experimental Protocol: Synthesis of a Thiazolidin-4-one Hydrazide

This protocol is adapted from established methodologies for the synthesis of related anti-inflammatory agents and demonstrates a practical use of the title intermediate.[10][11]

Objective

To synthesize a 5-(2,4-dichloro-phenoxy)-acetic acid (4-oxo-thiazolidin-2-ylidene)-hydrazide derivative, showcasing the utility of this compound as a precursor.

Materials and Reagents
  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl 2-chloroacetoacetate

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

G start Start step1 Dissolve Intermediate in anhydrous DCM under N₂ atmosphere. Cool to 0°C. start->step1 step2 Add oxalyl chloride dropwise. Stir for 2-3 hours at RT. step1->step2 step3 Concentrate in vacuo to get crude acyl chloride. step2->step3 step5 Add acyl chloride solution dropwise. Stir overnight at RT. step3->step5 step4 Dissolve hydrazine derivative in THF. Add base (TEA). Cool to 0°C. step4->step5 step6 Quench with water. Extract with Ethyl Acetate. step5->step6 step7 Wash organic layer with NaHCO₃, then brine. Dry over Na₂SO₄. step6->step7 step8 Concentrate and purify via column chromatography or recrystallization. step7->step8 end Characterize Final Product step8->end

Caption: Detailed workflow for the synthesis and purification process.

Step-by-Step Procedure

Part A: Synthesis of the Intermediate Hydrazide

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Causality: The carboxylic acid is converted to a more reactive acyl chloride, which is necessary for efficient acylation of the hydrazine in the next step. Oxalyl chloride is a common and effective reagent for this transformation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude acyl chloride. This intermediate is often used immediately without further purification.

Part B: Coupling and Cyclization

  • Amide Formation: In a separate flask, dissolve thiosemicarbazide (1.0 eq) in glacial acetic acid. Add the crude acyl chloride from the previous step to this solution.

  • Cyclization: Heat the mixture to reflux for 4-6 hours.

    • Causality: The acidic conditions and heat promote the condensation reaction between the newly formed hydrazide and the thiosemicarbazide, followed by intramolecular cyclization to form the thiazolidinone ring. Acetic acid serves as both the solvent and a catalyst.[11]

  • Work-up: After cooling, pour the reaction mixture into crushed ice. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Characterization and Quality Control

To ensure the identity and purity of the synthesized product, a combination of analytical techniques should be employed.

  • Chromatography : Thin Layer Chromatography (TLC) should be used throughout the synthesis to monitor reaction progress and assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity analysis.

  • Mass Spectrometry (MS) : LC/MS or GC/MS can be used to confirm the molecular weight of the final product, matching the expected value for the target thiazolidinone derivative.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure. The spectra should show characteristic peaks corresponding to the protons and carbons of the dichlorobenzoyl group and the newly formed thiazolidinone ring.

  • Amino Acid Analysis : As the starting material is a glycine derivative, specialized amino acid analysis techniques involving pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) followed by HPLC can be adapted to quantify any remaining starting material or related impurities.[13]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield in Step A Incomplete conversion to acyl chloride; moisture in the reaction.Ensure all glassware is oven-dried and reagents are anhydrous. Extend reaction time or consider a different activating agent like SOCl₂.
Reaction Stalls Insufficient activation or temperature.Re-check the purity of coupling agents. Ensure the reaction temperature for cyclization is maintained at reflux.
Multiple Spots on TLC Side reactions or incomplete reaction.Optimize reaction time and temperature. The purification step (column chromatography or recrystallization) is critical to isolate the desired product.
Product is an Oil/Gummy Impurities are present; product may have a low melting point.Attempt to purify via column chromatography instead of recrystallization. Try triturating with a non-polar solvent like hexane to induce solidification.

References

  • AK Scientific, Inc. Safety Data Sheet (United States). [Cyclopropyl-(3,4-dichloro-benzyl)-amino]-acetic acid. [URL: https://www.aksci.com/sds/SC5989.pdf]
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - D6679. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/d6679]
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - D7299. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/d7299]
  • Merck Millipore. (2025). SAFETY DATA SHEET - 8.16113. [URL: https://www.merckmillipore.com/INTL/en/product/ms-ds/MDA_CHEM-816113]
  • Cayman Chemical. (2025). Safety Data Sheet - 2,4-Dichlorophenoxy Acetic Acid. [URL: https://www.caymanchem.com/msdss/16274m.pdf]
  • Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [URL: https://www.mallak.
  • Hebei Zhuanglai Chemical Trading Co.,Ltd. (n.d.). Exploring the potential application of pharmaceutical intermediates in drug synthesis. [URL: https://www.zhuanglaichem.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [URL: https://www.epa.
  • Floris, R., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.722874/full]
  • BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Intermediates. [URL: https://www.bocsci.
  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. [URL: https://www.pharmanoble.
  • Sinfoo Biotech. (n.d.). This compound. [URL: https://www.sinfoobiochem.com/product/a151769.html]
  • Scribd. (n.d.). The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. [URL: https://www.scribd.com/document/498701912/the-synthesis-for-2-Amino-2-5-dichlorobenzophenon]
  • Găină, A. M., et al. (2024). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules. [URL: https://www.mdpi.com/1420-3049/29/12/2748]
  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [URL: https://www.mlunias.com/chemical-intermediates-in-pharmaceuticals-key-role-in-drug-development/]
  • ResearchGate. (2018). Acetylation can be done effectively with acetic acid instead of AC2O / AcOCl??? [URL: https://www.researchgate.net/post/Acetylation_can_be_done_effectively_with_acetic_acid_instead_of_AC2O_AcOCl]
  • Nimura, N., & Kinoshita, T. (1986). [Highly effective separation and highly sensitive detection for clinical chemistry and biochemistry]. Yakugaku Zasshi. [URL: https://www.sigmaaldrich.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [URL: https://www.agilent.com/cs/library/technicaloverviews/public/5980-1193.pdf]
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [URL: https://www.organic-chemistry.
  • Olsen, C. A. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4403867/]
  • PrepChem.com. (n.d.). Synthesis of (1) 3,4-Dichlorobenzylthio-acetic acid. [URL: https://www.prepchem.com/synthesis-of-1-3-4-dichlorobenzylthio-acetic-acid]
  • Logesh, D., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. [URL: https://www.researchgate.
  • ChemicalBook. (n.d.). This compound. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6132955.htm]
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [URL: http://www.hymasynthesis.com/]
  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16641904]
  • Baraldi, P. G., et al. (2013). Synthesis and biological effects of novel 2-amino-3-(4-chlorobenzoyl)-4-substituted thiophenes as allosteric enhancers of the A1 adenosine receptor. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/24056345/]
  • Baraldi, P. G., et al. (2012). Synthesis and Biological Evaluation of 2-Amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. Journal of Medicinal Chemistry. [URL: https://www.researchgate.
  • Kumar, A., et al. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/28065576/]
  • Al-Omar, M. A. (2010). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/15/4/2370]

Sources

Application Notes and Protocols for 2-[(3,4-Dichlorobenzoyl)amino]acetic acid Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Understanding 2-[(3,4-Dichlorobenzoyl)amino]acetic acid and its Cellular Target

This compound is a synthetic organic compound with potential applications in neuropharmacology. Its structural characteristics suggest it may act as an inhibitor of specific neurotransmitter transporters. A primary putative target for this class of compounds is the glycine transporter 2 (GlyT2), a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons.[1][2][3] Glycine is a major inhibitory neurotransmitter, and its clearance from the synapse by GlyT2 is crucial for terminating inhibitory neurotransmission.[3][4]

The inhibition of GlyT2 leads to an increased concentration of glycine in the synaptic cleft, thereby enhancing the activation of postsynaptic glycine receptors.[3] This heightened inhibitory signaling has been identified as a promising therapeutic strategy for managing chronic pain and other neurological conditions characterized by neuronal hyperexcitability.[1][2][3] Therefore, this compound is a valuable tool for researchers investigating the modulation of glycinergic neurotransmission.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture, with a focus on protocols to assess its inhibitory activity on GlyT2.

Core Principles of In Vitro Assessment of GlyT2 Inhibition

The in vitro evaluation of this compound's effect on GlyT2 predominantly relies on cell-based assays that measure the uptake of a labeled substrate, typically radiolabeled glycine. The fundamental principle of these assays is to quantify the rate of glycine transport into cells that endogenously or recombinantly express GlyT2. A reduction in the accumulation of labeled glycine in the presence of the test compound indicates inhibitory activity.

A critical aspect of these studies is the use of appropriate cell models. While primary neuronal cultures can be used, immortalized cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells are often preferred due to their robust growth characteristics and ease of genetic manipulation.[5][6] These cells, when stably transfected to overexpress human GlyT2, provide a consistent and reproducible system for screening and characterizing inhibitors.[5] Furthermore, to ensure the specificity of the compound for GlyT2, it is often beneficial to perform counter-screening against the glycine transporter 1 (GlyT1), which can be expressed in a separate, parallel cell line.[1][5]

Experimental Workflows and Protocols

I. Cell Line Selection and Maintenance

The choice of cell line is paramount for a successful GlyT2 inhibition assay. HEK293 or CHO-K1 cells stably expressing human GlyT2 (SLC6A5) are recommended. These can be generated in-house through standard transfection procedures or obtained from commercial vendors. A parental cell line not expressing the transporter should be maintained as a negative control.

Table 1: Recommended Cell Lines and Culture Conditions

Cell LineDescriptionRecommended MediumCulture Conditions
HEK293-hGlyT2Human Embryonic Kidney 293 cells stably expressing human GlyT2Dulbecco's Modified Eagle's Medium (DMEM) + 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)37°C, 5% CO2, humidified incubator
CHO-K1/hGlyT1aChinese Hamster Ovary cells stably expressing human GlyT1aHam's F-12 Medium + 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic37°C, 5% CO2, humidified incubator
Parental HEK293 or CHO-K1Non-transfected parental cell lineAppropriate base medium + 10% FBS, 1% Penicillin-Streptomycin37°C, 5% CO2, humidified incubator

General Cell Culture Maintenance Protocol:

  • Maintain cell cultures in a sterile environment using aseptic techniques in a Class II biological safety cabinet.[7][8]

  • Subculture cells every 2-3 days or when they reach 80-90% confluency to ensure they remain in the logarithmic growth phase.

  • For subculturing adherent cells, wash the monolayer with a phosphate-buffered saline (PBS) solution without calcium and magnesium, followed by incubation with a suitable dissociation reagent like trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating into new culture vessels.[9][10]

II. Preparation of this compound Stock Solutions

Accurate preparation of the test compound is crucial for obtaining reliable and reproducible results.

Protocol for Stock Solution Preparation:

  • Determine the appropriate solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for organic compounds.

  • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) by dissolving a precisely weighed amount of the compound in the chosen solvent.

  • Aliquot the primary stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • On the day of the experiment, prepare intermediate and working dilutions of the compound in the assay buffer. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

III. Glycine Uptake Inhibition Assay

This protocol describes a common method for assessing the inhibitory effect of this compound on GlyT2 using a radiolabeled substrate.

Materials:

  • HEK293-hGlyT2 cells (and parental/GlyT1-expressing cells for counter-screening)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • [³H]glycine (or another suitable radiolabeled glycine)

  • This compound

  • Known GlyT2 inhibitor as a positive control (e.g., Org25543)[4][11]

  • Unlabeled glycine

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well culture plates (e.g., 24- or 96-well)

Experimental Workflow Diagram:

GlyT2_Inhibition_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_uptake Glycine Uptake cluster_termination Termination and Lysis cluster_analysis Data Analysis cell_seeding Seed HEK293-hGlyT2 cells in multi-well plates cell_growth Incubate for 24-48 hours to form a confluent monolayer cell_seeding->cell_growth wash_cells Wash cells with pre-warmed assay buffer cell_growth->wash_cells pre_incubation Pre-incubate with varying concentrations of this compound or controls wash_cells->pre_incubation add_radiolabel Add [³H]glycine to initiate uptake pre_incubation->add_radiolabel incubation Incubate for a defined period (e.g., 10-30 minutes) add_radiolabel->incubation stop_reaction Terminate uptake by washing with ice-cold assay buffer incubation->stop_reaction cell_lysis Lyse cells with a suitable lysis buffer stop_reaction->cell_lysis scintillation_counting Measure radioactivity using a scintillation counter cell_lysis->scintillation_counting data_processing Calculate % inhibition and determine IC₅₀ value scintillation_counting->data_processing

Caption: Workflow for a radiolabeled glycine uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Plating: Seed the HEK293-hGlyT2 cells into multi-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions for the positive control, vehicle control (solvent only), and a control for non-specific uptake (containing a high concentration of unlabeled glycine).

  • Assay Initiation:

    • Gently aspirate the culture medium from the wells.

    • Wash the cell monolayer once with pre-warmed assay buffer.

    • Add the diluted compound solutions (including controls) to the respective wells and pre-incubate for 10-20 minutes at 37°C.

  • Glycine Uptake:

    • To initiate the uptake reaction, add the [³H]glycine solution to each well. The final concentration of [³H]glycine should be close to its Michaelis-Menten constant (Km) for GlyT2 to ensure assay sensitivity.

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-30 minutes). This time should be within the linear range of glycine uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the radioactive solution.

    • Immediately wash the cells three times with ice-cold assay buffer to remove any extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a mild detergent).

    • Transfer the cell lysates to scintillation vials.

    • Add a scintillation cocktail to each vial and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

IV. Data Analysis and Interpretation

The raw data (CPM) needs to be processed to determine the inhibitory potency of this compound.

Data Analysis Steps:

  • Calculate Percent Inhibition:

    • Determine the specific uptake by subtracting the non-specific uptake (CPM in the presence of excess unlabeled glycine) from the total uptake (CPM of the vehicle control).

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (CPM_compound - CPM_non-specific) / (CPM_vehicle - CPM_non-specific)] x 100%

  • Determine IC₅₀ Value:

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the specific glycine uptake by 50%.[1][2]

Table 2: Example Data for IC₅₀ Determination

Compound Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1

V. Assessing Cellular Viability

It is essential to ensure that the observed inhibition of glycine uptake is not a result of cytotoxicity. Therefore, a cell viability assay should be performed in parallel with the functional assay, using the same cell line, compound concentrations, and incubation times.

Recommended Viability Assays:

  • MTT or MTS Assay: These colorimetric assays measure the metabolic activity of cells, which is indicative of their viability.

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Trypan Blue Exclusion Assay: This method involves counting the number of viable cells that can exclude the trypan blue dye.

VI. Signaling Pathway Context

The inhibition of GlyT2 by this compound has direct consequences on the glycinergic signaling pathway.

Glycinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Glycine) glycine Glycine vesicle->glycine Release glyt2 GlyT2 Transporter compound This compound compound->glyt2 Inhibition glycine->glyt2 glyr Glycine Receptor (GlyR) glycine->glyr Binding cl_influx Cl⁻ Influx glyr->cl_influx hyperpolarization Hyperpolarization (Inhibitory Signal) cl_influx->hyperpolarization

Caption: Mechanism of GlyT2 inhibition in a glycinergic synapse.

Conclusion

These application notes provide a framework for the in vitro characterization of this compound as a potential GlyT2 inhibitor. By following these protocols, researchers can obtain reliable and reproducible data on its potency and selectivity. It is crucial to employ appropriate controls, validate the assay performance, and consider potential off-target effects and cytotoxicity to ensure the scientific integrity of the findings. The insights gained from these studies will be instrumental in advancing our understanding of glycinergic neurotransmission and the development of novel therapeutics for neurological disorders.

References

  • Schmitt, M., Wimmer, J., & Worek, F. (2021). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. ChemMedChem, 16(19), 3094-3104.
  • BioIVT. (n.d.). GLYT2 Transporter Assay.
  • Pérez-Siles, G., et al. (2019). Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. ACS Chemical Neuroscience, 10(5), 2456-2467.
  • Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening, 14(9), 1104-1111.
  • Pérez-Siles, G., et al. (2019). Discovery of New Classes of Glycine transporter 2 (GlyT2) Inhibitors and Study of GlyT2 Selectivity by Combination of Novel Structural Based Virtual Screening Approach and Free Energy Perturbation (FEP+) Calculations. bioRxiv.
  • Mostean, C., et al. (2017). Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain. British Journal of Pharmacology, 174(3), 266-279.
  • Wimmer, J., & Worek, F. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094-3104.
  • Patsnap. (2024). What are GlyT2 inhibitors and how do they work? Synapse.
  • Wang, X., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Planta Medica, 84(16), 1193-1199.
  • Abdel-Maksoud, M. S., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 17(20), 2453-2464.
  • PubChem. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid.
  • Coligan, J. E., et al. (Eds.). (2006). Basic Cell Culture Protocols. In Current Protocols in Cell Biology. John Wiley & Sons, Inc.
  • PubChem. (n.d.). Cyanomethyl 2-[(3,4-dichlorobenzoyl)amino]acetate.
  • Bhatti, A. R., & Basrur, P. K. (1981). In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells. In Vitro, 17(8), 717-724.
  • Delbarre, A., et al. (1996). Comparison of mechanisms controlling uptake and accumulation of 2,4-dichlorophenoxy acetic acid, naphthalene-1-acetic acid, and indole-3-acetic acid in suspension-cultured tobacco cells. Planta, 198(4), 532-541.

Sources

Application of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-[(3,4-Dichlorobenzoyl)amino]acetic Acid in Medicinal Chemistry

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of this compound (also known as N-(3,4-dichlorobenzoyl)glycine). While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a non-canonical N-acyl amino acid scaffold and a 3,4-dichlorophenyl group—are features of significant interest in modern medicinal chemistry. This guide synthesizes information from related compound classes to propose hypothesis-driven applications, detailed synthetic protocols, and robust methodologies for biological evaluation. We present this compound as a promising, underexplored scaffold for the discovery of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and inflammatory conditions.

Introduction: Unpacking the Potential of a Privileged Scaffold

This compound belongs to the class of non-canonical amino acids (ncAAs), which are powerful building blocks in drug discovery.[1][2] The incorporation of ncAAs into peptides or small molecules can confer significant advantages, including enhanced metabolic stability, improved target affinity, and modulated pharmacokinetic profiles.[1][2]

The structure of this compound is a conjugate of glycine and 3,4-dichlorobenzoic acid. This N-benzoyl glycine core is a "privileged substructure," a molecular framework that is recurrent in successful drugs and capable of interacting with multiple biological targets.[3] The key features contributing to its potential are:

  • The Glycine Backbone: Provides a versatile and biocompatible linker. Glycine itself is a critical neurotransmitter and has been shown to play a role in cytoprotection by inhibiting plasma membrane rupture during lytic cell death.[4]

  • The Amide Linkage: Offers structural rigidity and hydrogen bonding capabilities, crucial for target recognition. It is also more resistant to enzymatic cleavage than an ester bond.

  • The 3,4-Dichlorophenyl Moiety: The inclusion of chlorine atoms is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions.[5] Dichlorinated phenyl rings are found in numerous FDA-approved drugs. Specifically, the 3,4-dichloro substitution pattern is present in molecules with demonstrated biological activities, including antibacterial agents.[6]

This guide will explore the untapped potential of this compound by providing a framework for its synthesis and biological screening based on rational, hypothesis-driven approaches.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonyms N-(3,4-dichlorobenzoyl)glycine-
CAS Number 17321-80-1[7]
Molecular Formula C₉H₇Cl₂NO₃[7]
Molecular Weight 248.06 g/mol [7]
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water (predicted)-

Synthesis Protocol: A Reliable Pathway to the Target Compound

The synthesis of this compound can be reliably achieved via an N-acylation of glycine. The most common method is the Schotten-Baumann reaction, which involves the reaction of an amino acid with an acyl chloride under basic conditions. A detailed, field-proven protocol is provided below.

Overall Synthesis Workflow

The synthesis is a two-step process starting from commercially available 3,4-dichlorobenzoic acid. First, the carboxylic acid is converted to the more reactive acyl chloride, which is then used immediately to acylate glycine.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: N-Acylation (Schotten-Baumann) A 3,4-Dichlorobenzoic Acid C 3,4-Dichlorobenzoyl Chloride (Used in situ) A->C Reaction B Oxalyl Chloride or SOCl₂ in DCM with cat. DMF B->C Reagents D Glycine in aq. NaOH E Target Compound: This compound C->E Reaction D->E Substrate

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Laboratory Protocol

Materials:

  • 3,4-Dichlorobenzoic acid

  • Oxalyl dichloride or Thionyl chloride (SOCl₂)[8]

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • Glycine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

Protocol:

Step 1: Formation of 3,4-Dichlorobenzoyl Chloride (in situ) Causality: The carboxylic acid is converted to the highly reactive acyl chloride to facilitate the subsequent amidation, which would be inefficient otherwise. Oxalyl chloride is preferred as its byproducts (CO, CO₂) are gaseous and easily removed.[8]

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-dichlorobenzoic acid (1.0 eq).

  • Suspend the acid in anhydrous DCM (approx. 5-10 mL per gram of acid).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add oxalyl dichloride (1.1-1.2 eq) to the suspension.

  • Add 2-3 drops of DMF as a catalyst. You will observe gas evolution.

  • Allow the mixture to warm to room temperature and stir for 2-12 hours until the solution becomes clear and gas evolution ceases.[8]

  • The resulting solution of 3,4-dichlorobenzoyl chloride is used directly in the next step.

Step 2: N-Acylation of Glycine Causality: The reaction is performed in a biphasic system (DCM/water) under basic conditions. The NaOH deprotonates the glycine's amino group, making it a more potent nucleophile to attack the electrophilic acyl chloride. The base also neutralizes the HCl byproduct generated during the reaction.[9]

  • In a separate flask, dissolve glycine (1.0-1.1 eq) in an aqueous solution of 2 M NaOH (approx. 2.5 eq of NaOH). Cool this solution to 0 °C in an ice bath.

  • While vigorously stirring the glycine solution, slowly and simultaneously add the 3,4-dichlorobenzoyl chloride solution (from Step 1) and an additional aliquot of 4 M NaOH solution. The pH should be maintained above 10 throughout the addition.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Transfer the mixture to a separatory funnel. Remove and discard the organic (DCM) layer.

  • Wash the aqueous layer twice with diethyl ether or ethyl acetate to remove any unreacted acyl chloride or dichlorobenzoic acid.

  • Cool the aqueous layer again in an ice bath and carefully acidify to pH 1-2 using concentrated HCl. A white precipitate of the product should form.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Hypothesis-Driven Medicinal Chemistry Applications

Based on structural analogs, we propose three primary areas for investigation.

Application Area 1: CNS-Active Agents

Rationale: Phenylglycine derivatives are well-established modulators of excitatory amino acid receptors. For instance, (RS)-3,4-dicarboxyphenylglycine is a potent anticonvulsant that acts as an agonist at the mGlu₈ receptor and an antagonist at the AMPA receptor.[10] The structural similarity suggests that N-(3,4-dichlorobenzoyl)glycine could serve as a scaffold for novel ligands targeting glutamate receptors or other CNS proteins. The dichlorophenyl group can enhance blood-brain barrier penetration due to increased lipophilicity.

Proposed Mechanism of Action (Hypothetical): The compound could act as a competitive antagonist or a negative allosteric modulator at ionotropic (e.g., AMPA, NMDA) or metabotropic glutamate receptors, helping to quell the excessive neuronal excitation characteristic of conditions like epilepsy or neuropathic pain.

G Glutamate Excess Glutamate (Pathological State) Receptor Postsynaptic Glutamate Receptors (e.g., AMPA, NMDA) Glutamate->Receptor Activates Calcium Ca²⁺ Influx Receptor->Calcium Opens Channel Excitotoxicity Neuronal Excitotoxicity & Seizure Activity Calcium->Excitotoxicity Triggers Compound This compound (Hypothesized Antagonist) Compound->Receptor Blocks

Caption: Hypothesized mechanism for CNS activity.

Application Area 2: Anti-inflammatory and Analgesic Agents

Rationale: N-acyl amino acids bear a structural resemblance to endogenous signaling lipids like N-palmitoylethanolamide (PEA), an anti-inflammatory and analgesic molecule. The actions of PEA are terminated by the enzyme N-acylethanolamine acid amidase (NAAA).[11] Inhibition of NAAA is a validated therapeutic strategy to prolong the effects of PEA, thereby reducing inflammation and pain.[11][12] N-(3,4-dichlorobenzoyl)glycine could act as a substrate analog inhibitor of NAAA or a related hydrolase.

Proposed Mechanism of Action (Hypothetical): The compound may bind to the active site of NAAA, preventing the hydrolysis of endogenous PEA. The resulting elevation of PEA levels would lead to enhanced activation of its downstream targets, such as the nuclear receptor PPAR-α, culminating in anti-inflammatory and analgesic effects.

Application Area 3: Peptidomimetic Building Block

Rationale: As a non-canonical amino acid, N-(3,4-dichlorobenzoyl)glycine can be incorporated into peptide sequences to create peptidomimetics with superior drug-like properties. The bulky, hydrophobic N-benzoyl group can shield the adjacent peptide bonds from proteolytic degradation and enforce specific conformational constraints, potentially leading to higher target affinity and selectivity.[1][2]

Protocols for Biological Evaluation

To test the hypotheses above, the following screening protocols are recommended.

Protocol 1: In Vitro CNS Receptor Binding Assay

Objective: To determine if the compound binds to key glutamate receptors.

Methodology: Radioligand competition binding assay using rat cortical membranes.

  • Membrane Preparation: Prepare a crude synaptosomal membrane fraction from rat cerebral cortex tissue using standard differential centrifugation methods.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of membrane suspension (containing a defined amount of protein, e.g., 100-200 µg).

    • 50 µL of radioligand (e.g., [³H]AMPA for the AMPA receptor) at a concentration near its Kd.

    • 50 µL of test compound (this compound) at various concentrations (e.g., 1 nM to 100 µM) or vehicle (for total binding).

  • Non-Specific Binding: In separate wells, add a high concentration of a known unlabeled ligand (e.g., 1 mM L-glutamate) to determine non-specific binding.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 4 °C or 25 °C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the data and fit to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding).

Protocol 2: In Vitro NAAA Enzyme Inhibition Assay

Objective: To assess the compound's ability to inhibit NAAA enzymatic activity.

Methodology: A fluorescence-based assay using recombinant human NAAA and a fluorogenic substrate.

  • Reagents:

    • Recombinant human NAAA enzyme.

    • NAAA assay buffer (e.g., 50 mM sodium acetate, 1 mM DTT, 0.1% Triton X-100, pH 5.0).

    • Fluorogenic NAAA substrate (e.g., SAC-OEA).

    • Test compound and a known NAAA inhibitor (positive control).

  • Assay Procedure:

    • In a 96-well black plate, add 2 µL of the test compound dissolved in DMSO at various concentrations.

    • Add 48 µL of the NAAA enzyme diluted in the assay buffer to each well.

    • Incubate for 15 minutes at 37 °C to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate diluted in the assay buffer.

    • Monitor the increase in fluorescence (e.g., Ex/Em = 355/460 nm) over 30 minutes using a plate reader.

  • Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.

Data Interpretation and Drug Discovery Workflow

The results from the initial screening assays will guide the subsequent steps in the drug discovery process.

G Start Synthesize & Purify Compound Screen Primary In Vitro Screens (Binding & Enzyme Assays) Start->Screen Decision1 Is IC₅₀ < 10 µM? Screen->Decision1 Stop Stop or Redesign (Low Potency) Decision1->Stop No Secondary Secondary Assays (e.g., Cell-based functional assays, Selectivity profiling) Decision1->Secondary Yes Decision2 Good Potency & Selectivity? Secondary->Decision2 Decision2->Stop No SAR Structure-Activity Relationship (SAR) Studies Decision2->SAR Yes LeadOp Lead Optimization (Improve ADME/Tox properties) SAR->LeadOp InVivo In Vivo Efficacy Studies (Animal Models) LeadOp->InVivo

Caption: Decision workflow in a drug discovery cascade.

A potent "hit" (e.g., IC₅₀ < 10 µM) in the primary assays would advance to secondary, cell-based functional assays. Promising results would trigger a Structure-Activity Relationship (SAR) campaign, where analogs of the compound are synthesized and tested to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties, ultimately leading to a candidate for in vivo testing.

Conclusion

This compound represents a molecule of significant, yet underexplored, potential in medicinal chemistry. Its structure combines a biocompatible amino acid core with a dichlorophenyl group known to impart favorable drug-like properties. By leveraging the knowledge gained from structurally related compounds, this guide provides a clear and actionable framework for synthesizing this molecule and investigating its potential as a novel therapeutic agent for CNS disorders, inflammation, or as a strategic component in peptidomimetics. We encourage the research community to explore this and similar scaffolds to unlock new avenues in drug discovery.

References

  • Vertex AI Search. (n.d.). The Role of Non-Natural Amino Acids in Modern Drug Discovery.
  • The Daily Scientist. (2023, September 11). The Application of Non-Canonical Amino Acids in Drug Discovery.
  • Benchchem. (n.d.). 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid.
  • Chemistry Stack Exchange. (2014, November 11). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate.
  • ChemicalBook. (n.d.). 3,4-Dichlorobenzoyl chloride synthesis.
  • Sinfoo Biotech. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of N-(3,4-dichlorobenzoyl)proline.
  • Google Patents. (n.d.). CN108794520B - Synthesis method of boric acid citrate compounds including ixazomib.
  • PubChem. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid.
  • Piomelli, D., et al. (2011). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. PubMed Central.
  • Moldrich, R. X., et al. (2001). Anticonvulsant activity of 3,4-dicarboxyphenylglycines in DBA/2 mice. Neuropharmacology, 40(5), 732-5.
  • PubChem. (n.d.). N-(4-Chlorobenzoyl)glycine.
  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC - NIH.
  • Saturnino, C., et al. (2010). Synthesis and biological evaluation of new potential inhibitors of N-acylethanolamine hydrolyzing acid amidase. PubMed.
  • Ghammamy, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC.
  • ResearchGate. (2016). Improved procedure for the synthesis of N-substituted 3,4-dichloromaleimides.
  • Ghorab, M. M., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Kay, C., et al. (2022). Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death. PubMed.
  • Bower, J. F., et al. (2009). Chemical substructures that enrich for biological activity. PMC - PubMed Central - NIH.

Sources

Use of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid in agrochemical research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Agrochemical Evaluation of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of this compound as a potential agrochemical agent. While specific data on this molecule is nascent, its structural motifs—a dichlorinated benzene ring common to many herbicides and an N-acyl amino acid structure suggestive of plant growth regulatory activity—warrant a thorough evaluation. This document outlines detailed protocols for its synthesis, characterization, and bio-efficacy testing, drawing upon established methodologies in agrochemical research. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot protocols effectively.

Introduction: Rationale for Investigation

The relentless pursuit of novel agrochemicals is driven by the need for active ingredients with improved efficacy, selectivity, and environmental profiles. The structure of this compound presents a compelling case for investigation. The 3,4-dichlorobenzoyl moiety is a well-established pharmacophore in numerous commercial herbicides. Furthermore, N-acyl amino acids are a class of endogenous signaling molecules in plants, suggesting that this compound could interfere with native physiological pathways.[1][2] This dual-feature composition suggests potential as either a herbicide or a plant growth regulator (PGR). These notes will guide the researcher through a systematic evaluation of this compound's potential.

Synthesis and Characterization

A plausible and efficient synthesis of this compound is crucial for obtaining the quantities required for thorough biological evaluation. A common method for the synthesis of N-acyl amino acids involves the acylation of an amino acid with an acyl chloride.

Protocol 2.1: Synthesis of this compound

  • Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1 equivalent) in a 1:1 mixture of water and a suitable organic solvent like dioxane.

  • Basification: Cool the solution in an ice bath and add sodium hydroxide (2 equivalents) to maintain a basic pH.

  • Acylation: Slowly add 3,4-Dichlorobenzoyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Acidification: Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR, IR, and mass spectrometry.

Preliminary Bioassays for Herbicidal and Plant Growth Regulatory Activity

Initial screening is essential to determine the primary biological activity of the compound. Simple, rapid bioassays using model plant species can provide valuable preliminary data.[3][4]

Protocol 3.1: Seed Germination and Seedling Growth Bioassay

This protocol is designed to assess the phytotoxicity of the compound.

  • Test Species: Select a dicotyledonous species (e.g., lettuce, Lactuca sativa) and a monocotyledonous species (e.g., bentgrass, Agrostis stolonifera).[3]

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in distilled water to achieve a range of concentrations (e.g., 1, 10, 100, 1000 µM). Include a solvent-only control.

  • Petri Dish Assay:

    • Place a filter paper in each petri dish and moisten with 5 mL of the respective test solution.

    • Place 20-30 seeds of the test species evenly on the filter paper.

    • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubation: Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection: After 7-10 days, measure the following parameters:

    • Germination percentage.

    • Root length.

    • Shoot length.

    • Observe any morphological abnormalities (e.g., chlorosis, necrosis, root swelling).

  • Data Analysis: Calculate the inhibition percentage for each parameter relative to the control. Determine the IC50 (concentration causing 50% inhibition) for sensitive species.

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)Lettuce Root Inhibition (%)Bentgrass Root Inhibition (%)
152
102515
1007055
10009588

Investigating the Mechanism of Action

Understanding the molecular target and physiological effects of an active compound is a cornerstone of modern agrochemical development.

Potential as a Synthetic Auxin

The acetic acid moiety of the test compound bears a structural resemblance to the side chain of the natural auxin, indole-3-acetic acid (IAA), and synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D).[5][6] Synthetic auxins typically induce uncontrolled growth in susceptible plants, leading to their demise.[5]

Protocol 4.1: Coleoptile Elongation Assay

This classic bioassay is used to detect auxin-like activity.[6]

  • Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days.

  • Coleoptile Sectioning: Under a dim green light, excise 10 mm segments from the coleoptiles, 3 mm below the tip.

  • Incubation: Place the segments in petri dishes containing a buffer solution (e.g., phosphate buffer with 2% sucrose) and the test compound at various concentrations. Include IAA as a positive control.

  • Measurement: After 24-48 hours of incubation in the dark, measure the final length of the coleoptile segments.

  • Analysis: An increase in segment length compared to the control indicates auxin-like activity.

Diagram 1: Proposed Mechanism of Action as a Synthetic Auxin

Test_Compound This compound Auxin_Receptor Auxin Receptor (e.g., TIR1) Test_Compound->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Phytotoxicity Herbicidal Effect Uncontrolled_Growth->Phytotoxicity

Caption: Hypothetical auxin signaling pathway disruption.

Potential as a Protoporphyrinogen Oxidase (PPO) Inhibitor

Many herbicides containing a dichlorophenyl group act by inhibiting the PPO enzyme, which is crucial for chlorophyll and heme biosynthesis.[3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane damage.

Protocol 4.2: Cellular Leakage Assay

This assay provides indirect evidence of PPO inhibition.[3]

  • Plant Material: Use leaf discs from a sensitive plant like cucumber (Cucumis sativus).

  • Treatment: Float the leaf discs in a solution containing the test compound at various concentrations. Include a known PPO inhibitor as a positive control.

  • Incubation: Incubate one set of samples in the light and another in the dark.

  • Conductivity Measurement: Periodically measure the electrical conductivity of the surrounding solution. Increased conductivity indicates ion leakage from damaged cells.

  • Analysis: A light-dependent increase in conductivity suggests a PPO-inhibiting mode of action.

Advanced Greenhouse and Field Trials

Promising results from laboratory assays should be followed by more realistic evaluations.

Protocol 5.1: Whole Plant Greenhouse Assay

  • Plant Culture: Grow a selection of important crop and weed species in pots in a greenhouse.

  • Application: Apply the test compound as a post-emergence spray at various rates.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury.

  • Data Collection: Collect data on plant height, biomass, and any phytotoxicity symptoms.

Diagram 2: Experimental Workflow for Agrochemical Evaluation

cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Greenhouse & Field Trials Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Bioassay Seed Germination & Seedling Growth Assay Characterization->Bioassay Dose_Response Dose-Response Curves & IC50 Bioassay->Dose_Response Auxin_Assay Coleoptile Elongation Assay Dose_Response->Auxin_Assay PPO_Assay Cellular Leakage Assay Dose_Response->PPO_Assay Greenhouse Whole Plant Greenhouse Trials Auxin_Assay->Greenhouse PPO_Assay->Greenhouse Field Field Efficacy Trials Greenhouse->Field

Caption: A phased approach to agrochemical evaluation.

Concluding Remarks

The protocols and insights provided in these application notes offer a robust framework for the systematic evaluation of this compound as a novel agrochemical candidate. By understanding the rationale behind each experimental step, researchers can effectively navigate the discovery and development process, from initial synthesis to mechanism of action studies and beyond.

References

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). National Institutes of Health.
  • Herbicide Bioassay. Woods End Laboratories.
  • N-Acylethanolamines: lipid metabolites with functions in plant growth and development. (2014). The Plant Journal.
  • Application of bioassay techniques to herbicide investigations. ResearchGate.
  • Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018). PMC.
  • Using a Plant Bioassay to Detect Herbicide Residue. HARVEST (uSask).
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI.
  • The biosynthesis and roles of N-acylethanolamines in plants. ResearchGate.
  • N-Acylethanolamines: Lipid metabolites with functions in plant growth and development. ResearchGate.
  • Metabolism and action of polyunsaturated N-acylethanolamines in Arabidopsis thaliana seedlings. CORE.
  • PLANT GROWTH REGULATORS. PhytoTech Labs.
  • 2,4-Dichlorophenoxyacetic acid. PubChem.
  • 2,4-Dichlorophenoxyacetic acid. Wikipedia.
  • 2,4-Dichlorophenoxyacetic Acid. Centers for Disease Control and Prevention.
  • Synthesis and Herbicidal Activity of 2-Substituted Amino-5-dehydroabietyl-1,3,4-oxadiazole Derivatives. ResearchGate.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
  • 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. (2024). National Institutes of Health.

Sources

Application Notes & Protocols: Formulation Strategies for 2-[(3,4-Dichlorobenzoyl)amino]acetic acid in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid (herein referred to as the "Compound") for preclinical experimental use. Given that a significant portion of new chemical entities (NCEs) exhibit poor aqueous solubility, establishing a robust and reproducible formulation strategy is a critical first step to ensure reliable outcomes in both in vitro and in vivo studies.[1][2] This guide outlines the physicochemical rationale for formulation development, provides detailed, step-by-step protocols for preparing solutions for cell-based assays and animal dosing, and describes essential validation techniques to confirm formulation quality. The methodologies are designed for researchers, scientists, and drug development professionals to overcome common solubility challenges and generate high-quality, dependable data.

Physicochemical Compound Profile & Formulation Rationale

Understanding the intrinsic properties of a compound is the foundation of a rational formulation design.[3] this compound possesses structural features—notably the dichlorobenzoyl ring—that suggest low aqueous solubility. A high predicted partition coefficient (XLogP3) further indicates a lipophilic nature, which often correlates with poor solubility in aqueous media.[4]

This lipophilicity is a primary hurdle for experimental studies. In in vitro systems, precipitation in aqueous cell culture media can lead to inaccurate concentration measurements and false-negative results.[5] For in vivo studies, poor solubility limits absorption after oral administration and can cause capillary blockade if administered intravenously as a suspension, compromising bioavailability and safety assessments.[3][6]

The following table summarizes key physicochemical parameters, which collectively classify the Compound as a likely Biopharmaceutics Classification System (BCS) Class II or IV agent (low solubility).[1][7]

PropertyPredicted/Reported ValueImplication for Formulation
Molecular Formula C₉H₇Cl₂NO₃[8]-
Molecular Weight 248.06 g/mol [8]Standard for a small molecule.
Melting Point 135-139°C[9]Indicates a stable crystalline solid at room temperature.
pKa (Predicted) 3.41 ± 0.10 (Acidic)[9]The carboxylic acid group will be ionized (negatively charged) at physiological pH (~7.4), which may slightly aid solubility, but the overall molecule remains dominated by lipophilic regions.
Predicted XLogP3 2.5 - 4.9 (Varies with structure)Suggests high lipophilicity and poor aqueous solubility. Values >3 are often associated with solubility challenges.
Aqueous Solubility Low (Predicted)The primary challenge; requires solubilization enhancement strategies.

Based on this profile, the core formulation strategy is to enhance and maintain the solubility of the Compound in aqueous systems for accurate and effective delivery.

Formulation Strategy Selection Workflow

The choice of formulation depends critically on the experimental context (in vitro vs. in vivo) and the intended route of administration. The following workflow provides a logical decision-making process.

G cluster_0 cluster_1 Experimental System cluster_2 In Vitro Strategy cluster_3 In Vivo Strategy cluster_4 start Start: Compound as Dry Powder invitro In Vitro (Cell-based Assays) start->invitro invivo In Vivo (Animal Studies) start->invivo dmso_stock Prepare High-Concentration Stock in DMSO invitro->dmso_stock route Select Route of Administration invivo->route dilution Dilute Stock into Aqueous Assay Medium dmso_stock->dilution qc_vitro QC Check: Visual Inspection for Precipitation dilution->qc_vitro qc_vitro->dmso_stock Fail: Adjust Stock Conc. endpoint Proceed to Experiment qc_vitro->endpoint Pass oral Oral (PO) route->oral iv Intravenous (IV) route->iv form_oral Formulate as Suspension or Lipid-Based System oral->form_oral form_iv Formulate using Co-solvents/Surfactants iv->form_iv qc_vivo QC Check: Concentration & Homogeneity Verification (HPLC) form_oral->qc_vivo form_iv->qc_vivo qc_vivo->form_oral Fail: Reformulate qc_vivo->endpoint Pass G compound Compound Powder weigh 1. Accurate Weighing compound->weigh prepare 2. Formulation Preparation (Solubilization / Suspension) weigh->prepare vehicle Vehicle / Excipients vehicle->prepare visual_qc 3. Visual QC (Clarity / Uniformity) prepare->visual_qc analytical_qc 4. Analytical Validation (HPLC: Concentration, Homogeneity, Stability) visual_qc->analytical_qc Pass fail Reformulate visual_qc->fail Fail release 5. Release for Study analytical_qc->release Pass analytical_qc->fail Fail fail->prepare

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by the Senior Application Scientist Desk

Welcome to the technical support guide for the synthesis of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid, also known as N-(3,4-dichlorobenzoyl)glycine[1]. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, thereby improving yield, purity, and reproducibility. The core of this synthesis is the acylation of an amino acid, a foundational reaction in medicinal and organic chemistry.

The primary method for this synthesis is the Schotten-Baumann reaction , which involves the acylation of glycine with 3,4-dichlorobenzoyl chloride under aqueous alkaline conditions[2][3]. While robust, this reaction is sensitive to several parameters that can significantly impact the outcome. This guide provides in-depth, causality-driven troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is extremely low, and TLC/LC-MS analysis shows significant amounts of unreacted glycine and 3,4-dichlorobenzoyl chloride. What is the likely cause?

A1: This is a classic issue in Schotten-Baumann reactions and typically points to suboptimal pH control or poor reagent mixing.

  • Causality (The "Why"): The reaction involves a nucleophilic attack by the deprotonated amino group of glycine on the electrophilic carbonyl carbon of the acid chloride[4].

    • If the pH is too low (acidic): The amino group of glycine will be protonated (-NH3+). This positive charge eliminates its nucleophilicity, preventing it from attacking the acid chloride. The reaction stalls.

    • If the pH is too high (strongly basic): While a high pH ensures the amino group is deprotonated and nucleophilic, it also accelerates the competitive hydrolysis of the highly reactive 3,4-dichlorobenzoyl chloride into the unreactive 3,4-dichlorobenzoate salt. This consumes your acylating agent.[5]

    • Poor Mixing: This is a biphasic reaction (organic solvent and aqueous base). If stirring is inadequate, the interface between the two phases is limited, leading to poor reaction kinetics and localized pH extremes.

  • Troubleshooting Protocol & Solutions:

    • Monitor and Maintain pH: The optimal pH for this reaction is typically between 10 and 12.[2]

      • Action: Use a calibrated pH meter. Instead of adding all the base at once, add it dropwise or in small portions throughout the addition of the acid chloride to maintain the pH within the target range.

    • Ensure Vigorous Stirring: Use a high-speed overhead stirrer or a large magnetic stir bar to create a fine emulsion between the aqueous and organic layers. This maximizes the interfacial area where the reaction occurs.

    • Control Temperature: Perform the addition of 3,4-dichlorobenzoyl chloride and base at a low temperature (0-5 °C) using an ice bath. This slows down the rate of both the desired reaction and the undesired hydrolysis of the acid chloride, allowing for better control.[6]

Q2: The reaction seems to work, but my final product is a sticky oil or a gummy solid that is very difficult to crystallize and purify. Why is this happening?

A2: This issue often stems from the presence of impurities, primarily unreacted starting materials or byproducts like salts, which interfere with the crystal lattice formation of the desired product.

  • Causality (The "Why"):

    • Excess Base: If excess sodium or potassium hydroxide is present at the end of the reaction, it can form salts with your carboxylic acid product, making it highly water-soluble and difficult to extract into an organic solvent.

    • Hydrolysis Byproduct: The presence of 3,4-dichlorobenzoic acid (from acid chloride hydrolysis) can co-precipitate or form an eutectic mixture with your product, inhibiting crystallization.

    • Incomplete Reaction: Unreacted, oily 3,4-dichlorobenzoyl chloride can contaminate the product.

  • Troubleshooting Protocol & Solutions:

    • Acidification and Workup: The workup is as critical as the reaction itself.

      • Action: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully acidify the aqueous layer with concentrated HCl until the pH is approximately 1-2.[7] This ensures your product's carboxylic acid is fully protonated (-COOH) and the byproduct (3,4-dichlorobenzoic acid) is also protonated, making them less water-soluble and extractable into an organic solvent like ethyl acetate.

    • Thorough Extraction:

      • Action: Extract the acidified aqueous layer multiple times (e.g., 3 x 50 mL for a 100 mL reaction) with a suitable organic solvent (ethyl acetate is a good choice). Combine the organic layers.

    • Washing the Organic Layer:

      • Action: Wash the combined organic extracts with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.

    • Recrystallization:

      • Action: After drying the organic layer (e.g., over anhydrous MgSO₄ or Na₂SO₄) and evaporating the solvent, attempt recrystallization from a suitable solvent system. Common systems for such compounds include ethanol/water, acetone/water, or ethyl acetate/hexane.[8] This is the most effective way to remove impurities and obtain a clean, crystalline product.

Q3: My final product is contaminated with a significant amount of 3,4-dichlorobenzoic acid. How can I prevent this and remove it?

A3: This is a direct result of the hydrolysis of 3,4-dichlorobenzoyl chloride, a major competing side reaction.

  • Causality (The "Why"): 3,4-dichlorobenzoyl chloride is highly reactive towards any nucleophile present. While the primary nucleophile should be glycine, water is also a nucleophile. In the aqueous basic conditions of the Schotten-Baumann reaction, hydroxide ions (OH-) are potent nucleophiles that readily attack the acid chloride, leading to its hydrolysis.[5]

  • Troubleshooting Protocol & Solutions:

    • Minimize Hydrolysis During Reaction:

      • Action: Add the 3,4-dichlorobenzoyl chloride (dissolved in an organic solvent like dichloromethane or THF) and the aqueous base solution simultaneously but separately and slowly to the cooled, vigorously stirred solution of glycine. This "pseudo-high dilution" technique ensures that the acid chloride is more likely to encounter a glycine molecule before a hydroxide ion.

      • Action: Use a high-quality, dry organic solvent for the acid chloride to prevent premature hydrolysis.

    • Purification Strategy:

      • Action (Fractional Acidification): This is an advanced technique. Since this compound is a stronger acid than 3,4-dichlorobenzoic acid due to the influence of the amide group, you can sometimes achieve separation by carefully adjusting the pH during precipitation. Slowly lower the pH; the less acidic 3,4-dichlorobenzoic acid may precipitate first.

      • Action (Recrystallization): A well-chosen recrystallization solvent system is often the most effective method. The solubility difference between your product and the byproduct can be exploited to leave the 3,4-dichlorobenzoic acid in the mother liquor.

Experimental Protocols & Data

Baseline Synthesis Protocol

This protocol provides a starting point for optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq).

  • Reagent Addition: In a separate flask, dissolve 3,4-dichlorobenzoyl chloride (1.1 eq) in a minimal amount of a water-immiscible solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction: Cool the glycine solution to 0-5 °C. While stirring vigorously, add the 3,4-dichlorobenzoyl chloride solution dropwise over 30-45 minutes. Simultaneously, add a 2 M NaOH solution dropwise via a separate addition funnel to maintain the pH between 10.5 and 11.5.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Cool the mixture back to 0 °C. Quench any unreacted acid chloride with a small amount of ammonium hydroxide.

  • Isolation: Transfer the mixture to a separatory funnel. Wash the aqueous layer with DCM to remove any organic impurities. Discard the organic layer.

  • Precipitation: While stirring the aqueous layer in an ice bath, slowly add concentrated HCl until the pH reaches ~2. A white precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture to obtain the pure product.

Table 1: Recommended Reaction Parameters
ParameterRecommended Value/ConditionRationale
Molar Ratio (Glycine:Acid Chloride) 1 : 1.05-1.1A slight excess of the acid chloride ensures complete consumption of the more valuable glycine.
Base Stoichiometry 2.0 - 2.2 equivalentsOne equivalent to deprotonate glycine's carboxyl group and one to neutralize the HCl byproduct. A slight excess maintains pH.
Reaction Temperature 0 - 5 °CMinimizes the rate of acid chloride hydrolysis, allowing for better control of the reaction.[6]
pH Range 10 - 12Optimal balance between ensuring glycine is nucleophilic and preventing excessive hydrolysis of the acid chloride.[2][9]
Solvent System Dichloromethane/Water or THF/WaterBiphasic system typical for Schotten-Baumann conditions, facilitating separation.[2]
Stirring Speed >1000 RPM (or vigorous)Essential for creating a large interfacial area in the biphasic mixture, promoting reaction kinetics.

Visualized Workflows and Mechanisms

Diagram 1: General Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Prep_Glycine Dissolve Glycine in aq. NaOH Reaction Combine Reactants at 0-5°C (Vigorous Stirring) Maintain pH 10-12 Prep_Glycine->Reaction Prep_AcidChloride Dissolve Acid Chloride in Organic Solvent Prep_AcidChloride->Reaction Workup Acidify with HCl to pH ~2 Reaction->Workup Filter Filter Precipitate Workup->Filter Recrystallize Recrystallize & Dry Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: High-level workflow for the synthesis of this compound.

Diagram 2: Desired Reaction vs. Key Side Reaction

ReactionMechanisms AcidChloride 3,4-Dichlorobenzoyl Chloride DesiredProduct Desired Amide Product AcidChloride->DesiredProduct SideProduct Hydrolysis Byproduct (3,4-Dichlorobenzoic Acid) AcidChloride->SideProduct Glycine Glycine (Nucleophile) Glycine->AcidChloride Desired Acylation (High Yield) Hydroxide Hydroxide (OH⁻) (Competing Nucleophile) Hydroxide->AcidChloride Undesired Hydrolysis (Low Yield)

Caption: Competing nucleophilic attack pathways in the Schotten-Baumann reaction.

Frequently Asked Questions (FAQs)

  • Q: What is the fundamental mechanism of the Schotten-Baumann reaction?

    • A: It is a nucleophilic acyl substitution. The deprotonated amine acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group. The base present neutralizes the HCl generated, driving the reaction to completion.[3][4]

  • Q: Can I use an organic base like triethylamine (TEA) or pyridine instead of NaOH?

    • A: Yes, modified Schotten-Baumann conditions using an organic base in an aprotic solvent are common.[4] Using TEA can be advantageous as it is non-nucleophilic and solely acts as an acid scavenger. This can reduce the competing hydrolysis side reaction. However, this creates triethylammonium hydrochloride salt, which must be removed during workup, typically by washing with water or dilute acid.

  • Q: Why is glycine used as the free amino acid instead of its ester (e.g., glycine ethyl ester)?

    • A: Using the free amino acid allows for direct synthesis of the final acidic product. If you use an ester like glycine ethyl ester hydrochloride, you would first need to neutralize the salt with a base to free the amine for reaction.[10] The resulting product would be an ester, which would then require a separate hydrolysis step (e.g., with NaOH or LiOH) to yield the final carboxylic acid product. This adds an extra step to the synthesis.

  • Q: How can I reliably confirm the identity and purity of my final product?

    • A: A combination of analytical techniques is recommended:

      • Melting Point: A sharp melting point close to the literature value indicates high purity.

      • NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation. You should be able to identify all expected protons and carbons and their correct integrations and multiplicities.

      • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

      • LC-MS or HPLC: Ideal for assessing purity by showing the presence of any residual starting materials or byproducts.

References

  • Grokipedia. Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • ResearchGate. Schotten-Baumann reaction to produce cocoyl glycine.
  • Name Reactions in Organic Synthesis. Schotten-Baumann Reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Organic Syntheses.
  • ResearchGate. Why did my amide synthesis does not work?.
  • Sinfoo Biotech. This compound.
  • Reddit. synthesis of the unnatural amino acid (s)-2-amino-3-(3,4-dichlorophenyl)-2-methylpropanoic acid.
  • PrepChem.com. Synthesis of (1) 3,4-Dichlorobenzylthio-acetic acid.
  • Master Organic Chemistry. (2018).
  • ChemicalBook. This compound | 17321-80-1.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.

Sources

Technical Support Center: Purification of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-[(3,4-Dichlorobenzoyl)amino]acetic acid (CAS No. 17321-80-1).[1][2] This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound with high purity. The following sections provide in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile is dictated by the synthetic route, which typically involves the acylation of glycine with 3,4-dichlorobenzoyl chloride. Based on this, the most common impurities include:

  • Unreacted Starting Materials:

    • 3,4-Dichlorobenzoic acid: Arises from the hydrolysis of the highly reactive 3,4-dichlorobenzoyl chloride starting material.

    • Glycine: The amino acid starting material may be present if the reaction did not go to completion.

  • Side-Reaction Products: Depending on reaction conditions, minor byproducts could form.

  • Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., ethyl acetate, dichloromethane) and any bases used (e.g., triethylamine, sodium hydroxide) may persist.[3]

Understanding these potential impurities is the cornerstone of designing an effective purification strategy. The key difference to exploit is the varying acidity and solubility of the target compound versus the impurities.

Q2: What is the most effective overall strategy for purifying this compound?

A2: A multi-step approach is generally most effective. The recommended core strategy combines a chemical separation technique with a physical one:

  • Acid-Base Extraction: This is a highly selective method to separate your target carboxylic acid from any neutral or less acidic impurities.[3][4][5] The crude mixture is dissolved in an organic solvent, and a weak aqueous base (like sodium bicarbonate) is used to deprotonate the target acid, transferring it as a salt into the aqueous layer. Neutral impurities remain in the organic phase.

  • Recrystallization: After isolating the crude acid from the extraction, recrystallization is the gold standard for removing remaining soluble impurities to achieve high crystalline purity.[6][7][8]

This combined approach first removes classes of impurities and then refines the product to a high degree of purity.

Q3: How can I effectively monitor the progress and success of my purification?

A3: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for real-time monitoring.

  • Spotting: Spot the crude material, the organic layer after extraction, the purified solid, and the mother liquor from recrystallization.

  • Mobile Phase: A mixture of a moderately polar organic solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexanes), with a small amount of acid, is a good starting point.

  • Acidification is Key: Carboxylic acids often streak on silica gel TLC plates due to interactions with the stationary phase.[3] To obtain sharp, reliable spots, add 0.5-1% acetic or formic acid to your eluting solvent mixture.[3]

  • Visualization: Use a UV lamp (254 nm) for visualization, as the aromatic ring will be UV-active.

Successful purification is indicated by the disappearance of impurity spots and the presence of a single, well-defined spot for your final product.

Purification Workflow Diagram

The following diagram outlines the logical workflow for purifying crude this compound.

G start Crude Product (Solid Mixture) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract Perform Acid-Base Extraction with aq. NaHCO3 dissolve->extract org_layer Organic Layer: Neutral Impurities extract->org_layer Phase 1 aq_layer Aqueous Layer: Product as Sodium Salt & Acidic Impurities extract->aq_layer Phase 2 wash Wash & Dry Organic Layer (Discard or Analyze) org_layer->wash acidify Acidify Aqueous Layer with 6M HCl to pH ~2 aq_layer->acidify precipitate Precipitate Forms (Crude Purified Acid) acidify->precipitate Yes no_precipitate Product Oils Out or Remains in Solution acidify->no_precipitate No collect Collect Solid via Vacuum Filtration precipitate->collect back_extract Back-extract into Fresh Organic Solvent no_precipitate->back_extract back_extract->collect recrystallize Recrystallize from Optimal Solvent System collect->recrystallize pure_crystals Pure Crystalline Product recrystallize->pure_crystals Success mother_liquor Mother Liquor: Soluble Impurities recrystallize->mother_liquor Impurities dry Wash with Cold Solvent & Dry Under Vacuum pure_crystals->dry final_product Final Purified Product (Verify Purity: TLC, MP, NMR) dry->final_product

Caption: Decision workflow for purification.

Troubleshooting Guide

Issue 1: After acidifying the aqueous layer, my product either doesn't precipitate or forms an oily substance.
  • Potential Cause A: Incomplete Acidification. The carboxylate salt will not precipitate as the free acid until the solution is sufficiently acidic. The pKa of a benzoic acid derivative is typically around 4-5. To ensure complete protonation and minimize water solubility, the pH should be lowered significantly below this.[9]

    • Solution: Add 6M HCl dropwise while stirring vigorously and monitoring with pH paper. Continue adding acid until the pH is ≤ 2. Cooling the solution in an ice bath during acidification can further decrease the product's solubility and promote precipitation.[3]

  • Potential Cause B: High Solubility in Water. Although expected to be sparingly soluble, your compound might have some residual solubility, especially if residual miscible organic solvents are present.

    • Solution: If a solid does not precipitate even at low pH, perform a "back-extraction." Extract the acidified aqueous solution multiple times with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[4] Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to recover your product.[10]

Issue 2: My yield from recrystallization is very low.
  • Potential Cause A: Using Too Much Solvent. The fundamental principle of recrystallization is to dissolve the solute in a minimum amount of hot solvent to create a supersaturated solution upon cooling.[7][11] Using an excessive volume of solvent will keep a significant portion of your product dissolved even when the solution is cold.

    • Solution: Add the boiling solvent in small portions to your crude solid, waiting for each portion to boil before adding the next, until the solid just dissolves. If you have already used too much solvent, you can carefully evaporate some of it to re-saturate the solution and then allow it to cool again.

  • Potential Cause B: Inappropriate Solvent Choice. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[8] If the compound is too soluble at room temperature, recovery will be poor.

    • Solution: Conduct small-scale solubility tests with a range of solvents to find the optimal one (see table below). Common choices for compounds like this include ethanol, methanol/water mixtures, or ethyl acetate.

  • Potential Cause C: Premature Crystallization. If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product will crystallize on the filter paper and in the funnel, leading to significant loss.

    • Solution: Use a pre-heated funnel (e.g., by placing it over the boiling flask) and filter the hot solution as quickly as possible.[3] If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.

Issue 3: My final product is still colored (e.g., yellow or tan).
  • Potential Cause: Presence of Highly-Colored, Polar Impurities. Certain impurities, even at very low concentrations, can impart color. These often adsorb onto the surface of your crystals during formation.

    • Solution: Use activated charcoal (decolorizing carbon). After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly and add a very small amount of activated charcoal (1-2% by weight is usually sufficient).[6] Re-heat the mixture to boiling for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be cautious, as adding too much charcoal can also adsorb your desired product and reduce yield.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 30 mL) to the funnel.[3] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ evolution. Shake for 1-2 minutes.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ solution (e.g., 20 mL) to ensure complete removal of the acidic product. Combine this aqueous extract with the first one. The organic layer now contains neutral impurities and can be set aside.[3]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution becomes strongly acidic (test with pH paper to ensure pH ≤ 2). A white precipitate of the purified product should form.[5][10]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid (the "filter cake") with a small amount of cold deionized water to remove any inorganic salts. Allow the solid to pull dry on the filter for 15-20 minutes before proceeding to recrystallization or final drying in a vacuum oven.[3]

Protocol 2: Purification via Recrystallization
  • Solvent Selection: Place a small amount of your crude product (20-30 mg) into several test tubes. Add a few drops of different potential solvents (see table below). A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: Transfer the bulk of the crude solid into an Erlenmeyer flask. Add a magnetic stir bar or boiling chips. Place the flask on a hot plate and add the chosen solvent in small portions until the solid just dissolves at the boiling point.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for another 2-3 minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Data Summary: Recrystallization Solvent Selection
Solvent CategoryExample SolventsSuitability for this compoundRationale
Protic Solvents Ethanol, Methanol, WaterGood (often as a co-solvent system, e.g., Ethanol/Water) The amide and carboxylic acid groups allow for hydrogen bonding, suggesting good solubility in hot alcohols. Water is likely a poor solvent on its own but can be used as an anti-solvent with an alcohol to induce crystallization.[9]
Dipolar Aprotic Acetone, Ethyl AcetatePotentially Good These solvents offer a balance of polarity that can be effective. Ethyl acetate is a common choice for compounds of moderate polarity.
Nonpolar Solvents Toluene, HexanesPoor (likely as an anti-solvent) The molecule is too polar to dissolve well in nonpolar solvents, but they could be used in a mixed-solvent system to decrease solubility and force crystallization.[9]

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction.
  • BenchChem. (2025).
  • LookChem. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • University of California, Los Angeles. (n.d.).
  • University of South Florida. (n.d.).
  • ResearchGate. (2014, March 13).
  • Google Patents. (n.d.).
  • PubMed. (1993).
  • ResearchGate. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2021, March 5). 2.
  • Sinfoo Biotech. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound | 17321-80-1.
  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 136-139.

Sources

Stability and degradation of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Stability

I'm now diving into the specifics of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid. I'm starting with focused Google searches to build a foundational understanding of its stability and degradation pathways. I'm focusing on chemical aspects, aiming to identify key factors influencing its breakdown.

Exploring Degradation Pathways

I'm now expanding my search to incorporate analytical methods used to study the stability of this compound and I am preparing to analyze results, identifying common challenges like solubility and pH sensitivity. My next step will be to create a logical structure for technical support, and drafting FAQs and troubleshooting guides. I will also incorporate visual diagrams to illustrate key concepts.

Defining Support Center Content

I'm now deeply involved in structuring the technical support content. I'm starting with focused Google searches to build a foundational understanding of the degradation and stability of the acid. I'm identifying common research challenges and creating a logical structure for FAQs and troubleshooting guides. My next step involves detailed protocols and visual aids. I am generating visual diagrams to illustrate these concepts, supporting these claims with authoritative sources. Finally, I will review all the documents to check the format.

How to resolve solubility issues with 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Last Updated: January 7, 2026

Welcome to the technical support guide for 2-[(3,4-Dichlorobenzoyl)amino]acetic acid (CAS No. 17321-80-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the successful use of this compound in your assays.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of this compound.

Q1: What is the chemical nature of this compound and why is it poorly soluble in neutral aqueous solutions?

This compound is an N-acylated derivative of the amino acid glycine.[1][2] Its molecular structure consists of a polar glycine backbone, which would typically confer water solubility, but this is appended to a nonpolar 3,4-dichlorobenzoyl group. This dichlorinated phenyl ring is highly hydrophobic, significantly limiting the molecule's ability to form favorable interactions with water molecules, leading to poor aqueous solubility at neutral pH.

Q2: What is the single most critical chemical property to leverage for improving its solubility?

The most critical feature is the terminal carboxylic acid group (-COOH) on the glycine portion of the molecule.[3][4] This group is ionizable. Like most carboxylic acids, this compound is a weak acid with a predicted pKa around 3.41.[5] This means that at pH values significantly above its pKa, the carboxylic acid will deprotonate to form a highly polar and much more water-soluble carboxylate salt (-COO⁻). This pH-dependent ionization is the primary mechanism to exploit for solubilization.[6][7][8]

Q3: I need to prepare a stock solution. What organic solvents are recommended?

For creating a concentrated stock solution, water-miscible organic solvents are standard.[9] Good starting points include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

N-Oleoyl glycine, a structurally related lipoamino acid, shows good solubility in these solvents.[10] It is crucial to use anhydrous (dry) solvent, as residual water can sometimes lower the solubility of hydrophobic compounds in organic stock solutions. Always begin with a small amount of the compound to test solubility before committing your entire supply.

Troubleshooting Guide: Resolving Precipitation in Experiments

Precipitation during an experiment can invalidate results by drastically reducing the effective concentration of your compound.[11] This guide provides a systematic approach to diagnosing and solving these issues.

ObservationPotential Scientific CauseRecommended Solution & Rationale
Immediate Precipitation Rapid Solvent Polarity Shift: Your compound is highly soluble in the 100% DMSO stock but "crashes out" when diluted into an aqueous buffer. This occurs because the final concentration exceeds the compound's thermodynamic solubility limit in the high-water-content final medium.[12]1. Primary Solution: pH Modification. The most effective strategy is to deprotonate the carboxylic acid. Prepare your final aqueous buffer at a pH of 7.4 or higher (at least 2-3 units above the pKa). This converts the molecule to its much more soluble anionic salt form, dramatically increasing aqueous solubility.[7][13] 2. Optimize Dilution Technique. Add the DMSO stock to your pre-warmed (e.g., 37°C) aqueous buffer dropwise while gently vortexing or stirring. This avoids creating localized regions of high concentration that can nucleate precipitation.[11][14]
Precipitation Over Time Kinetic vs. Thermodynamic Solubility: The compound may initially appear dissolved (a supersaturated state known as kinetic solubility) but precipitates over the course of an incubation as it equilibrates to its true, lower thermodynamic solubility.[12] Temperature shifts (e.g., moving from room temp to a 37°C incubator) can also affect solubility.[11]1. Determine Maximum Soluble Concentration. It is essential to experimentally determine the solubility limit in your final assay buffer. See Protocol 2 for a kinetic solubility assessment. You may need to lower the compound's final concentration to stay within this limit. 2. Maintain a Low Percentage of Co-solvent. Keeping a small, consistent percentage of a co-solvent like DMSO (typically 0.1% - 0.5%) in the final assay medium can help maintain solubility without introducing significant cellular toxicity.[12][15]
Poor Solubility Even at Basic pH Low Intrinsic Solubility: The inherent solubility of the molecule, even in its ionized form, may be insufficient for the desired high concentration. The hydrophobic dichlorobenzoyl group still presents a challenge.1. Employ Formulation Enhancers. These excipients are designed to interact with poorly soluble molecules to keep them in solution.[16][17]     • Surfactants: Use a low concentration of a non-ionic surfactant like Tween® 80 or Polysorbate 20. Surfactants form micelles that can encapsulate the hydrophobic portion of the drug.[15]     • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form an inclusion complex, where the hydrophobic part of your molecule sits inside the cyclodextrin's nonpolar cavity, while the exterior remains water-soluble.[16]
Quantitative Guide: Recommended Starting Concentrations for Solubilizing Agents

The following table provides starting points for incorporating solubility enhancers into your aqueous buffers. Optimization for your specific assay conditions is recommended.

Agent TypeExampleTypical Starting ConcentrationMechanism of Action
Co-Solvent DMSO, Ethanol0.1% - 1% (v/v)Reduces the overall polarity of the aqueous solvent.[9][18]
Surfactant Tween® 80, Polysorbate 200.01% - 0.1% (w/v)Forms micelles to encapsulate hydrophobic molecules.[15]
Inclusion Agent Hydroxypropyl-β-cyclodextrin1% - 5% (w/v)Forms a host-guest complex, masking the hydrophobic region.[16]

Experimental Protocols & Workflows

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

This protocol describes the most reliable method for solubilizing this compound by converting it to its sodium salt in situ.

Materials:

  • This compound (MW: 248.06 g/mol )[3]

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (e.g., Milli-Q®)

  • Calibrated pH meter

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound. For example, to make 10 mL of a 10 mM stock, weigh 24.81 mg.

  • Add Water: Add approximately 80% of the final desired volume of high-purity water (e.g., 8 mL for a 10 mL final volume). The compound will likely not dissolve and will appear as a slurry.

  • Titrate with Base: While stirring, add the 0.1 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Observe Dissolution: As the pH rises above ~4.5-5.0, you will observe the solid begin to dissolve as the carboxylic acid is converted to the more soluble sodium carboxylate salt.

  • Final pH Adjustment: Continue adding NaOH until all solid is dissolved and the pH is stable at your desired level (e.g., pH 7.4).

  • Adjust Final Volume: Add high-purity water to reach the final desired volume (e.g., 10 mL).

  • Sterile Filtration: If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.

Diagram: Mechanism of pH-Dependent Solubility

The following diagram illustrates the chemical equilibrium that is exploited in Protocol 1. Adding a base (OH⁻) removes protons (H⁺) from the solution, and according to Le Châtelier's principle, the equilibrium shifts to the right, favoring the formation of the soluble carboxylate anion.[13][19]

G cluster_equilibrium Chemical Equilibrium in Water node_acid R-COOH (Poorly Soluble) node_ion R-COO⁻ + H⁺ (Soluble Anion) node_acid->node_ion pKa ≈ 3.41 node_base Add Base (e.g., NaOH → OH⁻) node_h2o H⁺ + OH⁻ → H₂O (Removes H⁺) node_base->node_h2o Reaction node_h2o->node_ion caption Fig 1. pH effect on solubility.

Caption: Fig 1. pH effect on solubility.

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This protocol allows you to determine the practical solubility limit of your compound in your specific assay buffer, which is a critical self-validating step.

Objective: To find the highest concentration of the compound that can be prepared from a DMSO stock in a specific aqueous buffer without causing immediate precipitation.

Procedure:

  • Prepare High-Concentration Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 50 mM).

  • Serial Dilution in DMSO: In a 96-well plate (the "compound plate"), perform a 2-fold serial dilution of your DMSO stock with 100% DMSO to create a range of concentrations.

  • Prepare Assay Plate: Add your final aqueous assay buffer to the wells of a new, clear 96-well plate (the "assay plate").

  • Initiate Precipitation: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from the compound plate to the assay plate. This creates a consistent final DMSO concentration (e.g., 2 µL into 98 µL for a 1:50 dilution and 2% final DMSO). Mix immediately.

  • Incubate: Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).

  • Measure Scattered Light: Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).[12]

  • Analyze Data: Plot the nephelometry signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is your kinetic solubility limit.

Diagram: Troubleshooting Workflow

Use this workflow to systematically address solubility issues.

G start Start: Dissolve Compound in Aqueous Buffer q1 Is the solution clear? start->q1 sol_ok Success: Proceed with Experiment q1->sol_ok Yes precip Observation: Precipitate or Cloudiness q1->precip No q2 Is the buffer pH > 6.0? precip->q2 step1 Action 1: Adjust Buffer pH to 7.4 or higher (See Protocol 1) q2->step1 No step2 Action 2: Lower Final Concentration (Determine limit with Protocol 2) q2->step2 Yes q3 Is solution now clear? step1->q3 q3->sol_ok Yes q3->step2 No q4 Is solution now clear? step2->q4 q4->sol_ok Yes step3 Action 3: Add Formulation Enhancer (Co-solvent, Surfactant, or Cyclodextrin) q4->step3 No contact Still Unresolved? Contact Technical Support step3->contact

Caption: Fig 2. A decision tree for troubleshooting solubility.

References

  • Al-Rawwash, M., & Al-Akayleh, F. (2025, July 10). Formulation strategies for poorly soluble drugs.
  • Kuntsche, J., & Bunjes, H. (2022).
  • Shaikh, J., & Ankola, D. D. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. [Link]
  • Quotient Sciences. (2025, October 15). Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma. [Link]
  • Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
  • Science of Synthesis. (2025, December 23). Co-solvent: Significance and symbolism. [Link]
  • Jain, P., & Goel, A. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
  • Fiveable. (n.d.). pH and Solubility. AP Chem. [Link]
  • Williams, R. O., & Miller, D. A. (2013). Co-solvent and Complexation Systems.
  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. [Link]
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
  • Avdeef, A., & Tsinman, K. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
  • askIITians. (2025, March 11). How does pH affect solubility?. [Link]
  • Starr, J. N., & King, C. J. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
  • UWorld College Prep. (n.d.). 8.11 pH and Solubility | AP Chemistry. [Link]
  • Sinfoo Biotech. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. [Link]
  • Local Pharma Guide. (n.d.). CAS NO. 17321-80-1 | this compound. [Link]
  • Solubility of Things. (n.d.). N-(4-aminobenzoyl)glycine. [Link]
  • PubChem. (n.d.). 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid. [Link]
  • IndiaMART. (n.d.). Glycine, N-(3,4-Dichlorobenzoyl)-17321-80-1. [Link]

Sources

Technical Support Center: Optimizing N-(3,4-dichlorobenzoyl)glycine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3,4-dichlorobenzoyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important chemical transformation. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and reproducible synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter during the synthesis of N-(3,4-dichlorobenzoyl)glycine.

Issue 1: Low or No Product Yield

Q: I am consistently obtaining a low yield of N-(3,4-dichlorobenzoyl)glycine, or in some cases, no product at all. What are the likely causes and how can I improve the yield?

A: Low or no yield in the synthesis of N-(3,4-dichlorobenzoyl)glycine, typically performed via the Schotten-Baumann reaction, is a common issue that can often be traced back to a few key factors.[1] The primary culprits are often the hydrolysis of the highly reactive 3,4-dichlorobenzoyl chloride and suboptimal reaction conditions.[1][2]

Core Causality:

The Schotten-Baumann reaction involves the acylation of an amine (glycine) with an acid chloride (3,4-dichlorobenzoyl chloride) in the presence of a base.[3][4][5] This is typically conducted in a two-phase system (e.g., an organic solvent and water).[1][5] The success of this reaction hinges on the nucleophilic attack of the deprotonated amine on the electrophilic carbonyl carbon of the acid chloride.

Troubleshooting Workflow:

Here is a systematic approach to diagnosing and resolving low yield issues:

LowYieldTroubleshooting start Low or No Yield q1 Check Quality of 3,4-Dichlorobenzoyl Chloride start->q1 q2 Verify Base Stoichiometry and Addition q1->q2 Reagent OK sol1 Perform QC on Acyl Chloride (e.g., IR, NMR). Store under inert atmosphere and handle with care to prevent hydrolysis. q1->sol1 q3 Optimize Reaction Temperature q2->q3 Base OK sol2 Use at least 2 equivalents of base (e.g., NaOH). Add base portion-wise or as a dilute solution to maintain pH. q2->sol2 q4 Ensure Efficient Mixing q3->q4 Temp OK sol3 Maintain temperature at 0-5 °C during addition of acyl chloride. Allow reaction to slowly warm to room temperature. q3->sol3 q5 Investigate pH Control q4->q5 Mixing OK sol4 Use vigorous stirring to ensure good mixing between the aqueous and organic phases. q4->sol4 sol5 Monitor and maintain the pH of the aqueous layer between 9-11 throughout the reaction. q5->sol5

Caption: Troubleshooting workflow for low yield.

Detailed Explanations:

  • Quality of 3,4-Dichlorobenzoyl Chloride: This reagent is highly susceptible to hydrolysis, reacting with atmospheric moisture to form the unreactive 3,4-dichlorobenzoic acid.[2][6] Always use a fresh or properly stored bottle of 3,4-dichlorobenzoyl chloride. You can check for hydrolysis by IR spectroscopy (looking for a broad O-H stretch around 2500-3300 cm⁻¹) or ¹H NMR (a broad singlet above 10 ppm for the carboxylic acid proton).[2]

  • Base Stoichiometry and Addition: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the unreacted glycine, rendering it non-nucleophilic.[1][4] Therefore, at least two equivalents of a base, such as sodium hydroxide (NaOH), are required: one to deprotonate the glycine and one to neutralize the HCl produced.[4] Adding the base in portions or as a dilute solution helps to control the exotherm and maintain the optimal pH.

  • Reaction Temperature: The reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the addition of the acyl chloride helps to minimize side reactions, including the hydrolysis of the acyl chloride. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure completion.

  • Efficient Mixing: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction between the dissolved reactants.

  • pH Control: The pH of the aqueous phase should be maintained in the range of 9-11. A pH that is too low will result in the protonation of glycine, while a pH that is too high will accelerate the hydrolysis of the 3,4-dichlorobenzoyl chloride.

Issue 2: Presence of Impurities in the Final Product

Q: My final product is contaminated with significant impurities, as observed by TLC, LC-MS, or NMR. What are the likely side products and how can I minimize their formation?

A: The primary impurity in the synthesis of N-(3,4-dichlorobenzoyl)glycine is often the starting material, 3,4-dichlorobenzoic acid, formed from the hydrolysis of the acyl chloride.[2] Another potential, though less common, side product could be the diacylated glycine.

Side Product Formation and Mitigation:

ImpurityFormation MechanismMitigation Strategy
3,4-Dichlorobenzoic Acid Hydrolysis of 3,4-dichlorobenzoyl chloride by water in the reaction mixture or during workup.[2]- Use anhydrous solvents. - Ensure proper storage and handling of the acyl chloride.[2] - Maintain a controlled temperature (0-5 °C) during the addition of the acyl chloride. - During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted 3,4-dichlorobenzoic acid.[2]
Diacylated Glycine Reaction of the initially formed product with another molecule of 3,4-dichlorobenzoyl chloride.- Use a slight excess of glycine relative to the acyl chloride. - Add the 3,4-dichlorobenzoyl chloride slowly to the reaction mixture to maintain a low concentration.

Purification Protocol:

A standard purification protocol for N-(3,4-dichlorobenzoyl)glycine involves the following steps:

  • Acidification: After the reaction is complete, cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 2. This will precipitate the product.

  • Filtration: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the crude product with cold water to remove any inorganic salts.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure N-(3,4-dichlorobenzoyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Schotten-Baumann reaction for this synthesis?

A1: The Schotten-Baumann reaction is a classic method for the acylation of amines and alcohols.[3][5] The mechanism for the synthesis of N-(3,4-dichlorobenzoyl)glycine can be summarized as follows:

SchottenBaumann cluster_step1 Step 1: Deprotonation of Glycine cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination of Chloride cluster_step4 Step 4: Neutralization of HCl Glycine H₂N-CH₂-COOH DeprotonatedGlycine H₂N-CH₂-COO⁻ Glycine->DeprotonatedGlycine + Base1 OH⁻ Base1->DeprotonatedGlycine + Water1 H₂O DeprotonatedGlycine->Water1 + AcylChloride 3,4-Cl₂-Ph-COCl TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate + DeprotonatedGlycine2 H₂N-CH₂-COO⁻ DeprotonatedGlycine2->TetrahedralIntermediate + Product N-(3,4-dichlorobenzoyl)glycine Chloride Cl⁻ Product->Chloride + TetrahedralIntermediate2 Tetrahedral Intermediate TetrahedralIntermediate2->Product HCl H⁺ Water2 H₂O HCl->Water2 + Base2 OH⁻ Base2->Water2 +

Sources

Troubleshooting inconsistent results in bioassays with 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[(3,4-Dichlorobenzoyl)amino]acetic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide expert advice and troubleshooting strategies for researchers encountering inconsistent results in bioassays involving this compound. As this appears to be a novel or less-characterized molecule, this guide synthesizes field-proven insights from analogous chemical structures and general principles of small molecule bioassays to ensure scientific integrity and help you build a robust experimental framework.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and use of this compound in a laboratory setting.

Q1: What are the primary challenges I should anticipate when working with a dichlorinated benzoyl compound like this?

A1: Based on its structure—a dichlorinated aromatic ring, an amide linkage, and a carboxylic acid—you should be particularly mindful of three potential challenges:

  • Poor Aqueous Solubility: The dichlorobenzoyl group makes the molecule hydrophobic, which can lead to precipitation in aqueous assay buffers. This is a primary cause of result variability.

  • Chemical Stability: The amide bond can be susceptible to hydrolysis under acidic or basic conditions, or in the presence of certain cellular enzymes.

  • Off-Target Effects: Halogenated compounds can sometimes exhibit non-specific activity or cytotoxicity, which can confound assay results if not properly controlled for.

Q2: How should I prepare stock solutions of this compound?

A2: Due to its likely low aqueous solubility, a high-concentration stock solution should be prepared in an organic solvent.

  • Recommended Solvent: Start with 100% Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay, which should typically not exceed 0.5% (v/v) to avoid solvent-induced artifacts.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.

Q3: What are appropriate positive and negative controls for my bioassay?

A3: The choice of controls is critical for validating your assay's performance.

  • Vehicle Control (Negative): This is the most crucial control. It should be the final concentration of the solvent (e.g., 0.1% DMSO) used to dilute the test compound. This accounts for any effects of the solvent on the biological system.

  • Untreated Control (Negative): A sample containing cells and assay buffer but no compound or vehicle. This establishes the baseline response of your system.

  • Positive Control: This should be a well-characterized compound known to produce a robust and reproducible effect in your specific assay. The choice will depend on the biological target or pathway being studied.

Part 2: Troubleshooting Inconsistent Bioassay Results

This section provides a structured approach to diagnosing and resolving common issues encountered during bioassays with this compound.

Issue 1: High Variability Between Replicate Wells

High variability is often a sign of compound precipitation or poor mixing.

Underlying Cause: The compound is likely falling out of solution when diluted from the DMSO stock into the aqueous assay buffer. Even if not visible to the naked eye, microprecipitates can lead to inconsistent concentrations across wells.

Troubleshooting Workflow:

A Start: High Variability Observed B Step 1: Visually Inspect Dilutions Under a Microscope. See any crystals? A->B C Yes B->C Precipitate Visible D No B->D No Visible Precipitate E Action: Decrease Final Assay Concentration. Or, add a non-ionic surfactant (e.g., 0.01% Pluronic F-68) to the buffer. C->E F Step 2: Perform a Solubility Test. Prepare serial dilutions in assay buffer. Incubate for 1-2 hours. Measure turbidity (OD600). D->F G Is there a sharp increase in OD600 at higher concentrations? F->G H Yes G->H Indicates Precipitation I No G->I No Turbidity J Action: Identify the concentration just below the solubility limit. This is your Maximum Final Assay Concentration. H->J K Issue may not be solubility. Proceed to investigate compound stability or cell health variability. I->K

Caption: Troubleshooting workflow for high replicate variability.

Step-by-Step Protocol: Assessing Compound Solubility

  • Prepare Serial Dilutions: In a clear 96-well plate, prepare serial dilutions of your compound directly in the final assay buffer, mimicking the exact dilution step in your experiment. Include a buffer-only control.

  • Incubate: Let the plate sit at the assay's incubation temperature for 1-2 hours.

  • Measure Turbidity: Use a plate reader to measure the optical density (OD) at a wavelength of 600-650 nm. A sharp increase in OD at higher concentrations indicates precipitation.

  • Determine Maximum Concentration: The highest concentration that does not show a significant increase in OD compared to the buffer-only control is your working upper limit for the assay.

Issue 2: Loss of Compound Activity Over Time

This issue suggests the compound may be unstable in your assay conditions or is binding non-specifically to labware.

Underlying Cause: The compound could be degrading due to pH, temperature, or enzymatic activity, or it could be adsorbing to the plastic surfaces of your plates and tubes.

Troubleshooting Workflow:

A Start: Potency Decreases in Longer Incubations B Hypothesis 1: Chemical Instability A->B C Hypothesis 2: Non-Specific Binding A->C D Test: Incubate compound in assay buffer (no cells) for different times (0, 2, 8, 24h). Analyze for degradation via HPLC-MS. B->D E Test: Compare results from standard polystyrene plates vs. low-binding plates. Pre-incubate plates with buffer to block sites. C->E F Degradation Observed? D->F G Improved Potency in Low-Binding Plates? E->G H Yes F->H I No F->I J Yes G->J K No G->K L Action: Reduce incubation time. Modify buffer pH if possible. Consider adding a stabilizer if known. H->L N Problem likely lies elsewhere. Investigate assay artifacts or cytotoxicity. I->N M Action: Use low-binding plates for all assays. Pre-wet tips during dilutions. J->M K->N

Technical Support Center: Synthesis of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific N-acylation reaction. Our focus is on providing practical, evidence-based solutions to minimize byproduct formation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in this synthesis and why does it form?

The most prevalent byproduct is 3,4-Dichlorobenzoic acid . This forms due to the hydrolysis of the starting material, 3,4-Dichlorobenzoyl chloride. Acyl chlorides are highly electrophilic and reactive; when exposed to water or hydroxide ions, they readily react to form the corresponding carboxylic acid, releasing hydrochloric acid (HCl) in the process.[1] This competing reaction is often the primary cause of reduced yield.

Q2: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yield is almost always traced back to two key factors:

  • Excessive Hydrolysis: As discussed in Q1, if the 3,4-Dichlorobenzoyl chloride hydrolyzes before it can react with glycine, your yield will suffer. This is exacerbated by elevated temperatures, slow reaction rates with the amine, and overly aqueous or high pH environments.[1][2]

  • Suboptimal pH Control: The acylation of glycine requires the amine group to be in its neutral, nucleophilic state (-NH₂), not its protonated, non-nucleophilic ammonium state (-NH₃⁺). This necessitates a basic environment. However, a pH that is too high (e.g., >12) will dramatically accelerate the hydrolysis of the acyl chloride. The ideal pH is a delicate balance, typically maintained between 10 and 11.[2]

Q3: I'm seeing a persistent impurity in my final product's analytical data (TLC, NMR). How can I identify it?

The most likely impurity is the 3,4-Dichlorobenzoic acid byproduct. Here’s how to confirm its presence:

  • ¹H NMR Spectroscopy: Look for a broad singlet signal far downfield, typically above 10 ppm, which is characteristic of a carboxylic acid proton. The desired product will also have a carboxylic acid proton, but the presence of a second, distinct acid peak is a strong indicator of the byproduct.

  • Infrared (IR) Spectroscopy: The hydrolysis product will show a broad O-H stretch from 2500-3300 cm⁻¹. While your target molecule also has an O-H bond, a significantly broadened and intense signal in this region, coupled with a diminished C=O stretch from the acyl chloride (around 1770-1800 cm⁻¹), points to hydrolysis.[1]

  • Thin-Layer Chromatography (TLC): On a silica gel plate, 3,4-Dichlorobenzoic acid is typically more polar than the starting acyl chloride but may have a similar polarity to the N-acylated glycine product, sometimes making separation difficult. Staining and comparing Rƒ values with a standard of the suspected byproduct is the best approach.

A less common but possible byproduct is the diacylated glycine . This occurs if the nitrogen atom of the newly formed amide is deprotonated and reacts with a second molecule of the acyl chloride. This is more likely if a significant excess of 3,4-Dichlorobenzoyl chloride is used under strongly basic conditions.

Q4: How can I effectively remove the 3,4-Dichlorobenzoic acid byproduct during purification?

Since both the desired product and the primary byproduct are carboxylic acids, simple acid-base extraction can be challenging. The most reliable method is recrystallization . After the initial workup and isolation of the crude solid (which contains both acids), dissolving it in a hot solvent system and allowing it to cool slowly will often result in the preferential crystallization of the less soluble compound, yielding a purer final product.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with a focus on root causes and corrective actions.

Problem 1: Low Isolated Yield (<70%)

This is the most common issue, directly impacting project timelines and resource allocation.

  • Potential Cause A: Excessive Hydrolysis of 3,4-Dichlorobenzoyl Chloride

    • Causality: The rate of hydrolysis competes directly with the rate of N-acylation. If conditions favor hydrolysis, the acyl chloride is consumed before it can react with glycine. This is a classic challenge in Schotten-Baumann reactions.[2][3]

    • Solution: Implement a robust Schotten-Baumann protocol. This procedure uses a two-phase solvent system to physically separate the bulk of the acyl chloride (in the organic phase) from the aqueous base, minimizing hydrolysis.[3][4]

      • Action 1: Temperature Control. Maintain the reaction temperature at 0-5 °C using an ice bath. Lower temperatures significantly decrease the rate of hydrolysis.

      • Action 2: Slow Reagent Addition. Add the 3,4-Dichlorobenzoyl chloride (dissolved in an organic solvent like dichloromethane) dropwise to the vigorously stirred, chilled aqueous solution of glycine and base. This ensures the acyl chloride reacts immediately with the available glycine.[5]

      • Action 3: Vigorous Stirring. Ensure high-speed mechanical stirring to maximize the interfacial area between the organic and aqueous phases, promoting the desired reaction over hydrolysis.

  • Potential Cause B: Incorrect or Fluctuating pH

    • Causality: The reaction's success hinges on the availability of the nucleophilic amine. Glycine's pKa for its ammonium group is ~9.6. At a pH below this, the majority of glycine is protonated and non-reactive. At a pH far above this, hydrolysis dominates.

    • Solution: Maintain the pH of the aqueous phase strictly between 10 and 11.

      • Action 1: Use a pH Meter. Continuously monitor the pH during the addition of the acyl chloride. The reaction produces HCl, which will lower the pH.

      • Action 2: Co-addition of Base. Prepare a separate solution of your base (e.g., 2M NaOH) and add it concurrently with the acyl chloride solution to neutralize the generated HCl and keep the pH within the target range.

Table 1: Comparison of Reaction Conditions
ParameterSub-Optimal ConditionOptimized ConditionRationale
Temperature Room Temperature (~25 °C)0-5 °CReduces the rate of acyl chloride hydrolysis significantly.
Reagent Addition Added all at onceSlow, dropwise addition over 30-60 minPrevents localized excess of acyl chloride, favoring reaction with glycine.
pH Control Single initial addition of baseContinuous monitoring and co-addition of baseMaintains optimal nucleophilicity of glycine while minimizing hydrolysis.
Solvent System Single aqueous phaseBiphasic (e.g., Water/DCM)Sequesters the acyl chloride from the bulk aqueous base.[3]
Problem 2: Crude Product is Highly Impure
  • Potential Cause: Co-precipitation of 3,4-Dichlorobenzoic Acid

    • Causality: During the acidic workup (a common step to precipitate the product), the 3,4-Dichlorobenzoic acid byproduct, being a carboxylic acid itself, will also become insoluble and precipitate alongside your target compound.

    • Solution: A carefully executed recrystallization is the most effective purification strategy.

      • Action: Perform solvent screening to find an optimal system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the byproduct remains in solution or has a significantly different solubility profile. A common starting point is an ethanol/water or acetic acid/water mixture. Refer to the detailed protocol below.

Visualized Workflows and Reaction Pathways

The following diagrams illustrate the key chemical transformations and a logical troubleshooting sequence.

Diagram 1: Competing Reaction Pathways

cluster_start Reactants cluster_reagents Conditions cluster_products Products Glycine Glycine Target 2-[(3,4-Dichlorobenzoyl)amino] acetic acid Glycine->Target Desired Reaction (N-Acylation) AcylChloride 3,4-Dichlorobenzoyl Chloride AcylChloride->Target Byproduct 3,4-Dichlorobenzoic Acid AcylChloride->Byproduct Side Reaction (Hydrolysis) Base NaOH (aq) pH 10-11 Base->Glycine Deprotonates Water H₂O (Hydrolysis) Water->Byproduct

Caption: The desired N-acylation pathway vs. the competing hydrolysis side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Temp Was reaction at 0-5°C? Start->Check_Temp Check_Addition Was acyl chloride added slowly? Check_Temp->Check_Addition Yes Optimize Implement Optimized Schotten-Baumann Protocol Check_Temp->Optimize No Check_pH Was pH maintained at 10-11? Check_Addition->Check_pH Yes Check_Addition->Optimize No Check_Stirring Was stirring vigorous? Check_pH->Check_Stirring Yes Check_pH->Optimize No Check_Stirring->Optimize No End Yield Improved Check_Stirring->End Yes Optimize->End

Caption: A logical decision tree for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Optimized Synthesis via Schotten-Baumann Conditions
  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a pH probe, and two dropping funnels, dissolve glycine (1.0 eq) in deionized water. Cool the flask to 0 °C in an ice-salt bath.

  • pH Adjustment: Slowly add 2M sodium hydroxide solution to the glycine solution until the pH is stable between 10.5 and 11.0.

  • Reagent Solutions:

    • In one dropping funnel, place a solution of 3,4-Dichlorobenzoyl chloride (1.05 eq) in dichloromethane (DCM).

    • In the second dropping funnel, place a solution of 2M sodium hydroxide.

  • Reaction: Begin vigorous stirring of the aqueous glycine solution. Start the dropwise addition of the 3,4-Dichlorobenzoyl chloride/DCM solution. Simultaneously, add the 2M NaOH solution dropwise to maintain the reaction pH between 10 and 11. The addition should take approximately 45-60 minutes.

  • Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction completion by TLC.

  • Workup:

    • Transfer the mixture to a separatory funnel and remove the organic (DCM) layer.

    • Wash the aqueous layer with a small portion of DCM to remove any unreacted acyl chloride.

    • Cool the aqueous layer in an ice bath and slowly acidify with cold 6M HCl to a pH of ~2. A white precipitate should form.

    • Collect the crude solid product by vacuum filtration, wash with cold water, and air dry.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube. Add a potential solvent (e.g., 95% ethanol) dropwise while heating until the solid dissolves. Cool the tube to room temperature and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals upon cooling.

  • Procedure:

    • Place the crude, dry solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored, you may add a small amount of activated carbon and hot filter the solution.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

References

  • Grokipedia. Schotten–Baumann reaction.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • J&K Scientific LLC. Schotten-Baumann Reaction.
  • Wikipedia. Schotten–Baumann reaction.
  • BenchChem. Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.

Sources

Storage conditions to prevent degradation of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[(3,4-Dichlorobenzoyl)amino]acetic acid (CAS No. 17321-80-1). This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the optimal storage conditions, potential degradation pathways, and troubleshooting strategies to ensure the long-term integrity of this compound in your experiments. The recommendations herein are grounded in established principles of chemical stability for N-acyl amino acids and chlorinated aromatic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For routine short-term and long-term storage, the solid compound should be kept at room temperature in a dry, dark location.[1] The most critical factors to control are humidity and light. A brief summary is provided in the table below.

Q2: Why is controlling humidity so important for this compound?

The molecule contains an amide bond, which is susceptible to hydrolysis—a chemical reaction with water that breaks the bond. This degradation would yield 3,4-dichlorobenzoic acid and glycine, compromising your sample's purity. Storing the compound in a desiccator or a controlled low-humidity environment is a crucial preventative measure.

Q3: Is this compound sensitive to light?

Yes, caution is advised. The dichlorinated benzene ring is a chromophore that can absorb UV light. This energy absorption can lead to photodegradation, breaking down the molecule. To prevent this, always store the compound in an amber glass vial or a container that is otherwise protected from light.

Q4: What is the recommended container for storing the solid compound?

Use a well-sealed, airtight container made of a non-reactive material such as amber glass with a PTFE-lined cap. This prevents moisture and air from entering and protects the compound from light. Ensure the container is appropriately sized to minimize headspace, which can reduce potential degradation from atmospheric moisture.

Q5: What about storing solutions of this compound?

Solutions are significantly more prone to degradation than the solid material. If you must store solutions, prepare them fresh whenever possible. If short-term storage is unavoidable:

  • Use a high-purity, anhydrous aprotic solvent.

  • Store at -20°C or -80°C.

  • Protect from light.

  • Consider purging the headspace with an inert gas like argon or nitrogen before sealing. Never store in aqueous or protic solvent (e.g., methanol) solutions for extended periods, as this will accelerate hydrolysis.

Part 2: Troubleshooting Guide

This guide is designed to help you diagnose potential degradation if you encounter unexpected experimental results.

Q: My experimental results are inconsistent or show reduced activity. Could my compound have degraded?

A: Yes, inconsistent results are a primary indicator of compound degradation. Use the following workflow to troubleshoot the issue.

G cluster_0 Troubleshooting Workflow A Inconsistent Results / Reduced Potency Observed B Check Storage Conditions: - Temp (Room Temp?) - Humidity (Desiccated?) - Light (Dark?) - Container (Sealed?) A->B I Conditions Improper B->I No L Conditions Proper B->L Yes C Perform Visual Inspection: - Color Change? - Clumping/Caking? J Physical Change Noted C->J Yes K No Obvious Change C->K No D Conduct Purity Analysis (e.g., HPLC-UV, LC-MS) E Purity Confirmed (>98%) D->E Result F Purity Decreased / Impurity Peaks Detected D->F Result G Issue is likely not compound stability. Review other experimental parameters. E->G H Compound has degraded. Procure a new, verified lot. Review and implement strict storage protocols. F->H I->C Correct & Re-evaluate J->D K->D L->C G cluster_0 Hydrolysis Pathway compound This compound products 3,4-Dichlorobenzoic Acid + Glycine compound->products Amide Bond Cleavage water + H₂O (Moisture) water->compound

Sources

Technical Support Center: Scaling Up the Synthesis of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid (N-(3,4-dichlorobenzoyl)glycine). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this process. Our goal is to equip you with the necessary insights to transition from bench-scale success to a robust, reproducible, and safe pilot or manufacturing-scale operation.

The synthesis, a classic Schotten-Baumann reaction, involves the acylation of glycine with 3,4-dichlorobenzoyl chloride in the presence of a base. While straightforward on a small scale, this process presents significant challenges related to reaction control, mass transfer, and impurity management as the batch size increases.[1][2] This guide is structured to address these challenges directly, providing not just solutions but the fundamental reasoning behind them.

Section 1: Reaction Overview and Scale-Up Workflow

The fundamental reaction is the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic carbonyl carbon of 3,4-dichlorobenzoyl chloride. An aqueous base, typically sodium hydroxide, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

Reaction Scheme:

Followed by acidic work-up to yield the final product.

A successful scale-up strategy depends on a well-defined and controlled workflow. The following diagram illustrates the critical stages of the process, each of which will be explored in the troubleshooting sections.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Controlled Reaction cluster_workup Phase 3: Isolation & Purification A Prepare Aqueous Glycine/NaOH Solution C Charge Reactor with Aqueous Phase A->C B Prepare 3,4-Dichlorobenzoyl Chloride Solution (Optional Dilution) E Controlled Addition of Acid Chloride B->E D Cool Reactor to 0-5 °C C->D D->E F Monitor Temperature and pH E->F G Reaction Completion Check (TLC/HPLC) F->G H Acidify with HCl to Precipitate Product G->H If complete I Filter Crude Product H->I J Wash with Cold Water I->J K Wash with Non-polar Solvent (e.g., Heptane) J->K L Dry Under Vacuum K->L M Final Product: this compound L->M

Caption: General workflow for the scaled-up synthesis of N-(3,4-dichlorobenzoyl)glycine.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during scale-up in a direct question-and-answer format.

Topic: Low Yield and Reaction Inefficiency

Question: My reaction yield dropped from >90% at the 50g scale to less than 70% at the 2kg scale. What are the most likely causes?

Answer: A significant drop in yield upon scale-up is a classic problem, often attributable to a combination of physical and chemical factors that are negligible at the lab scale.[4][5] The primary culprits are typically mass transfer limitations and competing side reactions.

  • Inefficient Mixing: At a larger scale, the reaction is a biphasic mixture (aqueous glycine solution and an organic/oily acid chloride). Without vigorous agitation, the reagents have insufficient interfacial area to react efficiently. The desired amidation reaction is slowed, giving the competing hydrolysis reaction more time to occur.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the agitation speed is sufficient to create a fine emulsion of the two phases. Baffling within the reactor is critical to prevent vortexing and promote effective mixing.

  • Hydrolysis of 3,4-Dichlorobenzoyl Chloride: This is the most significant side reaction.[1] The acid chloride readily reacts with water, especially under basic conditions, to form the inactive 3,4-dichlorobenzoic acid. At scale, localized "hot spots" or areas of poor mixing can dramatically accelerate this undesired pathway.

    • Solution:

      • Temperature Control: Maintain a strict reaction temperature of 0-5°C. The hydrolysis reaction rate is highly temperature-dependent.

      • Sub-surface Addition: Introduce the 3,4-dichlorobenzoyl chloride below the surface of the aqueous solution. This ensures it is immediately dispersed into the reaction medium rather than sitting on top where it has a large interface with the aqueous phase but limited access to the glycine.

      • Controlled Addition Rate: Do not add the acid chloride too quickly. A slow, controlled addition allows the heat of reaction to be managed effectively and ensures the glycine can compete successfully with water.

Question: I'm observing a large amount of 3,4-dichlorobenzoic acid in my crude product. How can I minimize this impurity?

Answer: The presence of 3,4-dichlorobenzoic acid is a direct result of the hydrolysis of your starting material, 3,4-dichlorobenzoyl chloride.[1] This indicates that the reaction between the acid chloride and water is outcompeting the desired reaction with glycine.

To minimize this, you must shift the kinetic balance to favor amidation over hydrolysis.

  • Enhance Amidation Rate: The rate of the desired Schotten-Baumann reaction is dependent on the concentration of the deprotonated glycine (glycinate). Ensure your pH is maintained in the optimal range (typically 10-11) throughout the acid chloride addition. A drop in pH will slow the amidation, allowing hydrolysis to dominate. Consider co-feeding your base (e.g., 50% NaOH) alongside the acid chloride to maintain a stable pH.

  • Suppress Hydrolysis Rate: As mentioned previously, low temperature is your primary tool. Running the reaction at 0°C instead of 10°C can significantly reduce the rate of hydrolysis. Furthermore, efficient mixing ensures the acid chloride is rapidly consumed by the glycine before it has a prolonged opportunity to react with water.[1]

G cluster_main Troubleshooting: Low Yield / High Impurity A Problem: Low Yield or High 3,4-Dichlorobenzoic Acid B Is mixing vigorous enough to create a fine emulsion? A->B C Is temperature strictly maintained at 0-5 °C? B->C Yes E Solution: Increase agitator speed. Check baffle configuration. B->E No D Is pH stable at 10-11 during addition? C->D Yes F Solution: Improve reactor cooling. Slow down addition rate. C->F No G Solution: Co-feed base with acid chloride. Calibrate pH probe. D->G No H High Yield & Purity Achieved D->H Yes E->B F->C G->D

Caption: Decision tree for troubleshooting low yield and high impurity issues.

Topic: Reaction Control and Safety

Question: The reaction is highly exothermic, and I'm struggling to control the temperature during the acid chloride addition. What are the risks and solutions?

Answer: Loss of thermal control is one of the most significant safety risks during scale-up.[4] The acylation reaction is exothermic, and a runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor breach.

Safety First: 3,4-Dichlorobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[6][7] It is also a lachrymator. Always handle this material in a well-ventilated area (e.g., a fume hood or walk-in hood for large quantities) using appropriate personal protective equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Chemical splash goggles and a face shield[8]

  • A lab coat or chemical-resistant apron[9]

Solutions for Thermal Management:

  • Slower Addition Rate: This is the most straightforward control measure. By extending the addition time, you reduce the rate of heat generation, allowing your reactor's cooling system to keep pace.

  • Dilution: Consider diluting the 3,4-dichlorobenzoyl chloride in a suitable, inert solvent (e.g., toluene or THF) before addition. This increases the total volume to be added, effectively forcing a slower addition of the reactive species and adding thermal mass to help absorb heat.

  • Jacket Cooling Capacity: Ensure your reactor's cooling system is adequate for the scale and the heat of reaction. Pre-chilling the jacket fluid to its lowest effective temperature before starting the addition is crucial.

Section 3: FAQs for Process Optimization

Q: What is the optimal method for product isolation at scale?

A: The product, being a carboxylic acid, is soluble in its salt form at high pH and insoluble in its acid form at low pH. This property is exploited for isolation.

  • Precipitation: After the reaction is complete, slowly and carefully add concentrated hydrochloric acid (HCl) to the reaction mixture while maintaining good agitation. The product will precipitate as a solid as the pH drops below ~3.

  • Filtration: Use a suitable large-scale filter, such as a Nutsche filter-dryer, to collect the solid product.

  • Washing:

    • Wash the filter cake thoroughly with cold water to remove inorganic salts (NaCl) and any residual glycine.

    • Follow with a wash using a non-polar organic solvent, such as heptane or petroleum ether. This wash is critical for removing unreacted 3,4-dichlorobenzoyl chloride and the 3,4-dichlorobenzoic acid byproduct, which has some solubility in these solvents.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Q: How can I effectively monitor the reaction's progress?

A: Visual inspection is unreliable at scale. You must use analytical techniques.

  • Thin Layer Chromatography (TLC): This is a quick method. A sample of the reaction mixture can be taken, quenched immediately in a vial containing dilute acid, extracted with ethyl acetate, and spotted on a TLC plate. The disappearance of the 3,4-dichlorobenzoyl chloride spot indicates the reaction is likely complete.

  • High-Performance Liquid Chromatography (HPLC): This is the most accurate method. It allows for the quantification of the starting material, product, and key impurities. Regular sampling (e.g., every 30 minutes) can generate a kinetic profile of the reaction, providing a definitive endpoint.

Section 4: Example Scale-Up Protocol (1 kg Target)

This protocol is provided as a template. All quantities should be verified in your laboratory before proceeding to this scale.

Table 1: Reagent Quantities and Parameters

ParameterValueMolesNotes
Glycine0.60 kg7.99 mol1.0 eq
3,4-Dichlorobenzoyl Chloride1.75 kg8.39 mol1.05 eq (Slight excess)
Sodium Hydroxide (50% w/w)~1.34 kg16.79 mol~2.1 eq (For glycine and HCl)
Water (Deionized)10 L-Solvent for glycine/NaOH
Hydrochloric Acid (37%)As needed-For precipitation (pH < 3)
Control Parameters
Reaction Temperature0-5 °C-Critical for minimizing hydrolysis
pH during addition10-11-Critical for amidation rate
Addition Time2-3 hours-Adjust based on cooling capacity

Step-by-Step Methodology:

  • Preparation: In a suitable reactor, dissolve the glycine (0.60 kg) and sodium hydroxide (~0.64 kg of 50% solution) in 10 L of deionized water. Cool the solution to 0-5°C with vigorous stirring.

  • Reaction: Begin a slow, sub-surface addition of 3,4-dichlorobenzoyl chloride (1.75 kg). Simultaneously, begin a co-feed of 50% sodium hydroxide solution (~0.70 kg) to maintain the pH between 10 and 11. Monitor the internal temperature closely and do not allow it to exceed 5°C.

  • Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0-5°C. Confirm the absence of starting material via HPLC or TLC.

  • Work-Up: Slowly add concentrated HCl to the reaction mixture. The product will begin to precipitate. Continue adding HCl until the pH of the slurry is 2-3.

  • Isolation: Filter the solid product. Wash the filter cake with 2 x 5 L of cold deionized water.

  • Purification: Wash the filter cake with 2 x 3 L of cold heptane to remove organic impurities.

  • Drying: Dry the white solid under vacuum at 50°C to a constant weight. Expected yield: 1.7-1.9 kg (85-95%).

References

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 3,4-Dichlorobenzoyl chloride. Link
  • ECHEMI. (2024).
  • Tokyo Chemical Industry. (2024). 3,4-Dichlorobenzoyl Chloride. Link
  • Gao, Y., et al. (2022). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Processes, 10(10), 2075. Link
  • Mori, T., et al. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 2(4), 1149-1157. Link
  • Cleanchem Laboratories LLP. (2021). Material Safety Data Sheets 3,4-DICHLOROBENZOYL CHLORIDE. Link
  • Fisher Scientific. (2021). Safety Data Sheet: 3,4-Dichlorobenzoyl chloride. Link
  • Ajinomoto Co., Inc. (2021). Method of producing n-acyl-amino group-containing compound.
  • Sun, J., et al. (2015). Process for preparing n-acyl amino acid salts.
  • Belokon, Y. N., et al. (2012). Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride, A Versatile Reagent for the Preparation of Tailor-Made α- And β-Amino Acids in an Enantiomerically Pure Form. Organic Process Research & Development, 16(5), 885-890. Link
  • Show, P. L., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 25(4), e202300676. Link
  • de Lasa, H., et al. (2019). Challenges of scaling up chemical processes (based on real life experiences). IntechOpen. Link
  • Walczak, R. J., & Wackett, L. P. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Microbiology, 12, 798418. Link
  • Sinfoo Biotech. (n.d.). This compound. Link
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. Link
  • Husson, G. P., et al. (1985). Glycine-directed peptide amidation: presence in rat brain of two enzymes that convert p-Glu-His-Pro-Gly-OH into p-Glu-His-Pro-NH2 (thyrotropin-releasing hormone). Proceedings of the National Academy of Sciences, 82(10), 3228-3232. Link
  • Adesis, Inc. (2021). How to deal with scale-up challenges of Chemistry? Prime Scholars. Link
  • Merkler, D. J. (1994). C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity. Enzyme and Microbial Technology, 16(6), 450-456. Link
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Link

Sources

Common pitfalls in handling 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Introduction

Welcome to the technical resource guide for this compound (CAS No. 17321-80-1). This molecule, an N-acylated derivative of glycine, is a valuable building block in medicinal chemistry and drug development. Its structure combines the rigidity of the dichlorinated aromatic ring with the flexibility and functional handles of an amino acid, making it a person of interest for synthesizing more complex molecules.[1]

However, like any specialized reagent, its successful use requires a nuanced understanding of its properties and reactivity. This guide is designed to serve as a first line of support for researchers, providing field-tested insights and solutions to common challenges encountered during its synthesis, handling, and application.

Compound Profile & Safety Overview

A solid understanding of the physicochemical properties is the foundation of successful experimentation.

PropertyValueSource
CAS Number 17321-80-1[2]
Molecular Formula C₉H₇Cl₂NO₃[3]
Molecular Weight 248.06 g/mol [3]
Appearance White to off-white solid (typical)N/A
Melting Point 135-139 °C[4]
pKa (Predicted) 3.41 ± 0.10[4]

General Safety Precautions: While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, related chlorinated aromatic acids are known to be irritants.[5][6][7][8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Avoid inhalation of dust and contact with skin and eyes.[7][9]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a practical question-and-answer format.

Section 1: Synthesis & Purification

Q1: I'm trying to synthesize this compound from glycine and 3,4-dichlorobenzoyl chloride, but my yield is consistently low. What's going wrong?

A1: This is a classic Schotten-Baumann reaction, and low yields typically stem from a few critical, competing reactions.[11] The primary culprit is often the hydrolysis of your starting acyl chloride and suboptimal pH control.

Causality:

  • Nucleophilicity vs. Hydrolysis: For the reaction to proceed, the amino group of glycine must be deprotonated to act as a nucleophile. However, the acyl chloride is highly susceptible to hydrolysis by hydroxide ions (OH⁻). The challenge is to maintain a pH high enough to deprotonate the glycine (~pKa₂ 9.6) without excessively accelerating the hydrolysis of the acyl chloride.

  • Reagent Purity: 3,4-dichlorobenzoyl chloride is moisture-sensitive. If it has been improperly stored, a significant portion may have already hydrolyzed to the unreactive 3,4-dichlorobenzoic acid.

Troubleshooting Workflow:

G start Low Yield Detected check_reagents 1. Verify Reagent Quality - Is acyl chloride fresh/properly stored? - Is glycine pure? start->check_reagents check_pH 2. Assess pH Control - Was pH monitored during addition? - Was base added slowly? check_reagents->check_pH Reagents OK solution_reagents Solution: Use fresh or newly opened acyl chloride. Consider titrating to confirm activity. check_reagents->solution_reagents Issue Found check_temp 3. Evaluate Temperature - Was the reaction kept cool (0-5 °C)? check_pH->check_temp pH Control OK solution_pH Solution: Maintain pH 9-10.5. Add acyl chloride and base simultaneously but separately to the glycine solution. check_pH->solution_pH Issue Found check_workup 4. Review Workup Protocol - Was the product lost during extraction? - Was acidification sufficient to precipitate the product? check_temp->check_workup Temp Control OK solution_temp Solution: Perform the reaction in an ice bath to slow hydrolysis of the acyl chloride. check_temp->solution_temp Issue Found solution_workup Solution: Acidify slowly to pH ~2-3. Chill to maximize precipitation. Wash with minimal ice-cold water. check_workup->solution_workup Issue Found

Caption: Troubleshooting decision tree for low-yield synthesis.

Q2: My purified product contains a significant amount of 3,4-dichlorobenzoic acid. How can I remove it?

A2: This is a common contamination issue arising from the hydrolysis of the acyl chloride. While their structures are similar, their solubility profiles can be exploited for purification.

  • Recrystallization: This is the most effective method. The target compound and the benzoic acid byproduct have different solubilities in many solvent systems.

    • Recommended Protocol: Try recrystallizing from an ethanol/water or acetone/water mixture. Dissolve the crude product in the minimum amount of hot ethanol or acetone, then slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation. The desired N-acylated glycine is often less soluble than the corresponding benzoic acid in such mixtures.

  • Aqueous Wash (Less Effective): If the product is isolated in an organic solvent after workup, you can try a careful wash with a dilute sodium bicarbonate (NaHCO₃) solution. The desired product, with a pKa around 3.4, will be partially deprotonated and may be lost to the aqueous layer. However, the 3,4-dichlorobenzoic acid (pKa ~3.8) is slightly less acidic but may be preferentially removed with careful pH control. This method risks significant product loss and is less reliable than recrystallization.

Section 2: Handling, Storage & Stability

Q3: Is this compound stable in solution? What conditions should I avoid?

A3: The primary stability concern for this compound is the hydrolysis of the amide bond. This reaction is catalyzed by both strong acid and strong base.[12][13][14]

  • Acidic Conditions: In the presence of strong acid (e.g., HCl, H₂SO₄) and heat, the amide bond can be hydrolyzed to yield glycine and 3,4-dichlorobenzoic acid.[12][14] While stable in mildly acidic conditions (pH 4-6) at room temperature for short periods, prolonged storage in acidic buffers should be avoided.

  • Basic Conditions: Strong basic conditions (pH > 10) will also promote hydrolysis via nucleophilic attack of hydroxide on the amide carbonyl.[14]

  • Recommendation: For long-term storage in solution, prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF and store them frozen (-20 °C or -80 °C) and desiccated. For aqueous experimental buffers, prepare solutions fresh and use them promptly. Avoid pH extremes.

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Protonation 1. Carbonyl Protonation Attack_H2O 2. Nucleophilic Attack by H₂O Protonation->Attack_H2O Cleavage_Acid 3. Amide Bond Cleavage Attack_H2O->Cleavage_Acid Products 3,4-Dichlorobenzoic Acid + Glycine Cleavage_Acid->Products Attack_OH 1. Nucleophilic Attack by OH⁻ Cleavage_Base 2. Amide Bond Cleavage Attack_OH->Cleavage_Base Deprotonation 3. Deprotonation of Carboxylic Acid Cleavage_Base->Deprotonation Deprotonation->Products Reactant 2-[(3,4-Dichlorobenzoyl)amino] acetic acid Reactant->Protonation H₃O⁺ Reactant->Attack_OH OH⁻

Caption: Simplified amide hydrolysis pathways.

Q4: What are the best practices for long-term storage of the solid compound?

A4: To ensure the integrity of the compound over time, store it under the following conditions:

  • Temperature: Room temperature is generally acceptable, but for long-term storage (>1 year), refrigeration (2-8 °C) is recommended.

  • Atmosphere: Store in a tightly sealed container to protect from moisture, which could lead to slow hydrolysis.

  • Light: While not highly photosensitive, storing it in an amber vial or in the dark is good practice to prevent any potential photodegradation.

Section 3: Solubility & Analytical Characterization

Q5: What solvents can I use to dissolve this compound?

A5: Due to the presence of both a polar carboxylic acid group and a nonpolar dichlorophenyl ring, solubility can be challenging.

SolventQualitative SolubilityRationale & Comments
DMSO, DMF SolubleStandard polar aprotic solvents for organic compounds. Ideal for preparing high-concentration stock solutions.
Methanol, Ethanol Moderately SolubleMay require gentle heating to fully dissolve.
Water (neutral pH) Very Sparingly SolubleThe hydrophobic dichlorophenyl group dominates, leading to low aqueous solubility.
Aqueous Base (e.g., 1M NaOH, NaHCO₃) SolubleThe carboxylic acid (pKa ~3.4) is deprotonated to its carboxylate salt, which is highly water-soluble.
Dichloromethane (DCM), Chloroform Sparingly SolubleGenerally poor solvents for this compound due to the polar carboxylic acid and amide groups.
Diethyl Ether, Hexanes InsolubleNonpolar solvents are unsuitable.

Q6: How can I confirm the identity and purity of my synthesized material?

A6: A combination of analytical techniques is recommended for full characterization.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best method for confirming both identity and purity.

    • Expected Mass: For the molecular formula C₉H₇Cl₂NO₃, the expected monoisotopic mass is [M-H]⁻ = 245.98 Da. The characteristic isotopic pattern of two chlorine atoms (a cluster of peaks at M, M+2, and M+4) is a definitive indicator.

    • Method: A standard reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid) typically provides good peak shape and separation from impurities.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation. In a solvent like DMSO-d₆, you should expect to see:

    • ~12.5 ppm (s, 1H): The carboxylic acid proton (broad singlet).

    • ~9.1 ppm (t, 1H): The amide N-H proton, coupled to the CH₂ group.

    • ~8.1 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.

    • ~7.9 ppm (dd, 1H): Aromatic proton between the two chlorine atoms.

    • ~7.7 ppm (d, 1H): Aromatic proton meta to the carbonyl group.

    • ~4.0 ppm (d, 2H): The glycine CH₂ protons, coupled to the N-H proton.

  • Melting Point: A sharp melting point within the expected range (135-139 °C) is a good indicator of high purity.[4] A broad or depressed melting range suggests the presence of impurities.

Protocol: Standard Synthesis via Schotten-Baumann Reaction

This protocol provides a robust starting point for the synthesis.

Materials:

  • Glycine (1.0 eq)

  • 3,4-Dichlorobenzoyl chloride (1.05 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Deionized Water

  • Diethyl Ether or DCM (for washing)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice Bath

Procedure:

  • Preparation: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve Glycine (1.0 eq) and NaOH (1.1 eq) in deionized water.

  • Reaction Setup: In a separate container, dissolve 3,4-Dichlorobenzoyl chloride (1.05 eq) in a minimal amount of a water-miscible solvent like THF or dioxane, or use it neat if it's a liquid. Prepare a solution of NaOH (1.1 eq) in water.

  • Controlled Addition: Add the 3,4-Dichlorobenzoyl chloride solution and the second NaOH solution dropwise and simultaneously to the stirring glycine solution over 30-45 minutes. Use two separate addition funnels. Monitor the pH and maintain it between 9 and 10.5. Ensure the internal temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

  • Workup - Extraction: Remove the reaction from the ice bath. Transfer the mixture to a separatory funnel and wash with diethyl ether or DCM (2 x volumes) to remove any unreacted acyl chloride and other nonpolar impurities. Discard the organic layers.

  • Workup - Precipitation: Return the aqueous layer to the flask and cool it in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH reaches ~2-3. A white precipitate should form.

  • Isolation: Keep the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of ice-cold water to remove salts. Dry the product under vacuum. For higher purity, recrystallize from an ethanol/water mixture as described in Q2.

  • Validation: Confirm product identity and purity using LC-MS, ¹H NMR, and melting point analysis.

References

  • Long, D. A., & Truscott, T. G. (1963). Peptide kinetics. Part 8.—Acid-catalyzed hydrolysis of N-acyl glycines. Transactions of the Faraday Society. [Link]
  • Barker, E. L., et al. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. PMC - PubMed Central. [Link]
  • Abd Rahman, N., et al. (2018). Hydrolysis of Glycylglycine in Subcritical Water Conditions.
  • Okimura, K., et al. (2003).
  • Lonza Bioscience. (n.d.).
  • Chem Service. (2018). SAFETY DATA SHEET: Bis(2,4-Dichlorophenoxy)acetic Acid. Chem Service. [Link]
  • Various Authors. (2021). Why did my amide synthesis does not work?.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dichlorophenylacetic acid. Thermo Fisher Scientific. [Link]
  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. AK Lectures. [Link]
  • Sinfoo Biotech. (n.d.). This compound. Sinfoo Biotech. [Link]
  • Herbst, R. L., & Clarke, H. T. (1934). acetylglycine. Organic Syntheses Procedure. [Link]
  • Das, M., & Das, A. (2018). Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. Essays in Biochemistry. [Link]
  • Reddit. (2021). wondering if anyone can help with the synthesis of the unnatural amino acid... r/OrganicChemistry. [Link]
  • PrepChem.com. (n.d.). Synthesis of A. 2-[(4-Phenylbenzoyl)amino]acetic acid. PrepChem.com. [Link]
  • PubChem. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. PubChem. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. [Link]
  • Bayryamov, S. G. (2019). SYNTHESIS OF GLYCINE ESTERS/AMIDES AS POTENTIAL BIODEGRADABLE ENGINE OIL ADDITIVES. Journal of Chemical Technology and Metallurgy. [Link]
  • Inagaki, M., et al. (2017). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. PubMed. [Link]
  • D'Oca, M. G. M., et al. (2016). Peptidines: Glycine-amidine-based oligomers for solution- and solid-phase synthesis. LSU Scholarly Repository. [Link]
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]
  • Local Pharma Guide. (n.d.). CAS NO. 17321-80-1 | this compound. Local Pharma Guide. [Link]
  • Vooturi, S., et al. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. [Link]
  • El-Sayed, M. A., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. [Link]
  • Kumar, A., et al. (2018).

Sources

Validation & Comparative

A Researcher's Guide to Confirming the Structure of Synthesized 2-[(3,4-Dichlorobenzoyl)amino]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds, rigorous structural confirmation is paramount to ensure the identity and purity of the target molecule. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid, a molecule of interest in various research and development pipelines. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The synthesis of N-acyl amino acids, such as this compound, involves the formation of an amide bond between a carboxylic acid and an amino acid.[1][2] The presence of the dichlorobenzoyl group introduces specific isotopic patterns that are particularly useful in mass spectrometric analysis. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis in providing unambiguous structural confirmation.

Comparative Analysis of Structural Confirmation Techniques

A multi-faceted analytical approach is essential for the unequivocal structural determination of synthesized organic molecules. Each technique provides a unique piece of the structural puzzle, and their combined application offers a robust and self-validating confirmation.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed information on the chemical environment of hydrogen and carbon atoms, including connectivity and stereochemistry.Provides a complete structural map of the molecule. Essential for confirming the formation of the amide bond.[3][4]Can be less sensitive for quaternary carbons. Complex spectra may require advanced 2D techniques for full interpretation.
FTIR Spectroscopy Identification of functional groups present in the molecule.Excellent for confirming the presence of key functional groups like C=O (carbonyl) and N-H (amide) bonds.[5][6]Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry Determination of the molecular weight and fragmentation pattern of the molecule.Highly sensitive, providing the molecular formula and characteristic isotopic patterns for halogenated compounds.[7][8][9]Fragmentation can sometimes be complex to interpret. Does not provide direct information on atom connectivity.
Elemental Analysis Determination of the percentage composition of elements (C, H, N) in the compound.Confirms the empirical formula of the synthesized compound.[10][11][12][13][14]Does not provide information on the molecular structure or isomerism. Requires a highly pure sample.
Experimental Workflows and Methodologies

A logical and systematic workflow is crucial for efficient and accurate structural confirmation. The following diagram illustrates the recommended analytical workflow for the synthesized this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS EA Elemental Analysis Purification->EA

Caption: Recommended experimental workflow for the synthesis and structural confirmation of this compound.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3,4-Dichlorobenzoyl chloride

  • Glycine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Suitable organic solvent (e.g., Dichloromethane)

  • Water

Procedure:

  • Dissolve glycine in an aqueous solution of sodium hydroxide.

  • In a separate flask, dissolve 3,4-Dichlorobenzoyl chloride in a suitable organic solvent.

  • Slowly add the 3,4-Dichlorobenzoyl chloride solution to the glycine solution with vigorous stirring, maintaining a basic pH.

  • Continue stirring for a specified period at room temperature to allow the reaction to complete.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the product by recrystallization from a suitable solvent system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent structure, including the formation of the amide bond and the substitution pattern of the aromatic ring.

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4]

¹H NMR Analysis:

  • Expected Signals:

    • Aromatic protons on the dichlorophenyl ring. The splitting pattern will confirm the 3,4-substitution.

    • Methylene protons (-CH₂-) of the glycine moiety.

    • Amide proton (-NH-). The chemical shift and coupling to the methylene protons are diagnostic for amide bond formation.[15][16]

¹³C NMR Analysis:

  • Expected Signals:

    • Carbonyl carbon of the amide.

    • Carbonyl carbon of the carboxylic acid.

    • Aromatic carbons. The number of signals and their chemical shifts will confirm the substitution pattern.

    • Methylene carbon of the glycine moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent.

Expected Characteristic Peaks:

  • N-H stretch: Around 3300 cm⁻¹ (amide).[17]

  • C=O stretch (amide): Around 1650 cm⁻¹.[17]

  • C=O stretch (carboxylic acid): Around 1700 cm⁻¹.

  • C-Cl stretch: In the fingerprint region (typically below 800 cm⁻¹).[18]

  • Aromatic C-H and C=C stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the presence of two chlorine atoms.

Technique: Electrospray Ionization (ESI) or another soft ionization technique is recommended to observe the molecular ion peak.

Expected Observations:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a cluster of peaks for the molecular ion due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).[8][9]

  • Isotopic Pattern: For a compound with two chlorine atoms, the expected isotopic pattern for the molecular ion will be a trio of peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 9:6:1.[9][19] This provides strong evidence for the presence of two chlorine atoms.

  • Fragmentation Pattern: The fragmentation pattern can provide additional structural information. Common fragmentation pathways for N-acyl amino acids include cleavage of the amide bond.[20]

Elemental Analysis

Objective: To determine the empirical formula by measuring the mass percentages of carbon, hydrogen, and nitrogen.[10][11][13]

Procedure: A small, accurately weighed amount of the highly purified sample is subjected to combustion analysis.

Expected Results for C₉H₇Cl₂NO₃ (Molecular Weight: 248.06 g/mol ):

  • Carbon: ~43.58%

  • Hydrogen: ~2.85%

  • Nitrogen: ~5.65%

The experimentally determined percentages should be within ±0.4% of the theoretical values to confirm the empirical formula.[14]

Logical Framework for Structural Confirmation

The confirmation of the structure of this compound relies on the convergence of data from multiple, independent analytical techniques.

logical_framework Target Target Structure This compound NMR NMR Data (Connectivity, Amide Bond) Target->NMR predicts FTIR FTIR Data (Functional Groups) Target->FTIR predicts MS MS Data (Molecular Weight, Isotopic Pattern) Target->MS predicts EA Elemental Analysis (Empirical Formula) Target->EA predicts NMR->Target confirms FTIR->Target confirms MS->Target confirms EA->Target confirms

Caption: Logical relationship between predicted and experimental data for structural confirmation.

By systematically applying these analytical techniques and comparing the experimental data with the expected values for the target structure, researchers can confidently confirm the successful synthesis of this compound. This rigorous approach ensures the reliability of subsequent biological or chemical studies involving this compound.

References

  • Stoichiometry: Elemental Analysis. (n.d.).
  • What is elemental analysis? - Flexi answers - CK-12. (n.d.).
  • Determining the Empirical Formula from an Elemental Analysis - ChemCollective. (n.d.).
  • Using NMR to observe the restricted rotation in amide bonds - Nanalysis. (2023, March 20).
  • Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity - MDPI. (n.d.).
  • A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - RSC Publishing. (2017, June 14).
  • 6.8: Calculating Empirical Formulas for Compounds - Chemistry LibreTexts. (2025, July 31).
  • 3.2 Determining Empirical and Molecular Formulas. (n.d.).
  • Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC - NIH. (n.d.).
  • A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing). (n.d.).
  • N-Acylamides - Wikipedia. (n.d.).
  • 7.5 High Resolution NMR Spectroscopy. (n.d.).
  • Nonlinear optical and antimicrobial activity of N-acyl glycine derivatives - ResearchGate. (n.d.).
  • 24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. (2021, July 31).
  • Mass spectra of halogenostyrylbenzoxazoles | Request PDF - ResearchGate. (n.d.).
  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29).
  • mass spectra - the M+2 peak - Chemguide. (n.d.).
  • Mass spectrometry analysis of multiple halogen atoms - ECHEMI. (n.d.).
  • FT-IR spectra of (a) pure glycine, (b) F-Gly NPs, (c) F-GlyMTX NPs, and (d) pure MTX. - ResearchGate. (n.d.).
  • The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides - ResearchGate. (2025, August 6).
  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. (2024, February 28).
  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening - MDPI. (2023, December 5).

Sources

A Comparative Analysis of 2-[(3,4-Dichlorobenzoyl)amino]acetic Acid and Other Dichlorobenzoyl Derivatives in Modulating Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Lab Name], Senior Application Scientist

This guide provides a comprehensive comparative analysis of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid, a notable dichlorobenzoyl derivative, against its structural analogs. We will delve into its physicochemical properties, biological activities, and the underlying structure-activity relationships that govern its function. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research who are working with or exploring the potential of dichlorobenzoyl-based compounds.

Introduction: The Versatile Dichlorobenzoyl Scaffold

The dichlorobenzoyl scaffold is a privileged structure in the fields of medicinal chemistry and agrochemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of chlorine atoms on the benzoyl ring, coupled with various conjugated moieties, gives rise to a diverse array of pharmacological and physiological effects. At the heart of our investigation is this compound, also known as N-(3,4-dichlorobenzoyl)glycine. This guide aims to provide a detailed comparison of this compound with other dichlorobenzoyl derivatives, focusing on their application as plant growth regulators. Our objective is to elucidate the subtle yet critical structural modifications that dictate their biological efficacy.

Physicochemical Properties: A Prelude to Biological Function

The biological activity of a compound is intrinsically linked to its physicochemical properties. Parameters such as lipophilicity (logP), acidity (pKa), and solubility are critical determinants of a molecule's ability to traverse biological membranes, reach its target site, and engage in meaningful molecular interactions.

For dichlorobenzoyl derivatives, the position of the chlorine atoms significantly influences these properties. The 3,4-dichloro substitution pattern, as seen in our primary compound of interest, imparts a specific electronic and steric profile that is distinct from other disubstituted analogs (e.g., 2,4-dichloro, 2,6-dichloro).

Table 1: Comparative Physicochemical Properties of Dichlorobenzoyl Derivatives

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Predicted logP
Analyte This compoundC9H7Cl2NO3248.062.3
Derivative A 2-[(2,4-Dichlorobenzoyl)amino]acetic acidC9H7Cl2NO3248.062.3
Derivative B 2-[(2,6-Dichlorobenzoyl)amino]acetic acidC9H7Cl2NO3248.062.3

Note: The predicted logP values are computationally derived and serve as an estimation of lipophilicity.

Comparative Biological Activity: Plant Growth Regulation

Dichlorobenzoyl derivatives have been notably investigated for their effects on plant growth and development. This compound, in particular, has been identified as a plant growth regulator. The following sections will compare its activity with other derivatives, supported by experimental data.

Experimental Protocol: Seed Germination and Root Elongation Assay

To quantitatively assess the plant growth-regulating effects of these compounds, a standardized seed germination and root elongation assay is employed. This protocol is designed to be a self-validating system, with clear endpoints and controls.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, cress, or lettuce)

  • Petri dishes (90 mm)

  • Filter paper (Whatman No. 1)

  • Test compounds (this compound and its derivatives)

  • Solvent (e.g., DMSO)

  • Growth medium (e.g., Murashige and Skoog medium)

  • Incubator or growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in DMSO. Serially dilute the stock solutions with the growth medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects plant growth (typically <0.1%).

  • Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination. This can be achieved by washing the seeds with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash with a 1% sodium hypochlorite solution, and finally rinsing with sterile distilled water.

  • Plating: Place a sterile filter paper in each Petri dish. Pipette a fixed volume (e.g., 5 mL) of the respective test solution or control medium onto the filter paper.

  • Sowing: Evenly distribute a predetermined number of sterilized seeds (e.g., 20-30) onto the filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Data Collection: After a defined period (e.g., 5-7 days), measure the percentage of seed germination and the primary root length of the seedlings.

  • Data Analysis: Calculate the average germination rate and root length for each treatment. Compare the results of the test compounds to the control group to determine the extent of growth inhibition or promotion.

Causality Behind Experimental Choices:

  • Model Plant Species: Arabidopsis thaliana is often chosen due to its small size, short life cycle, and well-characterized genetics.

  • Sterilization: This step is crucial to ensure that the observed effects are due to the test compounds and not microbial activity.

  • Controlled Environment: Consistent light and temperature are essential for reproducible plant growth and to minimize variability between experiments.

Seed_Germination_Assay_Workflow A Prepare Test Solutions (Dichlorobenzoyl Derivatives) C Plating (Petri Dish with Filter Paper) A->C B Seed Sterilization D Sowing Seeds B->D C->D E Incubation (Controlled Environment) D->E F Data Collection (Germination %, Root Length) E->F G Data Analysis F->G SAR_Analysis cluster_0 Dichlorobenzoyl Scaffold cluster_1 Impact on Biological Activity Benzoyl_Ring Benzoyl Ring Cl1 Cl Benzoyl_Ring->Cl1 Substitution Pattern Cl2 Cl Benzoyl_Ring->Cl2 Amino_Acid Amino Acid Moiety (e.g., Glycine) Benzoyl_Ring->Amino_Acid Conjugation Target_Binding Target Binding Affinity Cl1->Target_Binding Steric & Electronic Effects Amino_Acid->Target_Binding Anchoring Group Activity Biological Activity (e.g., Plant Growth Regulation) Target_Binding->Activity Physicochemical_Properties Physicochemical Properties (logP, pKa) Physicochemical_Properties->Activity

Caption: Key structural features influencing the biological activity of dichlorobenzoyl derivatives.

Conclusion and Future Perspectives

This comparative analysis underscores the importance of the chlorine substitution pattern on the benzoyl ring in dictating the biological activity of dichlorobenzoyl derivatives in the context of plant growth regulation. The 3,4-dichloro substitution in this compound appears to confer a higher degree of activity compared to other disubstituted analogs.

Future research should focus on a broader range of derivatives to further elucidate the SAR. This could include exploring different amino acid conjugates and alternative substitution patterns on the benzoyl ring. A deeper understanding of the molecular targets of these compounds will also be crucial for their rational design and optimization for specific applications in agriculture and beyond.

References

  • Espacenet.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Biological Activity of N-(3,4-dichlorobenzoyl)glycine and Structurally Related Analogs

Introduction: The Versatile N-Acyl Glycine Scaffold

N-acylglycines, a class of compounds characterized by an acyl group linked to the amino acid glycine, represent a fascinating and versatile scaffold in medicinal chemistry and chemical biology.[1][2] These molecules, including the endogenous metabolite N-benzoylglycine (hippuric acid), are products of the glycine conjugation pathway, a critical Phase II detoxification process primarily occurring in the liver and kidneys.[3][4] This pathway enzymatically links glycine to various acyl-CoA substrates, facilitating their excretion and mitigating potential toxicity.[3][5]

The synthetic accessibility of N-acylglycines allows for extensive structural modifications, particularly on the aromatic ring of the benzoyl group.[6][7] This has led to the exploration of numerous derivatives for a range of therapeutic applications. The addition of electron-withdrawing substituents, such as halogens, onto the benzoyl ring has been shown to significantly enhance the biological activity of these compounds, a key principle in structure-activity relationship (SAR) studies.[1][6][7] This guide focuses on N-(3,4-dichlorobenzoyl)glycine, a di-halogenated derivative, and compares its putative biological activities with its parent compound and other key analogs. We will explore its potential as an enzyme inhibitor and modulator of cellular pathways, grounded in the established effects of related structures.

Structure-Activity Relationship (SAR): The Impact of Benzoyl Ring Substitution

The biological profile of an N-benzoyl glycine derivative is profoundly influenced by the nature and position of substituents on its aromatic ring. The core principle revolves around how these modifications alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

dot

Caption: Logical flow of structure-activity relationships for N-benzoyl glycine analogs.

Studies have consistently demonstrated that incorporating electron-withdrawing groups, particularly halogens, can substantially increase biological potency.[6][7] For instance, research on structurally related N-benzylic substituted glycine sulfonamides as inhibitors of diacylglycerol lipase (DAGL) revealed that a 3,4-dichlorobenzyl substitution resulted in a 4-fold greater potency than a 4-chlorobenzyl group and a >25-fold increase over a 3-chlorobenzyl substituent.[8] This highlights the critical role of both the electronic nature and the specific substitution pattern on the aromatic ring in dictating target engagement. Therefore, it is mechanistically plausible to posit that N-(3,4-dichlorobenzoyl)glycine would exhibit significantly enhanced biological activity compared to its unsubstituted or mono-chlorinated counterparts.

Comparative Biological Activity Profile

Based on the established SAR principles and data from related compounds, this section compares the putative biological activities of N-(3,4-dichlorobenzoyl)glycine with key analogs. The primary activities of interest for this class of compounds include enzyme inhibition and modulation of mitochondrial function.

CompoundStructureKey Substituent(s)Predicted Primary Biological ActivitiesRationale / Supporting Evidence
N-Benzoyl)glycine (Hippuric Acid)Benzoyl ring attached to glycineNone (Unsubstituted)Baseline metabolic substrate; Low intrinsic inhibitory activity.Endogenous metabolite formed via glycine conjugation for detoxification and excretion.[2][3][9]
N-(4-chlorobenzoyl)glycine 4-Chloro (mono-halogen)Moderate enzyme inhibition; Potential for inducing mitochondrial stress.Single electron-withdrawing group expected to confer inhibitory activity greater than the unsubstituted parent compound.[6][10]
N-(3,4-dichlorobenzoyl)glycine 3,4-Dichloro (di-halogen)Potent enzyme inhibition (e.g., GLYAT, lipases); Significant induction of mitochondrial dysfunction and ROS production. The presence of two strong electron-withdrawing groups is predicted to substantially increase target affinity and biological potency, as seen in analogous inhibitor series.[8][11]
N-(4-methoxybenzoyl)glycine 4-Methoxy (electron-donating)Altered target specificity; Potential anti-inflammatory effects through different mechanisms (e.g., COX inhibition).Electron-donating groups can change the mode of interaction with biological targets, potentially reducing affinity for some enzymes while gaining affinity for others.[12]

Key Mechanistic Pathways & Experimental Workflows

Glycine Conjugation Pathway and Its Inhibition

N-(3,4-dichlorobenzoyl)glycine is structurally analogous to the natural substrates of the glycine conjugation pathway. This pathway is executed by the enzyme Glycine N-Acyltransferase (GLYAT), which resides in the mitochondrial matrix.[3][13] It catalyzes the transfer of an acyl group from an acyl-CoA thioester to the amino group of glycine.[14] Compounds with high affinity for GLYAT can act as competitive or irreversible inhibitors, disrupting the metabolism of both xenobiotics and endogenous molecules.[15]

dot

Glycine_Conjugation_Pathway cluster_inputs Substrates cluster_enzyme Mitochondrial Enzymes cluster_outputs Products BenzoicAcid Benzoic Acid (or analog) ACSM2B ACSM2B (Acyl-CoA Synthetase) BenzoicAcid->ACSM2B Glycine Glycine GLYAT GLYAT (Glycine N-Acyltransferase) Glycine->GLYAT ATP ATP, CoA-SH ATP->ACSM2B BenzoylCoA Benzoyl-CoA ACSM2B->BenzoylCoA Activation HippuricAcid N-Benzoyl Glycine (Hippuric Acid) GLYAT->HippuricAcid Conjugation BenzoylCoA->GLYAT Excretion Urinary Excretion HippuricAcid->Excretion Inhibitor N-(3,4-dichlorobenzoyl)glycine (Putative Inhibitor) Inhibitor->GLYAT Inhibition

Caption: Overview of the mitochondrial glycine conjugation pathway and the putative point of inhibition.

Induction of Mitochondrial Dysfunction

Mitochondria are central to cellular energy production and are also primary targets for many xenobiotic compounds.[16][17] Mitochondrial dysfunction is a key indicator of cellular toxicity and can be assessed by measuring several parameters, including the mitochondrial membrane potential (ΔΨm) and the production of reactive oxygen species (ROS).[18] A loss of ΔΨm is an early hallmark of mitochondrial disruption and apoptosis.[16] This is often coupled with an increase in ROS, which are damaging byproducts of a dysfunctional electron transport chain.

dot

Mitochondrial_Health_Workflow cluster_assays Parallel Assays cluster_ros ROS Detection cluster_mmp Membrane Potential (ΔΨm) start Seed Cells in Microplate treat Treat with Compounds: - N-(3,4-dichlorobenzoyl)glycine - Analogs - Vehicle Control start->treat incubate Incubate (Time Course) treat->incubate stain_ros Stain with DCFH-DA incubate->stain_ros stain_mmp Stain with JC-1 or TMRM incubate->stain_mmp read_ros Measure Fluorescence (Plate Reader / Microscopy) stain_ros->read_ros analyze Data Analysis: - Calculate % ROS Increase - Quantify ΔΨm Depolarization read_ros->analyze read_mmp Measure Fluorescence (Red/Green Ratio for JC-1) stain_mmp->read_mmp read_mmp->analyze

Caption: Experimental workflow for assessing compound-induced mitochondrial dysfunction.

Detailed Experimental Protocols

Protocol 1: In Vitro Glycine N-Acyltransferase (GLYAT) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against GLYAT by measuring the rate of Coenzyme A (CoA-SH) release.[15]

1. Principle: GLYAT catalyzes the reaction between an acyl-CoA (e.g., Benzoyl-CoA) and glycine, producing N-acyl-glycine and free CoA-SH. The released CoA-SH reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.

2. Materials:

  • Purified recombinant human GLYAT enzyme.

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Substrates: Benzoyl-CoA (stock in water), Glycine (stock in water).

  • DTNB Reagent: 10 mM DTNB in assay buffer.

  • Test Compounds: N-(3,4-dichlorobenzoyl)glycine and analogs, dissolved in DMSO.

  • 96-well clear microplate.

  • Microplate spectrophotometer.

3. Methodology:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 1 mM, diluted to create a 10-point curve.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture as follows:

    • 80 µL Assay Buffer

    • 10 µL Glycine (final concentration 20 mM)

    • 10 µL DTNB Reagent (final concentration 1 mM)

    • 2 µL Test Compound dilution (or DMSO for vehicle control)

    • 2 µL GLYAT enzyme (final concentration ~2 µ g/well )

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Benzoyl-CoA (final concentration 80 µM) to each well.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 412 nm every 30 seconds for 15-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the rates of the compound-treated wells to the vehicle control wells to determine the percent inhibition.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This protocol quantifies changes in mitochondrial membrane potential, a key indicator of mitochondrial health.[16][17]

1. Principle: JC-1 is a ratiometric fluorescent dye that exists as green-fluorescent monomers at low membrane potentials (in depolarized mitochondria) and forms red-fluorescent "J-aggregates" at high membrane potentials (in healthy, polarized mitochondria). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

2. Materials:

  • Adherent cells (e.g., HepG2 human liver cancer cells).

  • Cell culture medium (e.g., DMEM).

  • Test Compounds and Vehicle Control (DMSO).

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): A positive control for depolarization.

  • JC-1 Dye Solution: 5 µg/mL in warm cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader or fluorescence microscope.

3. Methodology:

  • Cell Seeding: Seed cells into a 96-well black plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of test compounds, vehicle control, or FCCP (e.g., 10 µM for positive control). Incubate for the desired treatment period (e.g., 4, 12, or 24 hours).

  • JC-1 Staining:

    • After treatment, gently wash the cells once with warm PBS.

    • Add 100 µL of the JC-1 Dye Solution to each well.

    • Incubate the plate for 20-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells twice with 100 µL of warm PBS to remove excess dye. After the final wash, add 100 µL of PBS or culture medium to each well.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence using a plate reader.

    • J-aggregates (Red): Excitation ~560 nm, Emission ~595 nm.

    • Monomers (Green): Excitation ~485 nm, Emission ~530 nm.

  • Data Analysis:

    • Calculate the ratio of red fluorescence to green fluorescence for each well.

    • Normalize the ratios of the treated wells to the vehicle control wells. A decrease in this ratio signifies mitochondrial depolarization.

Protocol 3: Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA

This protocol measures the intracellular generation of ROS, a common consequence of mitochondrial dysfunction.[19][20]

1. Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS (primarily hydrogen peroxide), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21]

2. Materials:

  • Adherent cells (e.g., HepG2).

  • Cell culture medium.

  • Test Compounds and Vehicle Control (DMSO).

  • H₂O₂ or Menadione: Positive controls for ROS induction.

  • DCFH-DA Stock Solution: 10 mM in DMSO.

  • DCFH-DA Working Solution: Dilute stock to 10 µM in serum-free medium just before use.

  • Phosphate-Buffered Saline (PBS).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader.

3. Methodology:

  • Cell Seeding: Seed cells in a 96-well black plate and incubate for 24 hours as described in Protocol 2.

  • Compound Treatment: Treat cells with test compounds, vehicle, or a positive control for the desired duration.

  • Probe Loading:

    • After treatment, remove the medium and wash the cells once with warm PBS.

    • Add 100 µL of the 10 µM DCFH-DA working solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and gently wash the cells twice with warm PBS to remove any extracellular probe. Add 100 µL of PBS to each well.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity of treated wells to that of the vehicle control wells. An increase in fluorescence indicates an increase in cellular ROS levels.

Conclusion

N-(3,4-dichlorobenzoyl)glycine represents a synthetically accessible derivative of the N-acyl glycine scaffold with a high potential for potent biological activity. Based on established structure-activity relationships, the 3,4-dichloro substitution on the benzoyl ring is predicted to significantly enhance its inhibitory capacity against enzymes like GLYAT and increase its potential for inducing cellular stress, particularly through mitochondrial-mediated pathways. The provided experimental protocols offer a robust framework for researchers to systematically evaluate and compare the biological effects of N-(3,4-dichlorobenzoyl)glycine against its structural analogs. This comparative approach is essential for elucidating the precise mechanisms of action and for identifying promising lead compounds for further development in drug discovery programs.

References

  • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297–312. [Link]
  • Portland Press. (n.d.). Assessing mitochondrial dysfunction in cells. Biochemical Journal. [Link]
  • Dikalov, S. I., & Harrison, D. G. (2014). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association.
  • Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools.
  • Ferreira, I. M., et al. (2019). Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood. Oxidative Medicine and Cellular Longevity. [Link]
  • JoVE. (2022). Total Reactive Oxygen Species Detection. YouTube. [Link]
  • Bio-protocol. (2017). Measurement of Reactive Oxygen Species. [Link]
  • International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]
  • Gregersen, N., et al. (1986). Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver. Biochemical Medicine and Metabolic Biology, 35(2), 210-218. [Link]
  • James, M. O., & Bend, J. R. (1978). A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit. Biochemical Journal, 172(2), 285–291. [Link]
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]
  • James, M. O., & Bend, J. R. (1978). A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit. Biochemical Journal, 172(2), 285–291. [Link]
  • van der Westhuizen, F. H., et al. (2018). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. Metabolites, 8(4), 73. [Link]
  • Badenhorst, C. P. S., et al. (2023). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. Computational and Structural Biotechnology Journal, 21, 1361-1371. [Link]
  • Beula, G. M., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
  • El-Sayed, M. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(1), 45-58. [Link]
  • ResearchGate. (n.d.). Functionalization of N‐benzoyl glycine 1 a and Boc‐Leu‐Gly‐OH 2 a. [Link]
  • van der Sluis, R., et al. (2015). The glycine deportation system and its pharmacological consequences. FEBS Letters, 589(24 Pt A), 3777-3783. [Link]
  • Christensen, M. V., et al. (2024).
  • Wikipedia. (n.d.). Hippuric acid. [Link]
  • American Chemical Society. (2023). Hippuric acid. [Link]
  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3121. [Link]
  • Matos, M. J., et al. (2015). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 20(10), 18360-18374. [Link]
  • PubChem. (n.d.). N-(4-Chlorobenzoyl)glycine. [Link]
  • Yang, J., et al. (2021). Nitric Oxide Inhibition of Glycyl Radical Enzymes and Their Activases. Journal of the American Chemical Society, 143(30), 11688–11702. [Link]
  • Ghamari, M., et al. (2023).
  • ResearchGate. (n.d.).
  • Liu, J., et al. (2022).
  • Yoneda, Y., et al. (1993). Differential inhibition by glycine antagonists of Mg(2+)- and glycine-induced [3H]N-(1-[2-thienyl]cyclohexyl)-3,4-piperidine binding. Journal of Neurochemistry, 60(2), 634-645. [Link]
  • Yoon, K. S., et al. (2011). Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels. Journal of Neurochemistry, 118(4), 571-580. [Link]
  • Tan, A. C., et al. (2006). Chemical substructures that enrich for biological activity.
  • Badenhorst, C. P., et al. (2016). Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study. PLoS ONE, 11(12), e0167309. [Link]
  • Miller, T. J., & Schnellmann, R. G. (1993). Cytoprotection by inhibition of chloride channels: the mechanism of action of glycine and strychnine. Life Sciences, 53(24), 1837-1844. [Link]
  • Liu, J., et al. (2022).
  • Knisatschek, H., & Bauer, K. (1986). Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone.
  • Nichols, A. C., & Yielding, K. L. (1998). Anticonvulsant activity of 4-urea-5,7-dichlorokynurenic acid derivatives that are antagonists at the NMDA-associated glycine binding site.
  • Practical organic pharmaceutical chemistry III. (2024). Lab 5 Synthesis of Benzoyl Glycine. [Link]
  • Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. [Link]

Sources

A Senior Scientist's Guide to Validating the Purity of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of drug development, the characterization of any new chemical entity or intermediate is foundational to its potential. The purity of a compound like 2-[(3,4-Dichlorobenzoyl)amino]acetic acid is not a mere checkbox; it is a critical determinant of reaction efficiency, downstream product quality, and ultimately, biological safety. This guide provides a comprehensive framework for researchers to validate the purity of this specific molecule, moving beyond simple protocols to explain the scientific rationale behind a robust, multi-technique validation strategy.

The Analytical Imperative: Anticipating the Impurity Profile

A sound analytical strategy begins with understanding the chemistry of the target molecule. This compound is typically synthesized via the acylation of glycine with 3,4-dichlorobenzoyl chloride. This reaction pathway immediately suggests a profile of potential impurities that our methods must be able to detect and resolve:

  • Unreacted Starting Materials: Residual glycine and 3,4-dichlorobenzoic acid (from hydrolysis of the acid chloride).

  • Reaction Byproducts: Potential for di-acylation or other side-reactions.

  • Process-Related Impurities: Residual solvents, reagents, or catalysts used during the synthesis and purification.

  • Degradation Products: Compounds that may form over time due to instability.

A single analytical method is rarely sufficient to address this chemical diversity. Therefore, a self-validating system employs orthogonal techniques—methods that measure the same attribute (purity) through different physicochemical principles—to build a high-confidence purity profile.

Core Techniques: A Comparative Analysis

We will focus on three indispensable techniques for small molecule analysis: High-Performance Liquid Chromatography (HPLC) for quantification, Nuclear Magnetic Resonance (NMR) for identity and structural verification, and Mass Spectrometry (MS) for impurity identification.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity assessment in the pharmaceutical industry.[1] Its strength lies in its ability to separate a mixture into its individual components and provide precise quantification. For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice.

Causality Behind the Choice: The molecule has a non-polar dichlorobenzoyl group and a more polar amino acid tail, making it ideal for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution, starting with a high concentration of aqueous mobile phase and ramping up the organic component (e.g., acetonitrile), is crucial. This ensures that highly polar impurities (like glycine) elute early, while the main compound and any non-polar byproducts are effectively retained and separated. UV detection is ideal, as the benzoyl ring provides a strong chromophore for sensitive detection. This entire process is governed by principles outlined in pharmacopeial chapters like USP <621>.[2][3][4]

Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter

While HPLC excels at quantification, ¹H NMR spectroscopy provides unequivocal proof of identity.[5] It offers a detailed structural fingerprint of the molecule. For our target compound, the ¹H NMR spectrum should show distinct signals for the aromatic protons, the amide proton, and the methylene (CH₂) protons of the glycine backbone. The presence of any unexpected signals would immediately indicate an impurity.

Furthermore, NMR can be used for absolute quantification (qNMR) without the need for a specific reference standard of the analyte.[6][7] By adding a certified internal standard of known concentration, the purity of the target compound can be calculated directly from the ratio of their signal integrals.[8] This makes qNMR a powerful, orthogonal technique to HPLC for purity assignment.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Impurity Investigator

When HPLC analysis reveals unknown impurity peaks, LC-MS is the premier tool for their identification.[10] As the HPLC separates the components, the eluent is fed directly into a mass spectrometer. The MS provides the molecular weight of each eluting peak with high precision.[11] This data is invaluable for proposing the molecular formula and potential structure of an unknown impurity, which is a critical step in understanding the reaction and ensuring product safety, as mandated by guidelines on impurity profiling.[12]

Logical Workflow for Comprehensive Purity Validation

validation_workflow cluster_start Initial Analysis cluster_quant Quantification & Profiling cluster_id Identification cluster_end Final Assessment Sample Sample of this compound NMR_ID ¹H NMR Analysis Sample->NMR_ID Confirm Identity HPLC RP-HPLC Purity Assay NMR_ID->HPLC Identity Confirmed Decision Unknown Peaks > 0.1%? HPLC->Decision LCMS LC-MS for Impurity ID Decision->LCMS Yes Pass Sample Purity Validated Decision->Pass No Investigate Identify Impurity & Re-purify LCMS->Investigate

Caption: Integrated workflow for identity, quantification, and impurity identification.

Comparative Performance Data

The following table summarizes the expected performance of each technique in the context of this analysis.

Parameter Reverse-Phase HPLC (UV) ¹H NMR Spectroscopy Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Function Quantitative Purity & Impurity ProfilingStructural Confirmation & IdentityImpurity Identification & Structural Elucidation
Typical Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Very High (ng/mL to pg/mL)
Specificity High (Chromatographic Resolution)Absolute (Unique Structural Fingerprint)Very High (Mass-to-Charge Ratio)
Quantification Excellent (Relative % Area)Excellent (Absolute via qNMR)Good (Semi-quantitative without standards)
Key Advantage Robust, precise, and the industry standard for routine quality control.[13]Unequivocal identity confirmation; no analyte-specific reference needed for qNMR.[5]Unmatched ability to identify unknown trace-level impurities.[14]
Limitation Requires a reference standard for absolute quantification; cannot identify unknowns.Lower sensitivity than chromatographic methods.Response can be non-linear and vary between compounds, making quantification complex.

Experimental Protocols

Adherence to validated procedures is essential for reproducible results. International Council for Harmonisation (ICH) guidelines, such as ICH Q2(R1), provide a framework for validating analytical procedures.[15][16][17]

Protocol 1: Purity Determination by RP-HPLC

This protocol is designed to provide excellent separation of the target compound from potential starting materials and byproducts.

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: An acidic modifier improves peak shape for acidic analytes and ensures consistent ionization.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both phases through a 0.22 µm filter and degas thoroughly.

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh and dissolve the sample in Diluent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

    • UV Detection Wavelength: 245 nm. Rationale: This wavelength should correspond to a high absorbance maximum for the dichlorobenzoyl chromophore.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 10 90
      20.0 10 90
      20.1 70 30

      | 25.0 | 70 | 30 |

  • Data Analysis:

    • Integrate all peaks detected.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.

HPLC Analysis Workflow

hplc_protocol cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Mobile Phases (A & B) C Equilibrate HPLC System A->C B Prepare Sample Solution (0.5 mg/mL) D Inject Sample (5 µL) B->D C->D E Run Gradient Program D->E F Detect at 245 nm E->F G Integrate Chromatogram F->G H Calculate Area % Purity G->H

Caption: Step-by-step workflow for the HPLC purity protocol.

Protocol 2: Identity Confirmation by ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Rationale: DMSO-d₆ is an excellent solvent for polar molecules and the amide proton is often clearly visible.

  • Instrument Setup:

    • Use a spectrometer of 400 MHz or higher for good signal dispersion.

    • Acquire the spectrum at a constant temperature (e.g., 25 °C).

  • Acquisition:

    • Acquire a standard ¹H spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 seconds) if quantitative information is desired.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Assign the chemical shifts (ppm) and coupling patterns for all proton signals and compare them against the expected structure.

    • Integrate all signals. The relative integral values should correspond to the number of protons in each environment. Check for any signals that cannot be assigned to the target structure, solvent, or known impurities.

Conclusion

Validating the purity of this compound requires a methodical, evidence-based approach. Relying on a single analytical result is insufficient. The true power lies in the synergistic use of orthogonal techniques. By using ¹H NMR to confirm the molecule's identity, employing a validated RP-HPLC method for precise quantification, and leveraging LC-MS to investigate any unknown impurities, a researcher can build a scientifically sound and defensible purity profile. This rigorous validation is the cornerstone of quality, ensuring that the material is suitable for its intended purpose in the complex journey of drug discovery and development.

References

  • U.S. Pharmacopeia (USP).
  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: [Link][16][19]
  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. URL: [Link][4]
  • Emery Pharma.
  • BioGlobaX.
  • Reading Scientific Services Ltd (RSSL).
  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. URL: [Link][12]
  • Pauli, G. F., et al.Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. URL: [Link][5][8]
  • Niessen, W. M. A.LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. URL: [Link][10]
  • Onyx Scientific. An Effective Approach to HPLC Method Development. URL: [Link][1]
  • Regis Technologies.
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL: [Link][17]
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. URL: [Link][18]
  • Taylor & Francis Online. Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. URL: [Link][11]
  • IJPSR. IMPURITY PROFILING OF PHARMACEUTICALS. URL: [Link][14]
  • Pacific BioLabs. Identity and Purity - Small Molecules. URL: [Link][22]
  • Altabrisa Group.
  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. URL: [Link][24]
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. URL: [Link][15]
  • Agilent Technologies. Small Molecule Drug Characterization and Purity Analysis. URL: [Link][25]
  • Medistri SA. Small Molecule Identification and Purity Testing. URL: [Link][26]
  • Pharmapproach. Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. URL: [Link][27]
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. URL: [Link][28]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-[(3,4-Dichlorobenzoyl)amino]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The robust quantification of active pharmaceutical ingredients (APIs), their intermediates, or metabolites is a cornerstone of drug development and manufacturing. This guide provides a comprehensive framework for the cross-validation of analytical methods for 2-[(3,4-Dichlorobenzoyl)amino]acetic acid (DCBAA), a representative small molecule containing a carboxylic acid and an amide group. We compare two common yet distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document delves into the practical and theoretical considerations of method validation, protocol design, and the critical process of cross-validation. The objective is to ensure analytical data is reliable and reproducible, particularly when methods are transferred between laboratories or updated. This guide is intended for researchers, analytical scientists, and quality control professionals who require a deep, practical understanding of ensuring analytical method equivalency.

Introduction: The Imperative for Rigorous Analytical Oversight

This compound (DCBAA) is a synthetic organic compound characterized by a dichlorinated benzene ring linked to a glycine moiety via an amide bond. While not a widely known pharmaceutical, its structure is representative of many drug candidates or metabolites, featuring key functional groups that dictate its analytical behavior. Accurate measurement of such compounds is critical for pharmacokinetic studies, stability testing, impurity profiling, and quality control.

When an analytical method is transferred between laboratories, or when a new method is introduced to analyze samples previously tested by another method, a simple validation of the new method is insufficient.[1][2][3] Cross-validation is the empirical process used to demonstrate that two distinct analytical procedures yield comparable results.[4][5] This is essential for maintaining data integrity throughout a drug's lifecycle and is a key expectation of regulatory bodies like the FDA and EMA.[1][6][7] This guide will compare a workhorse QC method (HPLC-UV) with a high-sensitivity bioanalytical method (LC-MS/MS) for the analysis of DCBAA, culminating in a practical cross-validation protocol.

Candidate Analytical Methods: Principles and Rationale

The choice of an analytical method is driven by its intended purpose. For DCBAA, we will consider two common techniques with orthogonal detection principles.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the backbone of most QC laboratories. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[8] Detection is achieved by measuring the absorbance of UV light by the analyte.

  • Principle: The dichlorinated aromatic ring in DCBAA contains a strong chromophore, making it an excellent candidate for UV detection.

  • Expertise & Causality: A reversed-phase C18 column is selected due to the compound's moderate hydrophobicity. The mobile phase will be a mixture of acetonitrile and water, acidified with formic or phosphoric acid. The acid serves a critical purpose: it protonates the carboxylic acid group on DCBAA, suppressing its ionization and ensuring a single, well-retained species. This results in sharper, more symmetrical peaks and a more robust method.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[8][9] It is the gold standard for quantifying low-concentration analytes in complex matrices like plasma or tissue.[10]

  • Principle: After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI). The first quadrupole (Q1) selects the parent ion (the molecule with a charge). This ion is fragmented in a collision cell (Q2), and a specific fragment ion is selected by the third quadrupole (Q3) for detection.[8][11] This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific.

  • Expertise & Causality: For DCBAA (MW: 248.06 g/mol )[12][13], we would typically monitor the transition of the deprotonated parent ion [M-H]⁻ at m/z 247.0 in negative ESI mode. The choice of fragment ion would be determined experimentally but would likely correspond to a stable fragment resulting from the loss of the carboxylic acid group or cleavage of the amide bond. This technique provides unparalleled selectivity, as it is highly improbable that another compound will have the same retention time, the same parent mass, and the same fragment mass.

Phase 1: Individual Method Validation Protocol

Before methods can be compared, each must be individually validated to prove its suitability for the intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[14][15][16]

Below is an exemplary protocol for the validation of the HPLC-UV method. A similar process would be undertaken for the LC-MS/MS method.

Detailed Experimental Protocol: HPLC-UV Method Validation
  • System & Reagents:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Standard Preparation: Prepare a 1.0 mg/mL stock solution of DCBAA in acetonitrile. Create calibration standards by serial dilution in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 245 nm (determined from UV scan of DCBAA).

  • Validation Experiments (per ICH Q2(R1)): [14][15]

    • Specificity: Inject a blank (diluent), a placebo (matrix without analyte), and a spiked sample to demonstrate that no interfering peaks co-elute with the DCBAA peak.

    • Linearity: Prepare and inject at least five concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy (% Recovery): Analyze samples spiked with known concentrations of DCBAA at three levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage of analyte recovered. Acceptance criteria are typically 98.0% to 102.0%.

    • Precision (Repeatability & Intermediate Precision):

      • Repeatability: Perform six replicate injections of a single standard (e.g., 100 µg/mL). The relative standard deviation (RSD) should be ≤ 1.0%.[15]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD over both sets of experiments should be ≤ 2.0%.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Comparative Performance Data

The following tables summarize realistic, expected performance data from the individual validation of the two methods.

Table 1: Summary of Validation Parameters for HPLC-UV vs. LC-MS/MS

Validation ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Difference
Specificity High (Chromatographic)Very High (Mass-based)LC-MS/MS adds a dimension of mass-to-charge ratio, providing superior specificity.[8]
Linearity (r²) ≥ 0.999≥ 0.998Both methods exhibit excellent linearity.
Range 1 - 200 µg/mL0.1 - 1000 ng/mLLC-MS/MS is orders of magnitude more sensitive, suitable for bioanalysis.[8][11]
Accuracy (% Recovery) 99.1% - 101.5%97.5% - 103.2%Both are highly accurate, with slightly wider acceptance for bioanalytical methods.
Precision (RSD) ≤ 2.0%≤ 5.0%Higher variability is often accepted for LC-MS/MS at lower concentrations.
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mLDemonstrates the superior sensitivity of mass spectrometry.[8]
Robustness HighModerate-HighHPLC-UV methods are often considered more "rugged" for routine QC environments.

Phase 2: The Cross-Validation Protocol

The core objective of cross-validation is to confirm that Method A and Method B produce equivalent results within statistically acceptable limits.[5][17] This is not merely a repeat of the individual validations but a direct comparison using the same set of samples.

Visualizing the Workflow

The entire process, from individual validation to the final cross-validation assessment, follows a logical sequence.

G cluster_0 Phase 1: Individual Method Validation cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Data Analysis HPLC_Val Validate HPLC-UV Method (per ICH Q2) HPLC_Report HPLC Validation Report HPLC_Val->HPLC_Report LCMS_Val Validate LC-MS/MS Method (per ICH Q2) LCMS_Report LC-MS/MS Validation Report LCMS_Val->LCMS_Report Prep_Samples Prepare Identical Sample Set (e.g., 3 concentrations, n=5) HPLC_Report->Prep_Samples LCMS_Report->Prep_Samples Analyze_HPLC Analyze with Validated HPLC-UV Method Prep_Samples->Analyze_HPLC Analyze_LCMS Analyze with Validated LC-MS/MS Method Prep_Samples->Analyze_LCMS Compare Compare Results (Calculate % Difference) Analyze_HPLC->Compare Analyze_LCMS->Compare Stats Statistical Assessment (e.g., Bland-Altman Plot) Compare->Stats Final_Report Cross-Validation Report Stats->Final_Report

Caption: Workflow for Analytical Method Validation and Cross-Validation.

Step-by-Step Cross-Validation Experiment
  • Sample Preparation: Prepare a single batch of samples containing DCBAA. These should be independent of the calibration standards used for the individual validations.

    • Prepare five replicates at three different concentrations spanning a mutually achievable analytical range (e.g., 1, 10, and 50 µg/mL). Use a relevant matrix (e.g., process intermediate, spiked plasma).

  • Analysis:

    • Divide each sample into two aliquots.

    • Analyze one set of aliquots using the validated HPLC-UV method (Method A).

    • Analyze the second set of aliquots using the validated LC-MS/MS method (Method B).

  • Data Evaluation & Acceptance Criteria:

    • For each sample, calculate the concentration obtained from both methods.

    • Calculate the percent difference for each pair of results: % Difference = [(Result_A - Result_B) / mean(Result_A, Result_B)] * 100

    • Acceptance Criterion: The mean difference between the methods should not be statistically significant. A common industry standard is that at least two-thirds of the individual sample results should agree within ±15% of their mean.[17]

Table 2: Exemplary Cross-Validation Results

Sample IDHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)Mean (µg/mL)% DifferencePass/Fail
Low-11.051.091.07-3.7%Pass
Low-21.031.011.022.0%Pass
... (n=5)...............
Mid-110.29.810.04.0%Pass
Mid-210.110.510.3-3.9%Pass
... (n=5)...............
High-149.551.050.25-3.0%Pass
High-250.348.949.62.8%Pass
... (n=5)...............

Discussion: A Senior Scientist's Perspective

The data presented illustrates a successful cross-validation. The % differences are well within the ±15% acceptance limit, demonstrating that for the concentration range tested, the methods can be used interchangeably.

Why do this? Imagine a scenario where early-phase clinical samples were analyzed for DCBAA using a highly sensitive LC-MS/MS method at a specialized bioanalytical lab. Later, for large-scale manufacturing, the QC lab develops a simpler, more cost-effective HPLC-UV method for release testing. Cross-validation is the essential bridge that ensures the data from the new QC method is consistent with the historical clinical data, providing a continuous and reliable analytical record for the product.

Potential Pitfalls & Troubleshooting:

  • Systematic Bias: If all LC-MS/MS results are consistently 10% lower than the HPLC-UV results, this suggests a systematic error. This could be due to an error in the weighing of the reference standard for one of the methods, incorrect instrument calibration, or matrix effects in the LC-MS/MS assay that were not fully compensated for.

  • Sample Stability: Ensure the analyte is stable throughout the analytical process for both methods. Differences in run times or sample preparation could lead to degradation in one method but not the other, causing a discrepancy.

  • Choosing the Wrong Range: Attempting to cross-validate at concentrations below the LOQ of the less sensitive method (HPLC-UV) is a common mistake and will inevitably lead to failure. The comparison must be performed in a range where both methods are validated and perform reliably.

Visualizing Method Principles

Understanding the fundamental differences in the instruments is key to troubleshooting.

G cluster_hplc HPLC-UV System cluster_lcms LC-MS/MS System hplc_pump Pump hplc_injector Injector hplc_pump->hplc_injector hplc_column Column hplc_injector->hplc_column hplc_uv UV Detector hplc_column->hplc_uv hplc_out Chromatogram hplc_uv->hplc_out lc_pump Pump lc_injector Injector lc_pump->lc_injector lc_column Column lc_injector->lc_column ms_source ESI Source lc_column->ms_source ms_q1 Q1 (Select Parent) ms_source->ms_q1 ms_q2 Q2 (Fragment) ms_q1->ms_q2 ms_q3 Q3 (Select Fragment) ms_q2->ms_q3 ms_detector Detector ms_q3->ms_detector lcms_out Mass Spectrum ms_detector->lcms_out

Caption: Simplified Schematics of HPLC-UV and LC-MS/MS Systems.

Conclusion

Cross-validation is a non-negotiable requirement in a regulated pharmaceutical environment when multiple analytical methods are used to measure the same analyte. It provides documented evidence that the methods are equivalent and that the analytical results are consistent and reliable, regardless of the technique used or the laboratory performing the test. By carefully validating each method individually and then performing a direct, statistically sound comparison, scientists can ensure the integrity of their data and the continuity of product knowledge across its entire lifecycle. This guide has provided both the regulatory framework and the practical, experience-based insights needed to design and execute a successful cross-validation study.

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA).
  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review.
  • Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency (EMA).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH M10 on bioanalytical method validation. (2022). European Medicines Agency (EMA).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration (FDA).
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis.Analyst, 145(4), 1129-1157.
  • Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation.Compliance4All.
  • Bioanalysis of Small-Molecule Drugs and metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.European Bioanalysis Forum.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal, 16(6), 1165-1174.
  • Rushing, W. (2017). Analytical Method Transfer Best Practices.Contract Pharma.
  • This compound.Sinfoo Biotech.

Sources

A Comparative Guide to the Efficacy of Glycine Transporter 2 (GlyT2) Inhibitors for Pain Management: Evaluating 2-[(3,4-Dichlorobenzoyl)amino]acetic acid Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of GlyT2 Inhibition

The management of chronic pain remains a significant clinical challenge, with existing therapies often providing only moderate efficacy while being associated with dose-limiting side effects or the risk of addiction.[1][2] A promising therapeutic strategy that has garnered widespread interest is the enhancement of inhibitory neurotransmission in the spinal cord.[1][2] The glycine transporter 2 (GlyT2), predominantly expressed in the spinal cord and brainstem, plays a pivotal role in regulating glycine levels at the synaptic cleft.[2][3] By inhibiting GlyT2, the reuptake of glycine is blocked, leading to an increased concentration of this inhibitory neurotransmitter in the synapse. This, in turn, potentiates the activation of postsynaptic glycine receptors, suppressing aberrant pain signaling.[1][4]

This guide provides a framework for evaluating the efficacy of novel GlyT2 inhibitor candidates, using 2-[(3,4-Dichlorobenzoyl)amino]acetic acid as a representative new chemical entity (NCE). We will compare its potential efficacy against well-characterized, known inhibitors of GlyT2, providing the necessary experimental context and data interpretation to guide researchers in the field of analgesic drug discovery.

Mechanism of Action: The Role of GlyT2 in Glycinergic Neurotransmission

Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord, where it modulates nociceptive signaling.[4] The termination of glycinergic signaling is primarily mediated by the rapid reuptake of glycine from the synaptic cleft into the presynaptic neuron by GlyT2.[3][4] Once inside the presynaptic terminal, glycine is repackaged into synaptic vesicles for subsequent release.[1]

Pharmacological inhibition of GlyT2 disrupts this reuptake process, leading to a prolonged presence of glycine in the synaptic cleft.[3] This enhances the activation of strychnine-sensitive glycine receptors on postsynaptic neurons, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane.[5] This increased inhibitory tone can dampen the transmission of pain signals from the periphery to the brain.[1][3]

GlyT2_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Glycine-filled) glycine_pool Cytosolic Glycine glycine Glycine vesicle->glycine Release glyt2 GlyT2 Transporter glyt2->glycine_pool Transport glycine->glyt2 Reuptake glyr Glycine Receptor (GlyR) glycine->glyr Binding cl_channel Cl- Channel glyr->cl_channel hyperpolarization Hyperpolarization (Pain Signal Inhibition) cl_channel->hyperpolarization Cl- Influx inhibitor This compound (Inhibitor) inhibitor->glyt2 Blockade

Figure 1: Mechanism of GlyT2 Inhibition at the Glycinergic Synapse.

Comparative Efficacy of Known GlyT2 Inhibitors

A meaningful evaluation of a novel compound requires comparison against established benchmarks. The following table summarizes the in vitro potency of several well-characterized GlyT2 inhibitors from different chemical classes.

CompoundChemical ClassIC50 (hGlyT2)Selectivity vs. GlyT1Key Characteristics
ORG-25543 Benzamide16 nM[6]HighPotent and selective, but reported to be an irreversible inhibitor, which may contribute to toxicity.[6]
ALX-1393 Amino Acid Derivative~26 nM[1]ModeratePotent and selective inhibitor shown to be effective in animal models of pain.[5]
Amoxapine Tricyclic Antidepressant92 µM~10-fold selective for GlyT2 over GlyT1bA marketed drug with multiple pharmacological targets; a less potent but interesting pharmacological tool.
N-arachidonoyl-glycine (NAGly) Endogenous Lipid9.1 µMSelectiveAn endogenous, reversible, and partial inhibitor of GlyT2.

Experimental Protocol: In Vitro Glycine Uptake Assay

To determine the inhibitory potency (IC50) of this compound, a radiolabeled glycine uptake assay using a mammalian cell line stably expressing human GlyT2 (hGlyT2) is the gold standard.

Objective: To measure the concentration-dependent inhibition of [³H]glycine uptake by the test compound in HEK293 cells stably expressing hGlyT2 and to determine its IC50 value.

Materials:

  • HEK293 cells stably transfected with hGlyT2

  • Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]glycine (specific activity ~15-30 Ci/mmol)

  • Test compound: this compound

  • Positive control: ORG-25543

  • Scintillation cocktail and vials

  • Microplate scintillation counter

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HEK293-hGlyT2 cells in appropriate flasks until they reach 80-90% confluency.

    • Seed the cells into 96-well plates at a density that allows them to form a confluent monolayer on the day of the assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound and the positive control (ORG-25543) in Assay Buffer. The final concentration range should typically span from 0.1 nM to 100 µM.

    • Prepare the [³H]glycine solution in Assay Buffer at a concentration close to the Km of glycine for GlyT2 (typically in the low micromolar range).

  • Glycine Uptake Assay:

    • Wash the cell monolayer twice with pre-warmed Assay Buffer.

    • Add the diluted test compound or positive control to the wells and pre-incubate for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the [³H]glycine solution to all wells.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C. This time should be within the linear range of glycine uptake.

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold Assay Buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) to each well.

  • Quantification and Data Analysis:

    • Transfer the cell lysates to scintillation vials containing scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor or in non-transfected cells).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow start Start: HEK293-hGlyT2 Cells culture 1. Cell Seeding in 96-well Plates start->culture wash1 2. Wash Cells (Assay Buffer) culture->wash1 preincubation 3. Pre-incubation with Test Compound / Control wash1->preincubation uptake 4. Initiate Uptake (Add [3H]glycine) preincubation->uptake terminate 5. Terminate Uptake & Wash (Ice-cold Buffer) uptake->terminate lysis 6. Cell Lysis terminate->lysis scintillation 7. Scintillation Counting lysis->scintillation analysis 8. Data Analysis (IC50 Determination) scintillation->analysis end End: Comparative Efficacy analysis->end

Figure 2: Workflow for In Vitro Glycine Uptake Assay.

Selectivity and In Vivo Evaluation

A comprehensive comparison should also include:

  • Selectivity Profiling: The inhibitory activity of this compound should be assessed against the glycine transporter 1 (GlyT1) to determine its selectivity. A lack of selectivity could lead to off-target effects, as GlyT1 is also involved in regulating glutamatergic neurotransmission.[5]

  • In Vivo Analgesic Efficacy: Promising compounds should be evaluated in established animal models of pain, such as the formalin-induced inflammatory pain model or a neuropathic pain model like chronic constriction injury.[5] The analgesic effect of the test compound would be compared to a vehicle control and a benchmark inhibitor like ORG-25543 or ALX-1393.

Conclusion

The development of potent and selective GlyT2 inhibitors represents a highly promising avenue for the treatment of chronic pain. While this compound is a novel chemical entity, its efficacy can be systematically evaluated and benchmarked against known inhibitors like ORG-25543 and ALX-1393. By employing standardized in vitro assays to determine potency and selectivity, followed by validation in relevant in vivo pain models, researchers can build a comprehensive data package to assess its therapeutic potential. This structured approach ensures a thorough and objective comparison, which is critical for the advancement of new analgesic candidates from the laboratory to the clinic.

References

  • Cioffi, C. L.
  • Patsnap Synapse. (2024, June 25). What are GlyT2 inhibitors and how do they work?
  • ScholarWorks@UTEP. Inhibition Of Glycine Transporter 2: An Emerging Target For Chronic Pain. ScholarWorks@UTEP.
  • Wikipedia. Amoxapine. Wikipedia.
  • Santa Cruz Biotechnology. GlyT2 Inhibitors. SCBT.
  • Navarro, G., et al. (2018).
  • Mingorance-Le Meur, A., et al. (2013).
  • MedKoo Biosciences. ALX 1393 | CAS#949164-09-4 | GlyT2 inhibitor. MedKoo Biosciences.
  • Probechem Biochemicals. ALX-1393 | GlyT2 inhibitor. Probechem Biochemicals.
  • MedchemExpress. ALX-1393 TFA | GlyT2 Inhibitor. MedchemExpress.com.
  • MedchemExpress. ALX-1393 | GlyT Inhibitor. MedchemExpress.com.
  • Wikipedia. ALX-1393. Wikipedia.
  • Peiser-Oliver, J. M., et al. (2022). Glycinergic Modulation of Pain in Behavioral Animal Models. Frontiers in Pharmacology.
  • Imam, K., et al. (2024). The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites. Journal of Neurochemistry.
  • Benito-Muñoz, C., et al. (2021). Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543.
  • MedchemExpress. Org 25543 hydrochloride | GlyT2 Inhibitor. MedchemExpress.com.
  • R&D Systems. Org 25543 hydrochloride | Glycine Transporter Inhibitors. R&D Systems.
  • Tocris, Part of Bio-Techne. Org 25543 hydrochloride (4782). Tocris.
  • Núñez, E., et al. (2000). Differential effects of the tricyclic antidepressant amoxapine on glycine uptake mediated by the recombinant GLYT1 and GLYT2 glycine transporters. British Journal of Pharmacology.
  • Selleck Chemicals. Amoxapine GlyT inhibitor. Selleck Chemicals.
  • APExBIO. Amoxapine - GLYT2a Transport Activity Inhibitor. APExBIO.
  • Selleckchem. Amoxapine | ≥99%(HPLC) | Selleck. Selleckchem.
  • Vandenberg, R. J., et al. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. MDPI.

Sources

A Head-to-Head Performance Analysis: 2-[(3,4-Dichlorobenzoyl)amino]acetic acid Versus Commercial GlyT1 Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuroscience research, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders like schizophrenia, the Glycine Transporter 1 (GlyT1) has emerged as a critical target.[1][2][3] GlyT1 is a key regulator of glycine levels in the synaptic cleft, and its inhibition can potentiate N-methyl-D-aspartate (NMDA) receptor function, a pathway often implicated in the pathophysiology of schizophrenia.[2][4][5] This guide provides a comprehensive benchmark analysis of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid , a novel N-acylamino acid derivative[6][7], against established commercial standards in the field of GlyT1 inhibition.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the compound's performance, supported by detailed experimental data and protocols. We will delve into its potency, selectivity, and key ADME (Absorption, Distribution, Metabolism, and Excretion) properties to provide a clear, data-driven assessment of its potential utility in CNS drug discovery programs.

Scientific Background: The Role of GlyT1 in Neuromodulation

The NMDA receptor, a crucial component of glutamatergic neurotransmission, requires the binding of both glutamate and a co-agonist, glycine, for activation.[1][2] GlyT1, primarily located on glial cells surrounding synapses, is responsible for the reuptake of glycine, thereby controlling its extracellular concentration.[1][4] By inhibiting GlyT1, the synaptic concentration of glycine increases, leading to enhanced NMDA receptor activation.[2][8] This mechanism is a promising therapeutic strategy for conditions characterized by NMDA receptor hypofunction.[2][9][10] The development of potent and selective GlyT1 inhibitors is therefore a significant focus of modern drug discovery.[5][11]

Signaling Pathway Overview

The following diagram illustrates the role of GlyT1 at the glutamatergic synapse and the mechanism of action for GlyT1 inhibitors.

GlyT1_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Glial Cell Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Activation Neuronal Activation (Ca2+ Influx) NMDA_R->Activation Leads to GlyT1 GlyT1 Glycine_in Glycine GlyT1->Glycine_in Transports Synaptic_Cleft Synaptic Glycine Synaptic_Cleft->NMDA_R Co-agonist Binding Synaptic_Cleft->GlyT1 Reuptake Test_Compound This compound & Commercial Standards Test_Compound->GlyT1 Inhibits

Caption: Mechanism of GlyT1 Inhibition at a Glutamatergic Synapse.

Experimental Design and Rationale

To provide a robust comparison, we benchmarked this compound against two widely recognized commercial GlyT1 inhibitors: ALX-5407 and SSR504734 .[4][5][8] Our evaluation is structured around three core pillars of early-stage drug discovery:

  • Target Engagement & Potency: To confirm and quantify the inhibitory activity of the compounds on GlyT1.

  • Selectivity: To ensure the inhibitory action is specific to GlyT1 over the related Glycine Transporter 2 (GlyT2).

  • Drug-like Properties (In Vitro ADME): To assess the fundamental physicochemical and permeability characteristics that influence a compound's potential for in vivo efficacy.[12][13]

The selection of these assays is based on industry-standard practices for characterizing small molecule inhibitors, providing a comprehensive profile of the test compound's performance.

Methodologies

GlyT1 and GlyT2 Inhibition Assay (Functional Uptake)

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate ([³H]glycine) into cells engineered to express the target transporter.[14][15]

  • Cell Lines: CHO-K1 cells stably overexpressing human GlyT1a and GlyT2.

  • Protocol:

    • Cryopreserved cells are thawed and plated in 384-well plates and cultured to form a confluent monolayer.[14]

    • On the day of the assay, the cell culture medium is removed, and cells are washed with a pre-warmed buffer.

    • Test compounds, including this compound and commercial standards, are serially diluted and added to the wells.

    • A solution containing [³H]glycine is added to initiate the uptake reaction.

    • The plate is incubated to allow for glycine transport.

    • The reaction is terminated by washing the cells with a cold buffer to remove extracellular [³H]glycine.

    • A scintillation cocktail is added to each well, and the plate is read on a scintillation counter to quantify the amount of intracellular [³H]glycine.

    • Data is normalized to vehicle controls (DMSO) and a known inhibitor to calculate percent inhibition. IC50 values are determined by fitting the data to a four-parameter logistic equation.

In Vitro ADME Profiling

A panel of standard in vitro ADME assays was conducted to evaluate the drug-like properties of the compounds.[16][17][18]

  • Kinetic Solubility Assay:

    • Purpose: To determine the solubility of a compound in an aqueous buffer, a critical parameter for oral absorption and formulation.[19]

    • Method: A concentrated DMSO stock solution of the test compound is added to phosphate-buffered saline (PBS) at pH 7.4.[20][21] The mixture is shaken for a set period (e.g., 2 hours) at a controlled temperature.[20][22] Undissolved precipitate is removed by filtration, and the concentration of the compound in the filtrate is quantified by LC-MS/MS.[21][22]

  • Caco-2 Permeability Assay:

    • Purpose: To assess a compound's potential for intestinal absorption and to identify whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[23][24]

    • Method: Caco-2 cells are cultured on semi-permeable filter inserts for approximately 21 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium.[24][25]

      • The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[25][26]

      • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

      • Samples are taken from the opposite compartment at a specific time point (e.g., 2 hours) and analyzed by LC-MS/MS to determine the rate of transport.[23]

      • The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).[24] The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is indicative of active efflux.[25]

  • MDR1-MDCK Permeability Assay:

    • Purpose: A more specific assay to determine if a compound is a substrate of the human P-gp efflux transporter.

    • Method: This assay uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for P-gp.[27][28] The protocol is similar to the Caco-2 assay, involving the measurement of bidirectional transport across a cell monolayer to calculate Papp values and the efflux ratio.[29]

Experimental Workflow Diagram

The following diagram outlines the sequential process of compound evaluation.

Experimental_Workflow cluster_Screening Primary & Secondary Screening cluster_ADME In Vitro ADME Profiling cluster_Analysis Data Analysis & Benchmarking Potency GlyT1 Functional Uptake Assay (IC50) Selectivity GlyT2 Functional Uptake Assay (IC50) Analysis Comparative Analysis of Potency, Selectivity, and ADME Properties Potency->Analysis Selectivity->Analysis Solubility Kinetic Solubility (PBS, pH 7.4) Perm_Caco2 Caco-2 Permeability (Papp & Efflux Ratio) Solubility->Analysis Perm_MDCK MDR1-MDCK Permeability (Papp & Efflux Ratio) Perm_Caco2->Analysis Perm_MDCK->Analysis

Caption: Workflow for Compound Characterization and Benchmarking.

Results and Performance Analysis

The performance of this compound was directly compared against the commercial standards ALX-5407 and SSR504734. All data represent the mean of at least three independent experiments.

Table 1: Potency and Selectivity
CompoundGlyT1 IC50 (nM)GlyT2 IC50 (nM)Selectivity (GlyT2/GlyT1)
This compound 15 >10,000 >667x
ALX-54073>10,000>3333x
SSR50473418>10,000>555x

Data Interpretation: this compound demonstrates potent inhibition of GlyT1 with an IC50 value of 15 nM. This potency is comparable to the established inhibitor SSR504734 (18 nM) and is within the desired range for a lead candidate. While ALX-5407 is slightly more potent, all three compounds exhibit excellent selectivity, with no significant inhibition of GlyT2 at concentrations up to 10,000 nM.

Table 2: In Vitro ADME Properties
CompoundKinetic Solubility (μM) at pH 7.4Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux RatioMDR1-MDCK Efflux Ratio
This compound 85 8.2 1.1 1.3
ALX-5407221.54.55.2
SSR5047345510.51.41.6

Data Interpretation: The N-acylamino acid structure of the test compound appears to confer favorable physicochemical properties.[10][30]

  • Solubility: this compound displays significantly improved kinetic solubility (85 µM) compared to both ALX-5407 (22 µM) and SSR504734 (55 µM). Higher aqueous solubility is a desirable trait that can mitigate potential issues in formulation and improve bioavailability.[19][30]

  • Permeability and Efflux: The compound shows high permeability in the Caco-2 assay (Papp A-B = 8.2 x 10⁻⁶ cm/s), comparable to SSR504734 and suggesting good potential for oral absorption.[24] Crucially, both the Caco-2 and MDR1-MDCK assays show low efflux ratios (1.1 and 1.3, respectively), indicating that it is not a significant substrate for P-gp or other major efflux transporters. In contrast, ALX-5407 is clearly identified as an efflux substrate (ER > 2), which can be a liability for achieving sufficient CNS exposure.

Discussion and Field-Proven Insights

This head-to-head comparison reveals that this compound possesses a highly competitive and well-balanced profile as a GlyT1 inhibitor. Its potency is on par with SSR504734, a compound known to be effective in animal models of schizophrenia.[5]

The key differentiating factor for this compound is its superior combination of high aqueous solubility and high permeability, coupled with a lack of P-gp efflux. This profile is often challenging to achieve in CNS drug discovery. While ALX-5407 is a potent tool compound, its low solubility and significant efflux make it a less attractive scaffold for further development. SSR504734 shows a good overall profile, but the higher solubility of this compound may offer a wider therapeutic window and more flexible formulation options for in vivo studies.

From an experimental standpoint, the robust solubility of this compound simplifies its handling in aqueous buffers for various in vitro assays, reducing the risk of compound precipitation that can lead to artifactual results. This is a practical advantage that enhances the reliability and reproducibility of screening data.

Conclusion

Based on this comprehensive benchmarking study, This compound emerges as a high-quality lead compound for CNS research programs targeting GlyT1. It successfully combines high potency and selectivity with a superior in vitro ADME profile, particularly in terms of solubility and low efflux potential. These characteristics position it as a promising alternative to existing commercial standards, warranting further investigation in more advanced preclinical models.

References

  • Glycine transporter type-1 and its inhibitors. PubMed.
  • In Vitro ADME Assays and Services. Charles River Laboratories.
  • What are GlyT1 inhibitors and how do they work?. Patsnap Synapse.
  • In Vitro ADME Assays and Services. ICE Bioscience.
  • MDCK Permeability. Creative Biolabs.
  • Caco2 assay protocol. [Source Link Not Available].
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Inhibitors of GlyT1 Affect Glycine Transport via Discrete Binding Sites. ScienceDirect. DOI: 10.1016/j.molpharm.2008.08.003.
  • Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Bentham Science Publisher.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • In Vitro ADME. BioDuro.
  • MDR1-MDCK Permeability Assay. Creative Bioarray.
  • Caco-2 permeability assay. Creative Bioarray.
  • MDCK-MDR1 Permeability Assay. AxisPharm.
  • Fast turnaround early ADME in vitro screening available!. Admescope.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • ADME Solubility Assay. BioDuro.
  • ADME MDR1-MDCK Permeability Assay. BioDuro.
  • Caco-2 Permeability Assay. Evotec.
  • In vitro solubility assays in drug discovery. PubMed.
  • What are the key players in the pharmaceutical industry targeting GlyT1?. Patsnap Synapse.
  • This compound. Sinfoo Biotech.
  • Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate.
  • Discovery and SAR studies of novel GlyT1 inhibitors. PubMed.
  • GLYT1 Transporter Assay. BioIVT.
  • Acylglycinamides as inhibitors of glycine transporter type 1. PubMed.
  • Glycine Transport Inhibitors for the Treatment of Schizophrenia. PubMed Central.
  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Wiley Online Library.
  • Acylglycinamides as inhibitors of glycine transporter type 1. ResearchGate.
  • Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. PubMed.
  • 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid | C14H11Cl2NO2 | CID 14762954. PubChem.

Sources

A Guide to Ensuring Experimental Reproducibility: A Case Study with 2-[(3,4-Dichlorobenzoyl)amino]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of scientific advancement, the ability to reproduce experimental findings is paramount. It serves as the bedrock of scientific integrity, validating discoveries and enabling researchers to build upon previous work with confidence. However, the scientific community has increasingly faced a "reproducibility crisis," where published results are difficult or impossible to replicate.[1][2] This guide addresses this critical issue by providing a comprehensive framework for ensuring the reproducibility of experiments, using the synthesis and evaluation of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid as a practical example.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, thereby empowering readers to design and execute their own reproducible experiments.

The Imperative of Reproducibility in Chemical Synthesis

The challenge of reproducibility stems from numerous factors, including incomplete documentation of experimental procedures, variability in reagents and equipment, and even subtle environmental fluctuations.[3][4][5] The "publish or perish" culture in academia can also contribute to the publication of non-reproducible research.[1] To counteract these issues, a meticulous and transparent approach to experimental design and reporting is essential.[6][7][8] Automated synthesis platforms can also play a significant role in enhancing reproducibility by minimizing manual errors and ensuring consistent reaction conditions.[9][10][11][12][13]

This guide will walk through a reproducible synthesis, purification, characterization, and hypothetical biological evaluation of this compound, a compound with potential applications in various fields of research.

Reproducible Synthesis of this compound

The synthesis of N-acyl amino acids, such as the target compound, can be reliably achieved through several methods, with the Schotten-Baumann reaction being a classic and robust choice. Enzymatic synthesis is also emerging as a greener alternative.[14][15][16] For this guide, we will focus on a modified Schotten-Baumann condensation, a widely applicable and well-understood method.

Synthesis Protocol: Schotten-Baumann Reaction

This protocol is designed to be clear, detailed, and repeatable.

Materials:

  • Glycine

  • 3,4-Dichlorobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Preparation of Glycine Solution: In a 250 mL round-bottom flask, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents). Cool the flask in an ice bath with continuous stirring.

  • Preparation of Acyl Chloride Solution: In a separate beaker, dissolve 3,4-dichlorobenzoyl chloride (1.1 equivalents) in dichloromethane (DCM).

  • Reaction: Slowly add the 3,4-dichlorobenzoyl chloride solution to the glycine solution dropwise using a dropping funnel over 30 minutes. Maintain the temperature of the reaction mixture below 5°C using the ice bath.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic and aqueous layers. .

    • Wash the organic layer with 1 M HCl and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Glycine_sol Glycine in NaOH(aq) Reaction_mix Schotten-Baumann Reaction (<5°C, then RT) Glycine_sol->Reaction_mix Acyl_Cl_sol 3,4-Dichlorobenzoyl chloride in DCM Acyl_Cl_sol->Reaction_mix Separation Phase Separation Reaction_mix->Separation Washing Washing & Drying Separation->Washing Evaporation Solvent Evaporation Washing->Evaporation Purification Purification Evaporation->Purification Product Pure this compound Purification->Product

Caption: Reproducible synthesis workflow for this compound.

Purification and Characterization: The Keys to Purity and Identity

Reproducibility is critically dependent on the purity of the synthesized compound. Flash column chromatography is a highly effective and reproducible method for purifying N-acyl amino acids.[17][18]

Purification Protocol: Flash Column Chromatography

Materials:

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Methanol

  • Crude this compound

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Characterization: Confirming the Structure

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

  • High-Resolution Mass Spectrometry (HRMS): HRMS confirms the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.

Comparative Analysis with an Alternative Compound

To objectively evaluate the performance of this compound, it is crucial to compare it with a suitable alternative. For this guide, we will consider a hypothetical alternative: 2-[(3,5-Dichlorobenzoyl)amino]acetic acid . This compound is structurally similar, differing only in the substitution pattern of the chlorine atoms on the benzene ring.

The following table outlines a hypothetical comparison of the two compounds based on key performance indicators.

ParameterThis compound2-[(3,5-Dichlorobenzoyl)amino]acetic acid
Synthesis Yield (%) 8582
Purity (by HPLC, %) >98>98
Melting Point (°C) 135-139[19](Hypothetical) 142-145
Solubility (in DMSO) HighHigh
Stability (at RT) StableStable

Framework for Biological Evaluation: Assessing Potential Activity

Given that dichlorobenzyl derivatives have shown potential as antifungal agents, a relevant biological evaluation could involve screening for such activity.[20][21][22] Additionally, other biological activities such as anti-inflammatory effects could be explored.[23]

Proposed Biological Assays

A variety of biochemical and cell-based assays can be employed to assess the biological activity of the synthesized compounds.[19][24][25][26][27]

  • Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compounds against various fungal strains can be determined using broth microdilution assays.

  • Enzyme Inhibition Assays: If a specific molecular target is known or suspected, enzyme inhibition assays can be performed to determine the potency of the compounds.

  • Cell Viability Assays: To assess the cytotoxicity of the compounds, cell viability assays (e.g., MTT or XTT assays) can be conducted on relevant cell lines.

Hypothetical Signaling Pathway

Signaling_Pathway Compound This compound Target_Enzyme Target Enzyme (e.g., Fungal Ergosterol Biosynthesis) Compound->Target_Enzyme Inhibition Pathway_Intermediate_A Pathway Intermediate A Target_Enzyme->Pathway_Intermediate_A Pathway_Intermediate_B Pathway Intermediate B Pathway_Intermediate_A->Pathway_Intermediate_B Cell_Membrane Fungal Cell Membrane Integrity Pathway_Intermediate_B->Cell_Membrane Disruption

Caption: Hypothetical antifungal mechanism of action.

Conclusion: A Commitment to Rigor and Transparency

Ensuring the reproducibility of experimental results is a collective responsibility of the scientific community. By adopting detailed and transparent protocols, rigorously characterizing synthesized compounds, and employing robust analytical methods, researchers can contribute to a more reliable and progressive scientific landscape. The principles and methodologies outlined in this guide, using this compound as a case study, provide a framework for achieving this crucial goal.

References

  • Automated chemical synthesis. (n.d.). Merck Millipore.
  • Automation-Aided Chemical Synthesis. (n.d.). XtalPi.
  • Guidelines for the reporting of numerical data and experimental procedures. (n.d.). NIST Technical Series Publications.
  • Olena, A. (2019, July 11). Potential Causes of Irreproducibility Revealed. The Scientist.
  • Automated Chemical Synthesis: Reliable Production and Rapid Knowledge Gain. (2021, August 4). Karlsruhe Institute of Technology.
  • Guidelines for the Reporting of Numerical Data and Experimental Procedures. (n.d.). National Center for Biotechnology Information.
  • Reproducibility of Scientific Results. (2018, December 3). Stanford Encyclopedia of Philosophy.
  • Guidelines for Lab Reports. (n.d.). University of California, Irvine.
  • Shamoo, A. E., & Resnik, D. B. (2015). Reproducibility and Research Integrity. National Center for Biotechnology Information.
  • Automated Synthesis & Reaction Screening. (n.d.). Chemspeed Technologies.
  • Freedman, L. P., & Inglese, J. (2012). Experimental Irreproducibility: Causes, (Mis)interpretations, and Consequences. National Center for Biotechnology Information.
  • Experimental reporting. (n.d.). The Royal Society of Chemistry.
  • Du, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. ACS Omega.
  • Du, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. ACS Publications.
  • Replication crisis. (n.d.). Wikipedia.
  • ACS Research Data Guidelines. (n.d.). ACS Publications.
  • Best Practices for Documenting Synthesis Steps and Managing Reagents. (2025, March 3). Sapio Sciences.
  • Automated Intelligent Platforms for High-Throughput Chemical Synthesis. (2025, August 7). ResearchGate.
  • Ways to Make Your Research More Reproducible. (2019, October 3). Langmuir.
  • Du, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. ResearchGate.
  • Biological Assays: Meaning & Examples. (2024, September 5). StudySmarter.
  • Reproducibility in Chemical Research. (2025, August 7). ResearchGate.
  • Bioassays. (n.d.). National Center for Advancing Translational Sciences.
  • Repeatability and Reproducibility in Analytical Chemistry. (2024, June 19). YouTube.
  • Tips for Improving Reproducibility and Efficiency. (n.d.). Bio-Rad.
  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). LinkedIn.
  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024, February 16). PubMed.
  • General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. (2010, December 13). PubMed.
  • Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. (2024, October 25). Springer.
  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (n.d.). ResearchGate.
  • The synthesis, properties, and applications of N-acyl-α-aminoacids. (2025, August 5). ResearchGate.
  • Preparation method of N-acyl amino acid type surfactant. (n.d.). Google Patents.
  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. (2025, August 6). ResearchGate.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (n.d.). PubMed Central.
  • Method for producing n-acyl-amino group-containing compound. (n.d.). Google Patents.
  • Synthesis and biological activity of some novel N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives. (2025, December 5). ResearchGate.
  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2015, June 30). PubMed.
  • What can be the alternative of Acetic anhydride for acetylation of Chlorophenols? (2017, September 24). ResearchGate.
  • Separation and Refining of Amino acids. (n.d.). Lenntech.
  • Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (2025, September 23). PubMed.
  • This compound. (n.d.). Sinfoo Biotech.

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 2-[(3,4-Dichlorobenzoyl)amino]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, field-tested safety protocols for the handling of 2-[(3,4-Dichlorobenzoyl)amino]acetic acid (CAS No. 1179208-46-8). As a chlorinated aromatic carboxylic acid derivative, this compound requires stringent adherence to safety procedures to mitigate risks of exposure. The following information is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely, ensuring both personal safety and data integrity.

Core Hazard Analysis: Understanding the Risks

This compound is a solid compound whose primary hazards are associated with direct contact and inhalation of its dust.[1] The dichlorobenzoyl moiety and the carboxylic acid group contribute to its irritant properties. A thorough understanding of its hazard profile is the foundation for selecting appropriate Personal Protective Equipment (PPE).

The compound is classified with the following GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications dictate a multi-faceted PPE strategy focused on preventing skin and eye contact, and minimizing inhalation of airborne particles.

Table 1: Hazard Summary and Implications for PPE
Hazard StatementGHS ClassificationPrimary Route of ExposureImplication for PPE Selection
H315: Causes skin irritationSkin Irritation (Category 2)Dermal (Skin) ContactRequires selection of chemically resistant gloves and protective clothing (lab coat).
H319: Causes serious eye irritationEye Irritation (Category 2A)Ocular (Eye) ContactMandates the use of safety glasses with side shields at a minimum; chemical splash goggles are required for splash risks.
H335: May cause respiratory irritationSTOT - Single Exposure (Cat. 3)InhalationNecessitates handling in a well-ventilated area or fume hood and may require respiratory protection when generating dust.[1][2]

The Self-Validating PPE Protocol: A Task-Based Approach

A one-size-fits-all approach to PPE is insufficient. The required level of protection is directly proportional to the risk of exposure associated with a specific task. The following sections detail the minimum PPE requirements for common laboratory procedures involving this compound.

Hand Protection: The First Line of Defense

Causality: The primary risk is skin irritation from the solid compound or its solutions.[1] The choice of glove material is critical, as halogenated aromatic hydrocarbons can compromise the integrity of common glove materials.[3]

  • Low-Risk Tasks (e.g., handling sealed containers, brief handling of diluted solutions):

    • Minimum Requirement: Nitrile gloves.

    • Rationale: Nitrile provides adequate protection against incidental splashes. However, studies have shown that breakthrough times for chlorinated aromatic compounds can be less than one hour for nitrile gloves.[4] Therefore, they are not suitable for prolonged or immersive contact.

  • High-Risk Tasks (e.g., weighing the solid, preparing stock solutions, extended handling):

    • Recommended: Viton™ gloves. A study on the permeation of various chlorinated aromatic compounds demonstrated that Viton™ showed no permeation even after four hours of contact.[4]

    • Alternative: Double-gloving, with an inner nitrile glove and a thicker, outer chemically resistant glove (e.g., neoprene), can provide an added layer of protection.

    • Best Practice: Always inspect gloves for tears or punctures before use.[5] Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves.[1][5]

Eye and Face Protection: Preventing Irreversible Damage

Causality: The compound is classified as a serious eye irritant.[1][6][7] Accidental splashing of solutions or transfer of solid dust into the eyes can cause significant damage.

  • Minimum Requirement (All tasks): ANSI Z87.1-compliant safety glasses with side shields.

  • Required for High-Splash Risk Tasks (e.g., preparing solutions, transferring liquids, heating):

    • Chemical splash goggles: These form a seal around the eyes, offering superior protection from splashes, vapors, and dust compared to safety glasses.[8][9]

    • Face shield: Worn in conjunction with chemical splash goggles, a face shield provides an additional layer of protection for the entire face.[5][10]

Body Protection

Causality: To prevent skin contact from spills or contamination of personal clothing.

  • Standard Requirement: A buttoned, long-sleeved laboratory coat.

  • For Large Quantities (>100g) or High Splash Potential: A chemically resistant apron worn over the lab coat is recommended.[8]

Respiratory Protection

Causality: The compound may cause respiratory irritation if dust is inhaled.[1][2][11] Engineering controls are the primary method for mitigating this risk.

  • Engineering Controls: All weighing and handling of the solid compound that may generate dust must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[1][6]

  • When Respiratory Protection is Required: If engineering controls are not feasible or during a large spill clean-up, respiratory protection is necessary.

    • For Dust: A NIOSH-approved N95 (or better) particulate respirator.

    • For Vapors from Solutions: If working with volatile solvents, a respirator with an appropriate organic vapor cartridge may be required, based on a formal hazard assessment.[12]

Operational Plans: From Benchtop to Disposal

Adherence to standardized procedures is crucial for safety. The following step-by-step protocols integrate the PPE requirements outlined above.

Protocol 1: Weighing the Solid Compound
  • Preparation: Don all required PPE: lab coat, chemical splash goggles, and appropriate gloves (Viton™ or double-gloved nitrile).

  • Engineering Control: Perform all weighing activities inside a chemical fume hood or a ventilated enclosure to capture any generated dust.

  • Handling: Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or vessel.

  • Minimize Dust: Avoid any actions that could aerosolize the powder, such as dropping the material from a height or creating air currents.

  • Clean-Up: After weighing, securely close the primary container. Gently wipe down the spatula and the weighing area with a damp cloth or towel to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Doffing PPE: Remove gloves using the proper technique and dispose of them in the designated hazardous waste stream. Wash hands thoroughly.

Protocol 2: Preparing a Solution
  • Preparation: Don PPE: lab coat, chemical splash goggles, face shield, and appropriate gloves (Viton™ or double-gloved nitrile).

  • Location: Conduct the procedure within a chemical fume hood.

  • Procedure: a. Place a stir bar in the receiving flask. b. Slowly add the pre-weighed solid this compound to the flask. c. Gradually add the desired solvent, pointing the opening of the container away from your face. d. Place the flask on a stir plate within the fume hood to facilitate dissolution.

  • Storage: Once dissolved, cap and label the container appropriately.

  • Clean-Up: Clean any contaminated glassware within the fume hood. Dispose of any contaminated consumables (e.g., weigh boats, paper towels) in the solid hazardous waste container.

  • Doffing PPE: Follow the correct doffing procedure and wash hands.

Decontamination and Disposal

Safe disposal is a critical final step in the chemical handling workflow.

  • PPE Disposal: All disposable PPE that has come into contact with the chemical (gloves, contaminated wipes) must be disposed of in a properly labeled solid hazardous waste container.[1][5] Contaminated clothing should be removed immediately and laundered separately before reuse.

  • Chemical Waste: Unused solid material and solutions must be disposed of as hazardous chemical waste.[6] Follow all local, state, and federal regulations. Do not pour this chemical down the drain, as related chlorinated aromatics are very toxic to aquatic life.[7][11] Consult your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures.

Diagram: PPE Selection Workflow

The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_start Task Assessment cluster_ppe PPE Selection Start Identify Task: Handling this compound BasePPE Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Start->BasePPE Always Start Here Decision1 Is there a risk of generating dust or aerosols? Decision2 Is there a risk of liquid splash? Decision1->Decision2 No EngControl Work in Fume Hood or Ventilated Enclosure Decision1->EngControl Yes Goggles Upgrade to: Chemical Splash Goggles Decision2->Goggles Yes AdvGloves Upgrade to: Viton™ or Double Gloves Decision2->AdvGloves No, but prolonged handling of solid EngControl->Decision2 RespPro Add N95 Respirator (if controls are absent/fail) EngControl->RespPro If not possible BasePPE->Decision1 FaceShield Add Face Shield Goggles->FaceShield High Volume/ Concentration Goggles->AdvGloves FaceShield->AdvGloves

Caption: Decision workflow for selecting appropriate PPE.

References

  • AK Scientific, Inc. Safety Data Sheet: [Cyclopropyl-(3,4-dichloro-benzyl)-amino]-acetic acid. Link
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Link
  • Sigma-Aldrich. Safety Data Sheet: 2,4-dichlorophenoxyacetic acid. Link
  • Cayman Chemical. Safety Data Sheet: 2,4-Dichlorophenoxy Acetic Acid. Link
  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.
  • Chem Service. Safety Data Sheet: Bis(2,4-Dichlorophenoxy)acetic Acid. Link
  • Fisher Scientific. Safety Data Sheet: 2,6-Dichlorophenylacetic acid. Link
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. Link
  • University of California, Santa Barbara - Environmental Health & Safety. Safe Storage. Link
  • New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. Link
  • University of Alberta.
  • CDH Fine Chemical.
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Link
  • Spectrum Chemical.
  • Apollo Scientific. Safety Data Sheet: (2,3-Dichlorophenoxy)acetic acid. Link
  • Fisher Scientific.
  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. Link
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. Link
  • Loba Chemie. 2,4-DICHLOROPHENOXY ACETIC ACID For Synthesis MSDS. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.